molecular formula C24H29BF2N4O5 B018997 BODIPY FL-X CAS No. 217190-09-5

BODIPY FL-X

Katalognummer: B018997
CAS-Nummer: 217190-09-5
Molekulargewicht: 502.3 g/mol
InChI-Schlüssel: AWACOFBGFAKYPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

BODIPY FL-X is a BODIPY dye and a pyrrolidinone. It has a role as a fluorochrome. It is functionally related to a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BF2N4O5/c1-16-14-17(2)29-20(16)15-19-8-7-18(30(19)25(29,26)27)9-10-21(32)28-13-5-3-4-6-24(35)36-31-22(33)11-12-23(31)34/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWACOFBGFAKYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BF2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514883
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217190-09-5
Record name (3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}propanamidato)(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to BODIPY® FL-X: Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye BODIPY® FL-X, focusing on its core spectral properties, experimental applications, and the methodologies required for its successful implementation in research settings. BODIPY® FL-X is a bright, green-fluorescent dye known for its high fluorescence quantum yield and relative insensitivity to environmental factors such as pH and solvent polarity.[1][2][3] These characteristics, combined with its narrow emission bandwidth, make it an excellent alternative to traditional fluorophores like fluorescein (B123965) (FITC).[2][4]

Core Spectroscopic and Photophysical Properties

BODIPY® FL-X exhibits exceptional photostability and a high extinction coefficient, contributing to its bright fluorescent signal.[2][5] Its spectral characteristics are well-suited for various fluorescence-based applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[2][4] The dye's hydrophobic nature also makes it ideal for staining lipids, membranes, and other lipophilic structures.[2][3] A key feature of some BODIPY® FL-X variants is the inclusion of a seven-atom aminohexanoyl spacer ('X') that separates the fluorophore from its conjugation site, which can reduce potential interactions with the labeled biomolecule.[4]

PropertyValueReferences
Excitation Maximum (λex) ~504 nm[1][4]
Emission Maximum (λem) ~510 nm[1][4]
Extinction Coefficient ~85,000 cm⁻¹M⁻¹[4]
Typical Excited-State Lifetime ≥ 5 nanoseconds[2][4]
Recommended Laser Line 488 nm[6]
Common Filter Set FITC[6]
Molecular Weight (NHS Ester) 502.32 g/mol [4]

Experimental Protocols

The following sections detail standardized protocols for the use of BODIPY® FL-X in common laboratory applications, particularly focusing on the amine-reactive N-hydroxysuccinimide (NHS) ester form for bioconjugation.

BODIPY® FL-X NHS ester is a popular reagent for labeling primary amines on proteins and peptides.[2][4] The following protocol is a general guideline for labeling IgG antibodies and can be adapted for other proteins.

Materials:

  • BODIPY® FL-X NHS Ester

  • High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • Protein sample (2-10 mg/mL for optimal labeling) in an amine-free buffer (e.g., PBS)[7]

  • 0.1-0.2 M Sodium bicarbonate buffer, pH 8.3[4]

  • Purification column (e.g., gel filtration column like Sephadex G-25)[6][7]

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and ammonium (B1175870) ions, as these will compete with the labeling reaction.[7] The recommended protein concentration is between 2-10 mg/mL to maintain high labeling efficiency.[7]

  • Prepare Dye Stock Solution: Dissolve the BODIPY® FL-X NHS ester in anhydrous DMSO or DMF to create a stock solution of 1-10 mg/mL.[7][8]

  • Initiate Labeling Reaction: Add the dye stock solution to the protein solution. A molar ratio of approximately 10:1 (dye to protein) is often a good starting point.[7] The reaction should be carried out in a sodium bicarbonate buffer (pH 8.3-8.5) for 1 hour at room temperature, with protection from light.[4][7][8]

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration or desalting column.[6][7]

  • Determine Degree of Labeling (DOL): The DOL can be determined using UV-Vis spectroscopy.[6]

BODIPY dyes are frequently used to visualize neutral lipid droplets within cells.[9][]

Materials:

  • Cultured cells on coverslips or appropriate imaging plates

  • BODIPY® 493/503 stock solution (e.g., 5 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), if required

Procedure:

  • Prepare Staining Solution: Dilute the BODIPY® stock solution in PBS or serum-free medium to a final working concentration of 1-2 µM.[9][][11]

  • Cell Preparation: Wash the cells with PBS to remove culture medium.[9][11]

  • Staining: Add the BODIPY® working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[9][][11]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to eliminate background fluorescence from unbound dye.[9][][11]

  • (Optional) Fixation: If fixation is required, incubate cells with 4% PFA for 30 minutes at room temperature, followed by several washes with PBS.[9][11]

  • Imaging: The cells are now ready for visualization using a fluorescence microscope with a standard FITC filter set.[]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual pathways involving BODIPY® FL-X.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction Incubate 1 hr at RT (pH 8.3-8.5, Dark) Protein->Reaction DyeStock BODIPY FL-X NHS in DMSO/DMF DyeStock->Reaction Purify Gel Filtration Column Reaction->Purify Conjugate Labeled Protein Conjugate Purify->Conjugate Analyze Spectroscopy (Determine DOL) Conjugate->Analyze

Caption: Workflow for covalent labeling of proteins with BODIPY® FL-X NHS ester.

MicroscopyWorkflow A 1. Culture Cells on Coverslips C 3. Wash Cells with PBS A->C B 2. Prepare BODIPY Working Solution (1-2 µM) D 4. Incubate with Dye (15-30 min, 37°C, Dark) B->D C->D E 5. Wash Cells 2-3x with PBS D->E F 6. (Optional) Fix with 4% PFA E->F G 7. Mount Coverslip and Image F->G

Caption: Experimental workflow for staining cellular lipid droplets with BODIPY® dye.

SignalingPathwayConcept Ligand BODIPY-Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling Recycling to Membrane Endosome->Recycling Recycling Pathway Recycling->Receptor

Caption: Conceptual diagram of tracking a BODIPY-labeled ligand through endocytosis.

References

BODIPY FL-X: A Comprehensive Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of BODIPY FL-X, a versatile green-fluorescent dye. Known for its exceptional brightness and stability, this compound has become an indispensable tool in various life science applications, from cellular imaging to high-throughput screening. This document details its quantitative spectral characteristics, provides comprehensive experimental protocols for their measurement, and illustrates key processes through clear diagrams.

Core Photophysical Properties of this compound

This compound is characterized by its bright, green fluorescence, which is largely insensitive to environmental factors such as pH and solvent polarity.[1][2][3] Its unique hydrophobic nature makes it particularly well-suited for staining lipids, membranes, and other lipophilic structures.[2][3] The key photophysical parameters are summarized below.

PropertyValueNotes
Excitation Maximum (λex) ~504 nmSimilar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[1][2]
Emission Maximum (λem) ~510 nmExhibits a characteristically narrow emission bandwidth.[1][2]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹Indicates a high probability of light absorption.[2]
Fluorescence Quantum Yield (Φ) High (approaching 1.0)Contributes to its exceptional brightness.[2][4]
Fluorescence Lifetime (τ) ≥ 5 nanosecondsRelatively long lifetime, beneficial for fluorescence polarization assays.[2][3][5]
Stokes Shift ~6 nmThe small difference between excitation and emission peaks.

Key Features and Advantages

  • High Brightness and Photostability: this compound exhibits a high extinction coefficient and a near-perfect quantum yield, resulting in intense fluorescence signals that are resistant to photobleaching.[][][8]

  • Environmental Insensitivity: Its fluorescence is minimally affected by changes in pH or the polarity of the solvent, ensuring stable and predictable performance in various experimental conditions.[1][2][4]

  • Long Fluorescence Lifetime: The relatively long excited-state lifetime (typically 5 ns or longer) makes it an ideal fluorophore for fluorescence polarization-based assays, which are crucial in drug discovery for studying molecular interactions.[2][3][9]

  • Suitability for Lipophilic Environments: Unlike water-soluble dyes like FITC, the hydrophobic characteristics of this compound make it excellent for labeling and visualizing lipids and cell membranes.[2][3]

  • Two-Photon Excitation: The dye possesses a large two-photon cross-section, enabling its use in multiphoton excitation microscopy for deep-tissue imaging with reduced phototoxicity.[2][3][5]

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable quantitative data. The following sections describe methodologies for measuring core photophysical properties and for a common labeling application.

Measurement of Fluorescence Spectra and Intensity

This protocol outlines the general method for determining the fluorescence excitation and emission spectra of this compound in a solution.

Objective: To determine the excitation and emission maxima and relative fluorescence intensity.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, DMSO, or phosphate-buffered saline)

  • This compound dye stock solution

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.05 at the excitation maximum).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (~510 nm).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm).

    • The peak of the resulting spectrum corresponds to the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined λex (~504 nm).

    • Scan a range of emission wavelengths (e.g., 480 nm to 650 nm).

    • The peak of this spectrum is the emission maximum (λem).

  • Data Analysis: Plot fluorescence intensity against wavelength to visualize the spectra and identify the maxima.

G Workflow for Fluorescence Spectroscopy cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Dilute Dye Solution (Absorbance < 0.05) B Set Emission λ, Scan Excitation λ (to find λex) A->B C Set Excitation λ, Scan Emission λ (to find λem) B->C D Plot Intensity vs. Wavelength C->D E Identify λex and λem Peaks D->E

Workflow for Fluorescence Spectroscopy.
Protein Labeling with this compound NHS Ester

The succinimidyl ester (NHS ester) derivative of this compound is a popular choice for covalently labeling proteins and other molecules containing primary amines.[2][5]

Objective: To conjugate this compound NHS ester to a protein.

Materials:

  • This compound NHS Ester

  • High-quality anhydrous DMF or DMSO

  • Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Dye Stock: Dissolve the this compound NHS ester in DMF or DMSO to a concentration of ~10 mg/mL immediately before use.

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • While stirring, slowly add a calculated amount of the dye stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, depending on the desired degree of labeling.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Purification: Separate the labeled protein conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the this compound-labeled protein.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~504 nm (for this compound).

G Workflow for NHS Ester Protein Labeling A Dissolve Protein in Reaction Buffer (pH 8.3) C Add Dye to Protein Solution (Stir Gently) A->C B Prepare Fresh Dye Stock (in DMF or DMSO) B->C D Incubate for 1 hour (Room Temp, Protected from Light) C->D E Purify Conjugate via Size-Exclusion Chromatography D->E F Collect Labeled Protein E->F

Workflow for NHS Ester Protein Labeling.

Applications in Drug Development and Research

The robust photophysical properties of this compound make it a valuable tool in modern research and drug discovery.

  • Bioimaging: Its high quantum yield and photostability are ideal for high-resolution fluorescence microscopy of cellular components, particularly lipids and membranes.[][]

  • Fluorescence Polarization (FP) Assays: The long fluorescence lifetime of this compound is a significant advantage in FP-based assays, which are widely used in high-throughput screening to study protein-ligand interactions and enzyme activity.[2][9]

  • Drug Delivery: BODIPY dyes can be conjugated to drugs to monitor their uptake, distribution, and release within cells, aiding in the optimization of drug delivery systems.[][12]

  • Flow Cytometry: The bright fluorescence and narrow emission spectrum allow for clear signal detection in flow cytometry for cell labeling and analysis.[]

G Core Photophysical Processes of this compound S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption (λex ~504 nm) S1->S0 Fluorescence (λem ~510 nm) S1->S0 Non-Radiative Decay (Vibrational Relaxation)

Core Photophysical Processes of this compound.

References

An In-Depth Technical Guide to BODIPY FL-X: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye BODIPY FL-X, detailing its chemical structure, photophysical properties, and common applications in biological research. The information is presented to be a valuable resource for scientists utilizing this versatile fluorophore in their experimental designs.

Core Properties and Chemical Structure

This compound is a bright, green-fluorescent dye belonging to the borondipyrromethene (BODIPY) family. These dyes are known for their exceptional photophysical characteristics, including high fluorescence quantum yields and sharp emission peaks. The "FL" designation indicates its fluorescein-like spectral properties, while the "X" refers to a seven-atom aminohexanoyl spacer that separates the fluorophore core from its reactive group. This spacer minimizes potential interactions between the dye and the biomolecule to which it is conjugated.[1]

The most common reactive form of this compound is the N-hydroxysuccinimidyl (NHS) ester, also known as a succinimidyl ester (SE). This form is highly reactive towards primary amines, making it ideal for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.[2][3]

Chemical Structure of this compound, Succinimidyl Ester:

G cluster_bodipy cluster_linker cluster_reactive BODIPY_core BODIPY FL Core Linker Aminohexanoyl Spacer ('X') BODIPY_core->Linker Covalent Bond Reactive_Group Succinimidyl Ester (SE/NHS Ester) Linker->Reactive_Group Covalent Bond

Caption: General structure of this compound, SE.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Excitation Wavelength (λex) 504 nm[2][3]
Emission Wavelength (λem) 510 nm[2][3]
Molar Extinction Coefficient (ε) 85,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) High (approaching 1.0 in some solvents)[1][4][5]
Molecular Weight (Succinimidyl Ester) 502.32 g/mol [3]
Reactive Group N-hydroxysuccinimide (NHS) Ester[3]
Reactivity Primary amines[3]
Solubility DMSO, DMF[3]

Experimental Protocols

This compound, SE is a versatile tool for fluorescently labeling a wide range of biomolecules. Below are detailed methodologies for common experimental procedures.

Protein Labeling with this compound, SE

This protocol outlines the steps for conjugating this compound, SE to a purified protein, such as an antibody.

Materials:

  • This compound, SE

  • Anhydrous dimethylsulfoxide (DMSO)

  • Purified protein (e.g., IgG antibody) at 1-2 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • 1 M Sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing (10k MWCO)

  • Amine-free buffer for purification (e.g., PBS)

Procedure:

  • Prepare the Dye Stock Solution: Dissolve this compound, SE in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS overnight at 4°C. Adjust the protein concentration to 1-2 mg/mL.

  • Reaction Setup:

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

    • Add the this compound, SE stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. The optimal ratio may need to be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Size-Exclusion Chromatography: Load the reaction mixture onto a pre-equilibrated size-exclusion column. Elute with PBS. The first colored fraction to elute will be the labeled protein. The second colored fraction will be the unconjugated dye.

    • Dialysis: Alternatively, transfer the reaction mixture to dialysis tubing and dialyze against PBS at 4°C with several buffer changes over 24-48 hours to remove unreacted dye.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 504 nm (for this compound).

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound-conjugated secondary antibody for the detection of a primary antibody in fixed and permeabilized cultured cells.

Materials:

  • Cultured cells grown on coverslips or in imaging-grade plates

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target of interest)

  • This compound-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Wash the cells three times with PBS.

    • Fix the cells with fixation buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (excitation ~490-505 nm, emission ~510-530 nm).

Visualization of Experimental Workflows

Proteasome Activity Profiling using a BODIPY FL-based Activity Probe

BODIPY FL can be incorporated into activity-based probes (ABPs) to visualize and quantify the activity of specific enzymes within a complex biological sample. One such application is the profiling of proteasome activity. The following diagram illustrates a typical workflow for this experiment.

G start Start: Prepare Cell Lysate or Live Cells incubation Incubate with BODIPY FL-ABP (Activity-Based Probe) start->incubation lysis Cell Lysis (if starting with live cells) incubation->lysis sds_page Separate Proteins by SDS-PAGE incubation->sds_page For cell lysates lysis->sds_page gel_scan In-gel Fluorescence Scanning sds_page->gel_scan analysis Data Analysis: Quantify Band Intensities gel_scan->analysis end End: Proteasome Activity Profile analysis->end

Caption: Workflow for proteasome activity profiling.

References

A Technical Guide to the Application of BODIPY™ FL-X in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BODIPY™ FL-X is a versatile and robust green-fluorescent dye widely employed in biological research and drug discovery. Characterized by its bright signal, high photostability, and relative insensitivity to environmental factors like pH, it has become a preferred alternative to traditional fluorophores such as fluorescein (B123965) (FITC). The "FL" designation indicates its fluorescein-like spectral properties, while the "X" refers to a seven-atom aminohexanoyl spacer. This spacer separates the BODIPY FL fluorophore from a reactive group, minimizing potential steric hindrance and interaction with the conjugated biomolecule.[1]

The most prevalent form, BODIPY™ FL-X NHS Ester (or succinimidyl ester), is designed to covalently label primary amines on proteins, antibodies, amine-modified oligonucleotides, and other molecules.[1][2][3] This stable conjugation is fundamental to its broad utility in a variety of advanced research applications.

Core Spectroscopic and Physical Properties

The exceptional photophysical characteristics of BODIPY™ FL-X make it a powerful tool for sensitive detection and quantification. Its properties are summarized below.

PropertyValueSource(s)
Excitation Maximum (λex)~502-504 nm[1][4][5]
Emission Maximum (λem)~510-512 nm[1][4][5][6]
Molar Extinction Coefficient~85,000 cm⁻¹M⁻¹[1][7]
Fluorescence Lifetime> 5 nanoseconds[1][2][3][8][9]
Recommended SolventsDMSO, DMF[3][5]
Reactive TargetPrimary Amines (R-NH₂)[1][2][3]

Primary Research Applications

BODIPY™ FL-X is leveraged across multiple domains of life science research, primarily for covalent labeling, interaction analysis, and cellular imaging.

Fluorescence Polarization (FP) Assays

One of the most powerful applications of BODIPY™ FL-X is in fluorescence polarization (FP) assays. FP is a homogeneous technique used to study molecular binding events in real-time, making it ideal for high-throughput screening (HTS) of potential drug candidates.

The principle relies on the rate of molecular rotation. A small, fluorescently labeled molecule (the tracer, e.g., a peptide labeled with BODIPY FL-X) tumbles rapidly in solution. When excited with polarized light, it emits depolarized light. Upon binding to a larger molecule (e.g., a receptor protein), the tumbling of the complex slows dramatically. This reduced rotation results in a higher degree of polarization in the emitted light.[8]

BODIPY™ FL-X is particularly well-suited for FP assays due to its relatively long fluorescence lifetime (>5 ns), which provides a larger time window for molecular rotation to be observed, leading to more sensitive and robust measurements.[1][3][8][9]

A common application is a competitive binding assay, where a candidate compound competes with the BODIPY-labeled tracer for the same binding site on a receptor. A successful competitor displaces the tracer, causing a decrease in fluorescence polarization.

FP_Assay_Workflow Workflow for a Competitive Fluorescence Polarization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_result Result Interpretation p1 Receptor Protein p2 This compound Labeled Tracer a1 Mix Receptor + Tracer (High Polarization Signal) p1->a1 p3 Test Compound (Inhibitor) p2->a1 a2 Add Test Compound p3->a2 a1->a2 a3 Incubate a2->a3 a4 Measure FP a3->a4 r1 High Polarization (No Inhibition) a4->r1 If tracer remains bound r2 Low Polarization (Inhibition) a4->r2 If tracer is displaced

Caption: Workflow for a competitive fluorescence polarization assay.

This protocol is adapted from a method for screening kinase inhibitors using a BODIPY FL-labeled ATP analog.[10]

  • Reagent Preparation :

    • Assay Buffer : 0.01 M phosphate-buffered saline (PBS), pH 7.4, containing 2 mM MgCl₂.

    • Tracer Stock : Prepare a 10 µM stock solution of BODIPY™ FL ATP-γ-S in anhydrous DMSO.

    • Enzyme Stock : Prepare a stock solution of the target kinase (e.g., Protein Kinase A) in an appropriate buffer.

    • Inhibitor Stock : Prepare serial dilutions of the test compound (inhibitor) in DMSO.

  • Assay Procedure (384-well format) :

    • Add 25 µL of Assay Buffer to each well of a 384-well black, flat-bottom plate.

    • Add 5 µL of the BODIPY™ FL ATP-γ-S tracer to each well to achieve a final concentration of 5 nM.[10]

    • Add 10 µL of the kinase solution to each well.

    • Add 10 µL of the test compound solution (or DMSO for control wells). The final assay volume is 50 µL.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition :

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 480 nm, emission at 535 nm).[10]

    • Data is typically expressed in millipolarization (mP) units. A decrease in mP indicates that the test compound has displaced the fluorescent ATP analog from the kinase's active site.

Covalent Labeling of Biomolecules for Imaging and Detection

The most fundamental use of BODIPY™ FL-X, SE is the covalent labeling of proteins, peptides, and other biomolecules. The succinimidyl ester group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under mild alkaline conditions to form a stable amide bond.[7]

These fluorescently labeled conjugates are used in a variety of downstream applications, including:

  • Fluorescence Microscopy : Visualizing the localization and trafficking of proteins in fixed or living cells.[9]

  • Flow Cytometry : Identifying and sorting cell populations based on the expression of a target protein labeled with a this compound-conjugated antibody.

  • Western Blotting and Microarrays : Detecting proteins on membranes or glass slides.[11][12][13]

Labeling_Reaction Amine-Reactive Labeling with this compound, SE Protein Protein (with primary amine, e.g., Lysine) Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Protein->Conjugate  pH 7.5 - 8.5 (Bicarbonate Buffer) BODIPY This compound, SE (Succinimidyl Ester) BODIPY->Conjugate  pH 7.5 - 8.5 (Bicarbonate Buffer) Byproduct NHS Byproduct Conjugate->Byproduct +

Caption: Covalent conjugation of this compound, SE to a protein.

This protocol provides a general method for labeling proteins with BODIPY™ FL-X, SE.

  • Protein Preparation :

    • Dissolve the protein to be labeled in a buffer free of primary amines (e.g., PBS or 0.1 M sodium bicarbonate). The optimal pH for the reaction is between 7.5 and 8.5.[7]

    • Ensure the protein concentration is typically 1-10 mg/mL.

  • Dye Preparation :

    • Shortly before use, prepare a stock solution of BODIPY™ FL-X, SE in high-quality, anhydrous DMSO (e.g., 1-10 mg/mL).[5] Vortex to ensure it is fully dissolved.

  • Conjugation Reaction :

    • While stirring, slowly add a calculated amount of the dye stock solution to the protein solution. A 5- to 20-fold molar excess of dye to protein is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification :

    • Separate the labeled protein from unreacted, free dye. This is critical to prevent high background fluorescence.

    • Common methods include size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).

  • Storage :

    • Store the purified, labeled protein conjugate according to the protein's requirements, typically at 4°C or -20°C, protected from light.[11][12][13] The addition of a carrier protein like BSA and/or glycerol (B35011) may improve stability.

References

An In-depth Technical Guide to the Quantum Yield and Brightness of BODIPY FL-X

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the photophysical properties of BODIPY FL-X, a bright, green-fluorescent dye widely utilized by researchers, scientists, and drug development professionals. Its high fluorescence quantum yield and extinction coefficient make it an excellent choice for a variety of applications, including fluorescence microscopy, immunoassays, and cellular labeling.

Core Photophysical Properties

This compound is renowned for its exceptional brightness and photostability.[][2] It exhibits excitation and emission spectra similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[3][4][5][6] A key advantage of BODIPY dyes, including this compound, is that their fluorescence is relatively insensitive to changes in solvent polarity and pH.[3][5][6][7][8] This contrasts with fluorescein, which is pH-sensitive. The this compound structure includes a seven-atom aminohexanoyl ('X') spacer, which serves to separate the fluorophore from its conjugation target, minimizing potential interactions and quenching effects.[3]

Quantitative Data

The brightness of a fluorophore is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The key quantitative parameters for this compound are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) ~504 nmIn methanol.[7][8]
Emission Maximum (λem) ~510 nmIn methanol.[7][8]
Molar Extinction Coefficient (ε) >80,000 cm-1M-1A measure of how strongly the dye absorbs light at a given wavelength.[9][10]
Fluorescence Quantum Yield (Φ) Approaching 1.0Represents the efficiency of converting absorbed photons into emitted photons.[9] Some reports specify a value of 0.9.[10]
Fluorescence Lifetime (τ) ≥ 5 nanosecondsThe average time the molecule stays in its excited state before returning to the ground state.[3][5]

Experimental Protocols

Determining Fluorescence Quantum Yield (Comparative Method)

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a standard with a known quantum yield.[11][12] For green-emitting dyes like this compound, fluorescein in 0.1 M NaOH (Φ = 0.92) is a frequently used standard.[13]

Materials:

  • This compound sample

  • Fluorescein standard

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or 0.1 M NaOH for fluorescein)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the this compound sample and the fluorescein standard in the chosen solvent.

  • Prepare Dilutions: Create a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects and self-quenching.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance value at the chosen excitation wavelength (e.g., 470 nm).[13]

  • Measure Fluorescence Emission:

    • Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the fluorescein standard.

    • The slope of these plots represents the gradient (Grad).

  • Calculate Quantum Yield: The quantum yield of the this compound sample (ΦX) is calculated using the following equation:[13]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the fluorescence quantum yield of this compound using the comparative method.

G Quantum Yield Determination Workflow cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Calculation prep_sample Prepare this compound Stock Solution dilute_sample Create Serial Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Fluorescein Standard Stock dilute_std Create Serial Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Record Absorbance Spectra (UV-Vis Spectrophotometer) dilute_sample->abs_measure dilute_std->abs_measure em_measure Record Emission Spectra (Spectrofluorometer) abs_measure->em_measure Excite at same λ integrate Integrate Area Under Emission Curves em_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using Comparative Formula plot->calculate

Caption: Workflow for quantum yield determination by the comparative method.

References

An In-depth Technical Guide to BODIPY® FL-X Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY® FL-X succinimidyl ester is a bright, green-fluorescent dye that has become an invaluable tool for labeling proteins, antibodies, and other amine-containing biomolecules.[1][2] Its unique photophysical properties, including high fluorescence quantum yield, narrow emission bandwidth, and relative insensitivity to pH and solvent polarity, make it a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[1][3] This technical guide provides a comprehensive overview of BODIPY® FL-X succinimidyl ester, including its core properties, detailed experimental protocols, and applications in biological research and drug development.

The BODIPY® FL core structure is a boron-dipyrromethene complex, which imparts exceptional brightness and photostability.[4] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the succinimidyl ester reactive group.[1][] This spacer minimizes potential interactions between the dye and the biomolecule, preserving the biological activity of the labeled molecule.[1][] The succinimidyl ester (SE) moiety readily reacts with primary amines on proteins and other molecules to form stable covalent amide bonds.[1][6]

Core Properties and Specifications

The exceptional characteristics of BODIPY® FL-X succinimidyl ester make it suitable for a wide range of fluorescence-based applications.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₂₄H₂₉BF₂N₄O₄N/A
Molecular Weight 502.32 g/mol [1]
Reactive Group Succinimidyl Ester (SE)[1]
Reactivity Primary amines[1]
Solubility DMSO, DMF[3]
Storage Conditions -20°C, protect from light[2][]
Spectral Characteristics
PropertyValueReference
Excitation Maximum (λex) 504 nm[1][8][9]
Emission Maximum (λem) 510 nm[1][2][8][9]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield High[1][2][8]
Excited-State Lifetime ≥ 5 nanoseconds[1][3][10]

Experimental Protocols

Protein Labeling with BODIPY® FL-X Succinimidyl Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with BODIPY® FL-X succinimidyl ester. The optimal labeling conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (at a concentration of at least 2 mg/mL in an amine-free buffer)

  • BODIPY® FL-X succinimidyl ester

  • High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the BODIPY® FL-X succinimidyl ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While vortexing, slowly add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein for labeling should be determined experimentally, but a starting point of 10-20 moles of dye per mole of protein is recommended.[1]

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

    • The first colored band to elute is the BODIPY® FL-X labeled protein. The second, slower-moving band is the free dye.

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per protein molecule) can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 504 nm (for the dye).

    • The following formula can be used to calculate the DOL: DOL = (A₅₀₄ × Molar extinction coefficient of protein) / ((A₂₈₀ - (A₅₀₄ × CF₂₈₀)) × Molar extinction coefficient of dye) Where:

      • A₅₀₄ and A₂₈₀ are the absorbances at 504 nm and 280 nm, respectively.
      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for BODIPY FL).

Visualization and Analysis

BODIPY® FL-X labeled proteins can be visualized and analyzed using various fluorescence-based techniques:

  • Fluorescence Microscopy: Labeled antibodies can be used to visualize the localization of specific proteins within fixed or live cells.

  • Flow Cytometry: Quantify the expression of cell surface or intracellular proteins by staining cells with a labeled antibody.

  • Fluorescence Polarization Assays: The relatively long excited-state lifetime of BODIPY® FL-X makes it suitable for studying molecular interactions.[1][3][10]

Visualizations

Chemical Reaction

G Reaction of BODIPY® FL-X Succinimidyl Ester with a Primary Amine BODIPY BODIPY® FL-X SE Succinimidyl Ester BODIPY->SE Spacer (Aminohexanoyl) LabeledProtein BODIPY® FL-X - Labeled Protein (Stable Amide Bond) SE->LabeledProtein + Protein Protein-NH₂ (Primary Amine) Protein->LabeledProtein NHS N-hydroxysuccinimide (Byproduct) LabeledProtein->NHS

Caption: Covalent labeling of a protein with BODIPY® FL-X succinimidyl ester.

Experimental Workflow

G General Workflow for Protein Labeling and Analysis cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis ProteinPrep Prepare Protein Solution (Amine-free buffer) Reaction Incubate Protein + Dye (1 hr, RT, dark) ProteinPrep->Reaction DyePrep Prepare BODIPY® FL-X SE Stock Solution (DMSO/DMF) DyePrep->Reaction Purification Separate Conjugate (Gel Filtration) Reaction->Purification DOL Determine Degree of Labeling (Spectrophotometry) Purification->DOL Application Fluorescence Application (Microscopy, Flow Cytometry, etc.) DOL->Application

Caption: A streamlined workflow for labeling and subsequent analysis.

Cellular Application: Receptor Internalization

G Tracking Receptor Internalization with BODIPY® FL-X Labeled Ligand cluster_cell Cell Receptor Cell Surface Receptor Internalized Internalized Receptor-Ligand Complex Receptor->Internalized 2. Endocytosis Endosome Endosome Ligand BODIPY® FL-X Labeled Ligand Ligand->Receptor 1. Binding Internalized->Endosome 3. Trafficking

Caption: Visualizing receptor-mediated endocytosis using a fluorescent ligand.

Applications in Research and Drug Development

The versatility of BODIPY® FL-X succinimidyl ester makes it a powerful tool in various scientific disciplines.

  • Cellular Imaging: Its brightness and photostability are ideal for high-resolution fluorescence microscopy, enabling the visualization of protein localization, trafficking, and dynamics within live or fixed cells.[6][11]

  • Flow Cytometry: Labeled antibodies are widely used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.

  • Drug Discovery and Development: BODIPY® FL-X can be conjugated to drug candidates to study their cellular uptake, distribution, and mechanism of action. This is crucial for optimizing drug delivery systems and understanding pharmacokinetics at the cellular level.

  • Protein-Protein Interaction Studies: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed with BODIPY® FL-X labeled proteins to study their interactions with other molecules in real-time.

  • High-Throughput Screening: The robust fluorescence signal and low background make it suitable for developing fluorescence-based assays for high-throughput screening of compound libraries.

Conclusion

BODIPY® FL-X succinimidyl ester offers a powerful combination of brightness, photostability, and reactivity, making it an exceptional fluorescent probe for labeling biomolecules. Its utility spans from fundamental cell biology research to the applied fields of drug discovery and diagnostics. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists seeking to leverage the capabilities of this versatile fluorophore in their experimental endeavors.

References

BODIPY FL-X: A Comprehensive Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of BODIPY FL-X, a versatile fluorescent dye. This document is intended to be a core resource for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and logical workflows to facilitate its effective use in various applications.

Core Properties of this compound

This compound is a bright, green-fluorescent dye known for its high fluorescence quantum yield and relative insensitivity to pH changes. Its unique hydrophobic properties make it an excellent candidate for staining lipids, membranes, and other lipophilic structures within cells. The succinimidyl ester (SE) functional group allows for covalent coupling to primary amines on proteins and other biomolecules.

Quantitative Solubility Data

The solubility of this compound is a critical factor for its application in biological assays and labeling protocols. While it exhibits excellent solubility in several organic solvents, it is sparingly soluble in aqueous solutions. The following table summarizes the available quantitative and qualitative solubility data for this compound and its closely related derivatives.

SolventThis compound Succinimidyl Ester (SE)BODIPY FL (Carboxylic Acid)Notes
Dimethyl Sulfoxide (B87167) (DMSO) 83.33 mg/mL (165.89 mM)~100 mg/mL (342.36 mM)[1]Ultrasonic assistance may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.
Dimethylformamide (DMF) Soluble[2][3]Good solubilityTypically used for creating stock solutions for protein conjugation reactions.[3]
Methanol Soluble[4]Good solubilityBODIPY dyes are generally soluble in methanol.
Ethanol Good solubility61% fluorescence quantum yield observed in ethanol, implying good solubility.[5]BODIPY dyes are generally soluble in ethanol.
Dichloromethane (DCM) Good solubility68% fluorescence quantum yield observed in methylene (B1212753) chloride, implying good solubility.[5]BODIPY dyes are generally soluble in chlorinated solvents.
Chloroform Good solubilityHigh-fluorescence yields observed in chloroform, implying good solubility.BODIPY dyes are generally soluble in chlorinated solvents.
Water Sparingly solubleVery low solubility[6]BODIPY dyes are known for their hydrophobic nature and poor water solubility.[3][6]

Experimental Protocols

Preparation of a Concentrated Stock Solution

A standard laboratory protocol for preparing a stock solution of this compound SE involves dissolving it in an anhydrous organic solvent.

Materials:

  • This compound SE powder

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Bring the vial of this compound SE powder to room temperature before opening to prevent moisture condensation.

  • Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If the dye does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

General Protocol for Staining Cells with this compound

This protocol outlines a general workflow for staining live cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • Live cells plated on a suitable imaging dish or slide

Procedure:

  • Prepare the Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration typically ranging from 0.1 to 2 µM.

  • Cell Preparation: Aspirate the existing cell culture medium from the cells.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Aspirate the staining solution and wash the cells two to three times with warm PBS or cell culture medium to remove excess dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation/Emission maxima ~504/510 nm).

Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a fluorescent dye like this compound in various solvents.

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_assessment Solubility Assessment cluster_outcome Outcome A Weigh this compound C Add Solvent to Dye A->C B Measure Solvent Volume B->C D Vortex for 2-5 min C->D E Sonicate for 5-10 min (if needed) D->E F Incubate at 37°C (optional) E->F G Visually Inspect for Clarity F->G H Soluble G->H Clear Solution I Insoluble/Partially Soluble G->I Cloudy/Precipitate

Workflow for Determining Dye Solubility.

This diagram outlines the sequential steps from preparation to the final assessment of solubility. It provides a logical flow for systematically testing the dissolution of this compound in different solvents.

References

BODIPY FL-X Dye: A Comprehensive Technical Guide for Cellular and Molecular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BODIPY FL-X is a bright, green-fluorescent dye renowned for its exceptional photophysical properties and versatility in biological research. Its unique characteristics make it a valuable tool for labeling a wide array of biomolecules, enabling detailed investigation of cellular structures and processes. This guide provides an in-depth overview of this compound, including its core characteristics, quantitative data, detailed experimental protocols, and visual representations of its underlying principles and applications.

Core Characteristics of this compound Dye

This compound is a derivative of the BODIPY (boron-dipyrromethene) fluorophore. It exhibits bright, green fluorescence with spectral properties similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[1][2] Key features that distinguish this compound include its high fluorescence quantum yield, large extinction coefficient, and relative insensitivity to changes in solvent polarity and pH.[1][2][3]

Unlike highly water-soluble fluorophores, BODIPY dyes possess unique hydrophobic properties, making them ideal for staining lipids, membranes, and other lipophilic compounds.[1][2] The "X" in this compound refers to a seven-atom aminohexanoyl spacer.[1][2][4] This spacer separates the fluorophore from its conjugation site, which can help to reduce the potential for interaction between the dye and the biomolecule it is labeling.[1][2][4]

This compound also has a relatively long excited-state lifetime (typically 5 nanoseconds or longer), which is advantageous for fluorescence polarization-based assays.[1][2][5] Furthermore, it possesses a large two-photon cross-section, making it suitable for multiphoton excitation microscopy.[1][2][5]

The most common reactive form of this dye is the NHS (N-hydroxysuccinimidyl) ester, which readily reacts with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules to form stable covalent bonds.[1][2] The resulting conjugates exhibit bright fluorescence and narrow emission bandwidths.[1][2]

Quantitative Data

The photophysical properties of this compound are summarized in the table below for easy comparison.

PropertyValueReferences
Excitation Maximum (λex) ~504 nm[1][3][6]
Emission Maximum (λem) ~510 nm[1][3][6]
Molar Extinction Coefficient ~85,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield High (approaching 1.0 in some cases)[1][2][3][7]
Excited-State Lifetime ≥ 5 nanoseconds[1][2][5]
Molecular Weight (NHS Ester) 502.32 g/mol [1]

Visualizing the Fundamentals and Workflow

To better understand the principles behind fluorescence and the application of this compound, the following diagrams illustrate key concepts and processes.

Jablonski_Diagram cluster_0 Singlet Electronic States cluster_1 Vibrational Energy Levels S0 S0 (Ground State) S1 S1 (First Excited State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (Excitation) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Emission) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: Jablonski diagram illustrating the process of fluorescence.

Conjugation_Reaction BODIPY This compound NHS Ester BODIPY Core 'X' Spacer NHS Ester Conjugate Labeled Protein BODIPY Core 'X' Spacer Amide Bond Protein BODIPY:f2->Conjugate:c2 + Protein Protein ... Primary Amine (R-NH2) ... Protein:p1->Conjugate:c2 Conjugate:c2->Conjugate:c3 Conjugate:c0->Conjugate:c1 Conjugate:c1->Conjugate:c2

Caption: Conjugation of this compound NHS ester to a primary amine on a protein.

Staining_Workflow prep Sample Preparation (e.g., Cell Culture, Fixation) stain Staining with this compound (Incubation) prep->stain wash Washing Steps (Remove unbound dye) stain->wash image Imaging & Analysis (e.g., Microscopy, Flow Cytometry) wash->image data Data Interpretation image->data

Caption: General experimental workflow for cell staining with this compound.

Experimental Protocols

The following are detailed methodologies for common applications of this compound dye. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Protocol 1: Labeling of Proteins with this compound NHS Ester

This protocol describes the general procedure for conjugating this compound NHS ester to a protein.

Materials:

  • This compound NHS Ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While vortexing, slowly add the dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 (dye:protein) is common.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).

    • The first colored fraction to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and 504 nm (for this compound).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Staining of Lipid Droplets in Live Cells

This protocol provides a method for visualizing neutral lipid droplets in live cells using this compound.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-5 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with PBS to remove any unbound dye.

  • Imaging:

    • Mount the coverslips or place the imaging dish on a fluorescence microscope.

    • Visualize the stained lipid droplets using a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~525 nm).

Protocol 3: Immunofluorescence Staining of Cellular Targets

This protocol outlines the use of a this compound-conjugated secondary antibody for immunofluorescence detection.

Materials:

  • Cells cultured on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target of interest

  • This compound-conjugated secondary antibody

  • Mounting medium with an antifade reagent

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix the cells with fixation buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if required for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with an appropriate filter set for this compound.

Applications in Research and Drug Development

The unique properties of this compound make it suitable for a wide range of applications, including:

  • Fluorescence Microscopy: Highlighting specific proteins, lipids, or organelles within fixed or live cells.[8]

  • Flow Cytometry: Quantifying cell populations based on the expression of cell surface or intracellular markers.

  • Fluorescence Polarization Assays: Studying molecular interactions and binding events due to its long fluorescence lifetime.[1][2][5]

  • Lipid and Membrane Staining: Visualizing lipid droplets and cellular membranes due to its hydrophobic nature.[1][2]

  • Two-Photon Microscopy: Deep-tissue imaging with reduced scattering and phototoxicity.[1][2][5]

References

An In-depth Technical Guide to BODIPY Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BODIPY (boron-dipyrromethene) fluorescent dyes, a versatile class of fluorophores widely utilized in biological research and drug development. We will delve into their core structure, unique photophysical properties, synthesis, and key applications, complete with detailed experimental protocols and quantitative data to facilitate their effective use in the laboratory.

Introduction: The Power of the BODIPY Core

4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene, commonly known as BODIPY, represents a class of fluorescent dyes renowned for their exceptional photophysical properties.[][2] These dyes are characterized by high fluorescence quantum yields that are often insensitive to the polarity of their environment, sharp absorption and emission peaks, high photostability, and tunable spectral properties.[][][4] Their core structure, a boron-dipyrromethene complex, provides a rigid and planar scaffold that minimizes non-radiative energy loss, resulting in bright fluorescence.[]

The versatility of BODIPY dyes stems from the numerous sites on their core structure that can be chemically modified.[] These modifications allow for the fine-tuning of their spectral properties, shifting their emission from green to the near-infrared (NIR) region, and for the introduction of functional groups for conjugation to biomolecules such as proteins, nucleic acids, and lipids.[][6] This adaptability makes them invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, bio-sensing, and as labels in drug delivery systems.[][][]

Key Advantages of BODIPY Dyes:

  • High Fluorescence Quantum Yields: Often approaching 1.0, even in aqueous environments.[][4]

  • Sharp Absorption and Emission Spectra: Leads to brighter signals and reduced spectral overlap in multicolor imaging.[][]

  • High Photostability: Resistant to photobleaching, allowing for long-term imaging experiments.[][9]

  • Environmental Insensitivity: Their fluorescence is largely unaffected by solvent polarity and pH.[2][4]

  • Spectral Tunability: Chemical modifications can shift the emission wavelength across the visible and into the NIR spectrum.[][]

  • Chemical Versatility: The core can be easily functionalized for specific targeting and applications.[][]

The BODIPY Core Structure and Its Properties

The fundamental structure of BODIPY is a dipyrromethene ligand complexed with a BF₂ unit.[] This core is largely responsible for its favorable photophysical properties. The numbering convention for the BODIPY core, indicating sites for substitution, is shown in the diagram below. Modifications at positions 1, 3, 5, and 7 can be used to alter the dye's spectral properties and attach functional groups, while substitution at the meso-position (position 8) is a common strategy for creating probes and sensors.[]

Caption: The core chemical structure of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY).

One of the defining features of many BODIPY dyes is their small Stokes shift, which is the difference between the absorption and emission maxima.[] While this contributes to their brightness, it can also lead to self-absorption at high concentrations.[] However, strategies such as introducing push-pull electronic groups can increase the Stokes shift for specific applications.[]

Quantitative Data: Photophysical Properties of Common BODIPY Dyes

The spectral properties of BODIPY dyes can be precisely tuned through chemical modifications. The following table summarizes the key photophysical properties of several common BODIPY derivatives in methanol, illustrating the effect of different substituents on their absorption and emission characteristics.

BODIPY Derivative Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Fluorescence Quantum Yield (Φ_f) Fluorescence Lifetime (τ, ns)
Unsubstituted BODIPY503512~80,000~0.907.2[][4]
BODIPY FL503512>80,0000.90~5.7[10][11]
BODIPY 493/503493503~84,000~0.90-
BODIPY TMR542574~90,0000.40-
BODIPY 581/591581591~100,000~0.905.4[10]
BODIPY 630/650630650~100,0000.90-
BODIPY 650/665650665~100,0000.70-

Note: Values can vary depending on the solvent and conjugation state. Data compiled from multiple sources for general reference.

Experimental Protocols

General Synthesis of a BODIPY Core

The synthesis of the BODIPY core generally involves a two-step process: the formation of a dipyrromethene intermediate followed by complexation with boron trifluoride.[][]

Caption: A generalized workflow for the synthesis of the BODIPY core.

Methodology:

  • Condensation: Two equivalents of a pyrrole (B145914) derivative are condensed with one equivalent of an aldehyde or acyl chloride.[2][] This reaction is typically catalyzed by a strong acid like trifluoroacetic acid (TFA).[]

  • Oxidation: The resulting dipyrromethane intermediate is then oxidized to the corresponding dipyrromethene.[] A common oxidizing agent for this step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2]

  • Boron Complexation: The dipyrromethene is dissolved in an anhydrous solvent (e.g., dichloromethane) and treated with a base, such as triethylamine (B128534) or DBU, followed by the addition of boron trifluoride diethyl etherate (BF₃·OEt₂).[] This reaction forms the stable BF₂-complex, yielding the final BODIPY dye.

  • Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel.

Protocol for Staining Cellular Lipid Droplets with BODIPY 493/503

BODIPY 493/503 is a lipophilic dye that is widely used to stain neutral lipids within cellular lipid droplets.[11][]

Materials:

  • BODIPY 493/503 (Thermo Fisher Scientific, D3922 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cells cultured on coverslips or in a multi-well plate

Methodology:

  • Prepare Stock Solution: Dissolve BODIPY 493/503 in high-quality DMSO to make a 1-5 mM stock solution.[13] Store at -20°C, protected from light.

  • Prepare Staining Solution: On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 0.5–2 µM.[13][][15] The optimal concentration may vary depending on the cell type.

  • Cell Preparation:

    • For live-cell imaging, grow cells to 70-80% confluency.[] Gently wash the cells once with warm PBS to remove residual culture medium.[]

    • For fixed-cell imaging, fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing 2-3 times with PBS.[]

  • Staining: Add the BODIPY staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][13][]

  • Washing: Gently wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[]

  • Imaging: Mount the coverslips onto a microscope slide with an anti-fade mounting medium.[] Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~515 nm).[16]

Staining_Workflow Start Culture Cells Wash1 Wash Cells with PBS Start->Wash1 Prep Prepare Staining Solution (0.5-2 µM in PBS/Medium) Incubate Incubate with Dye (15-30 min, 37°C) Prep->Incubate Wash1->Incubate Wash2 Wash Cells with PBS (2-3x) Incubate->Wash2 Mount Mount on Slide Wash2->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for staining cellular lipid droplets with BODIPY 493/503.

BODIPY Dyes as Biosensors: Detecting Reactive Oxygen Species (ROS)

The versatility of the BODIPY scaffold allows for its use in the design of fluorescent probes that can detect specific analytes or changes in the cellular microenvironment. A common application is the detection of reactive oxygen species (ROS), which are implicated in numerous physiological and pathological processes.[17]

For example, a BODIPY probe can be functionalized with a ROS-sensitive moiety, such as a triphenylphosphine (B44618) group, which is selectively oxidized by species like hydroxyl radicals (•OH).[18] This oxidation event disrupts a photoinduced electron transfer (PET) process that initially quenches the BODIPY fluorescence. The removal of this quenching mechanism results in a "turn-on" fluorescence signal, indicating the presence of the target ROS.[18]

ROS_Sensing_Pathway Mechanism of a 'Turn-On' BODIPY-based ROS Probe cluster_before Before ROS Detection cluster_after After ROS Detection Probe_Off BODIPY-TPP Probe (Non-fluorescent) PET Photoinduced Electron Transfer (PET) Quenching Probe_Off->PET Excitation1 Excitation Light (e.g., 488 nm) Excitation1->Probe_Off No_Fluorescence No Fluorescence PET->No_Fluorescence Probe_On Oxidized BODIPY-TPPO Probe (Fluorescent) Fluorescence Bright Green Fluorescence Probe_On->Fluorescence Excitation2 Excitation Light (e.g., 488 nm) Excitation2->Probe_On ROS Hydroxyl Radical (•OH) ROS->Probe_On Oxidation of TPP to TPPO

Caption: Signaling pathway for a BODIPY-based probe detecting hydroxyl radicals (•OH).

This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes highly sensitive for imaging ROS in living cells.[17][18] Similar design principles have been used to create BODIPY-based probes for other analytes like nitric oxide, peroxynitrite, and various metal ions.[11][19][20]

Conclusion

BODIPY dyes represent a powerful and versatile class of fluorophores with broad applications in research, diagnostics, and drug development. Their robust photophysical properties, combined with their synthetic tractability, allow for the rational design of probes and labels for a multitude of biological targets and processes. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively harness the potential of BODIPY dyes in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: BODIPY® FL-X Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY® FL-X, succinimidyl ester (SE), is a bright, green-fluorescent dye used for the covalent labeling of proteins and other biomolecules.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, to form stable amide bonds.[][4][5] The dye is characterized by its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to changes in pH and solvent polarity.[][6][7] These properties, along with its relatively long excited-state lifetime, make BODIPY® FL-X an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][6][7] This document provides a detailed protocol for the labeling of proteins with BODIPY® FL-X SE.

Chemical Reaction

The labeling reaction involves the acylation of a primary amine on the protein by the N-hydroxysuccinimidyl ester of BODIPY® FL-X. This results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the protein, and the release of N-hydroxysuccinimide (NHS).

Protein Protein-NH₂ (Primary Amine) LabeledProtein Protein-NH-CO-BODIPY® FL-X (Stable Amide Bond) Protein->LabeledProtein + BODIPY® FL-X SE BODIPY BODIPY® FL-X SE (NHS Ester) BODIPY->LabeledProtein NHS N-hydroxysuccinimide LabeledProtein->NHS +

Caption: Covalent labeling of a protein with BODIPY® FL-X SE.

Quantitative Data Summary

PropertyValueReference
Excitation Maximum (λex)~504 nm[1][2]
Emission Maximum (λem)~510 nm[1][2]
Molar Extinction Coefficient~85,000 cm⁻¹M⁻¹[1]
Molecular Weight502.32 g/mol [1]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[1]
ReactivityPrimary amines[1][6][7]
Recommended Protein Concentration2-10 mg/mL[8]
Recommended Molar Ratio (Dye:Protein)~10:1[8]
Recommended Reaction pH8.5 ± 0.5[8]

Experimental Protocol

This protocol is a general guideline for labeling proteins with BODIPY® FL-X SE. Optimal conditions may vary depending on the specific protein and application.

Materials
  • BODIPY® FL-X SE (e.g., Thermo Fisher Scientific Cat# D6102)

  • Protein of interest

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5. Crucially, the buffer must be free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the dye. [8]

  • Anhydrous dimethylsulfoxide (DMSO)

  • Purification column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) mix Mix Protein and Dye (molar ratio ~10:1) prep_protein->mix prep_dye Prepare Dye Stock Solution (10 mM in anhydrous DMSO) prep_dye->mix incubate Incubate (1 h, room temp, dark) mix->incubate purify Purify Labeled Protein (desalting column or dialysis) incubate->purify analyze Analyze Degree of Labeling (spectrophotometry) purify->analyze store Store Labeled Protein analyze->store

Caption: Workflow for labeling proteins with BODIPY® FL-X SE.

Step-by-Step Procedure
  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 2-10 mg/mL.[8]

    • Ensure the pH of the protein solution is between 8.0 and 9.0. If necessary, adjust the pH using 1 M sodium bicarbonate.[8]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the BODIPY® FL-X SE in anhydrous DMSO to a concentration of 10 mM.[8]

  • Perform the Labeling Reaction:

    • While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A molar ratio of approximately 10 moles of dye to 1 mole of protein is a good starting point.[8]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a desalting column or by dialysis.

    • For desalting column: Equilibrate the column with PBS, pH 7.4. Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. Collect the eluate containing the labeled protein.[9]

    • For dialysis: Transfer the reaction mixture to a dialysis cassette (e.g., 10,000 MWCO). Dialyze against PBS, pH 7.4, at 4°C with several buffer changes over 24 hours.[9]

  • Determine the Degree of Labeling (Optional):

    • The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the labeled protein solution at 280 nm (for the protein) and at ~504 nm (for BODIPY® FL-X).

    • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

  • Storage:

    • Store the labeled protein under appropriate conditions for the specific protein, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Applications

BODIPY® FL-X labeled proteins are versatile tools for a wide range of biological research and drug development applications, including:

  • Fluorescence Microscopy: Visualize the localization and dynamics of proteins in live or fixed cells.

  • Flow Cytometry: Identify and quantify cell populations based on the presence of a labeled protein.

  • Immunofluorescence Assays: Use labeled antibodies for the detection of specific antigens.

  • Fluorescence Polarization Assays: Study protein-protein and protein-ligand interactions.[1][6][7]

  • Live-Cell Imaging: The cell-permeable nature of BODIPY dyes allows for the tracking of proteins in living cells.[8]

References

Application Notes and Protocols for Conjugating BODIPY™ FL-X to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of BODIPY™ FL-X, a bright, green-fluorescent dye, to antibodies. The protocols outlined below are essential for researchers in various fields, including immunology, cell biology, and drug development, who require fluorescently labeled antibodies for applications such as flow cytometry, immunofluorescence microscopy, and fluorescence-based immunoassays.

BODIPY™ FL-X is characterized by its high fluorescence quantum yield, high extinction coefficient, and relative insensitivity to solvent polarity and pH changes.[1][2][3][4] These properties make it an excellent alternative to traditional fluorophores like FITC. The dye is most commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.[1][2][3][5] The "X" in BODIPY™ FL-X refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the NHS ester, which can help to reduce interactions between the dye and the antibody.[1][6]

Core Principles of BODIPY™ FL-X Antibody Conjugation

The fundamental principle behind the conjugation of BODIPY™ FL-X NHS ester to an antibody is the reaction between the succinimidyl ester group of the dye and the primary amine groups (-NH2) present on the lysine (B10760008) residues of the antibody.[1][2][3][5] This reaction results in the formation of a stable amide linkage, covalently attaching the fluorescent dye to the antibody.

The overall workflow for antibody conjugation can be broken down into five key stages:

  • Antibody Preparation: Ensuring the antibody is in a suitable buffer and concentration for conjugation.

  • Dye Preparation: Dissolving the BODIPY™ FL-X NHS ester in an appropriate solvent.

  • Conjugation Reaction: Mixing the antibody and dye under optimal conditions.

  • Purification: Removing unconjugated dye from the labeled antibody.

  • Characterization: Determining the degree of labeling (DOL) of the final conjugate.[]

Quantitative Data Summary

The following tables summarize key quantitative parameters for BODIPY™ FL-X and the conjugation process.

Table 1: Spectroscopic and Physical Properties of BODIPY™ FL-X

PropertyValueReference
Excitation Maximum (Ex)~504 nm[1][8]
Emission Maximum (Em)~510 nm[1][2][8]
Extinction Coefficient~85,000 cm⁻¹M⁻¹[1]
Molecular Weight502.32 g/mol [1]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[1]
ReactivityPrimary Amines[1][2][3]

Table 2: Recommended Starting Conditions for Antibody Conjugation

ParameterRecommended ValueNotes
Antibody Concentration1–2 mg/mLHigher concentrations can improve labeling efficiency.[][9]
Reaction BufferPhosphate-Buffered Saline (PBS), pH 8.0-8.5Higher pH increases the reactivity of primary amines.[] Avoid buffers containing primary amines (e.g., Tris or glycine).[5]
Dye:Antibody Molar Ratio10:1 (starting point)This ratio may need to be optimized for different antibodies.[5][] Ratios between 5:1 and 20:1 can be tested.[5]
Reaction Time1–2 hours[]
Reaction TemperatureRoom Temperature[5][]

Experimental Protocols

Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA, gelatin), it must be purified.[5] This can be achieved through dialysis, desalting columns, or affinity purification using Protein A or G beads.[5][][10] The recommended buffer for conjugation is 1X PBS at a pH of 7.2-7.4, which can be adjusted to pH 8.0-8.5 for the reaction.[5][]

  • Concentration: Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[]

BODIPY™ FL-X NHS Ester Preparation

The reactive dye must be prepared immediately before use as it is susceptible to hydrolysis.

  • Reconstitution: Allow the vial of BODIPY™ FL-X NHS ester to warm to room temperature before opening.

  • Solvent: Dissolve the dye in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mM.[2][]

Antibody Conjugation Reaction

This step involves the direct reaction between the prepared antibody and the reactive dye.

  • pH Adjustment: For NHS-ester conjugation, adjust the pH of the antibody solution to 8.0-8.5 to enhance the reactivity of the primary amines.[] A common method is to add 1/10th volume of 1 M sodium bicarbonate.[11]

  • Dye Addition: While gently vortexing the antibody solution, slowly add the calculated volume of the BODIPY™ FL-X stock solution to achieve the desired dye:antibody molar ratio (a 10:1 ratio is a good starting point).[5][]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.[5][] Wrapping the reaction vial in aluminum foil is recommended.[5]

  • Stopping the Reaction (Optional): The reaction can be stopped by adding 1/10th volume of 1.5 M hydroxylamine (B1172632) (pH 8.5) and incubating for an additional 30 minutes.[11][12]

Purification of the Conjugated Antibody

It is crucial to remove any unreacted dye to prevent background fluorescence in downstream applications.

  • Size-Exclusion Chromatography (Gel Filtration): This is a common method to separate the larger antibody-dye conjugate from the smaller, unconjugated dye molecules.[] Sephadex G-25 is a suitable medium for this purpose.[5]

  • Dialysis: Dialysis can also be used to remove low-molecular-weight impurities.[][11] This method is generally less efficient than chromatography.[]

  • Affinity Chromatography: Protein A or Protein G agarose (B213101) can be used for more complex mixtures, as the antibody conjugate will be retained by the resin.[]

Characterization of the Conjugate: Determining the Degree of Labeling (DOL)

The DOL, or the dye-to-protein ratio, is a critical parameter for ensuring the quality and reproducibility of the conjugate. The optimal DOL for most antibodies is between 2 and 10.[5]

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the dye (~504 nm for BODIPY™ FL-X).

  • Calculation: The protein concentration and DOL can be calculated using the following equations:

    • Protein Concentration (M) = ([A₂₈₀ - (A_dye × CF)] × dilution factor) / ε_protein [5]

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

        • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL) = (A_dye × dilution factor) / (ε_dye × Protein Concentration (M))

      • Where:

        • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength (85,000 M⁻¹cm⁻¹ for BODIPY™ FL-X).[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction (Mix Antibody & Dye) antibody_prep->conjugation dye_prep Dye Preparation (Dissolve in DMSO) dye_prep->conjugation purification Purification (e.g., Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Calculate DOL) purification->characterization final_product Final Conjugated Antibody characterization->final_product Store Conjugate at 4°C

Caption: Experimental workflow for conjugating BODIPY™ FL-X to antibodies.

Caption: Chemical reaction for BODIPY™ FL-X NHS ester and an antibody.

References

BODIPY FL-X for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL-X is a bright, green fluorescent dye that serves as an exceptional tool for flow cytometry applications. Its unique boron-dipyrromethene core structure provides distinct advantages over traditional fluorophores like fluorescein (B123965) (FITC). These advantages include high photostability, a high fluorescence quantum yield that is largely unaffected by the solvent polarity and pH, and narrow emission spectra, which minimizes spectral overlap in multicolor experiments.[][][3][4][] BODIPY FL-X is spectrally similar to fluorescein and Alexa Fluor™ 488, making it compatible with standard 488 nm laser lines and FITC filter sets.[3][4][6]

This document provides detailed application notes and protocols for the use of this compound and its derivatives in flow cytometry, including cell surface and intracellular staining.

Key Advantages of this compound in Flow Cytometry

  • High Photostability: BODIPY dyes are significantly more photostable than fluorescein, allowing for longer exposure to excitation light with less signal degradation. This is critical for applications requiring extended analysis times or cell sorting.[7][8][9][]

  • Bright Fluorescence: this compound exhibits a high molar extinction coefficient and a high fluorescence quantum yield, resulting in bright signals and enhanced sensitivity for detecting low-abundance targets.[][3][4]

  • pH Insensitivity: Unlike fluorescein, the fluorescence of this compound is not significantly affected by changes in pH, providing more reliable and consistent results in various biological buffers and cellular microenvironments.[3][4][]

  • Narrow Emission Spectrum: The sharp emission peak of this compound reduces spectral overlap with other fluorophores in multicolor flow cytometry panels, simplifying compensation and data analysis.[3][4][6]

  • Versatility: Available with various reactive groups, such as the succinimidyl ester (SE) or NHS ester, this compound can be easily conjugated to primary amines on proteins, antibodies, and other biomolecules.[4][6] Its hydrophobic nature also makes it suitable for staining lipids and membranes.[4][11]

Quantitative Data

The photophysical properties of this compound make it a superior choice for sensitive and quantitative flow cytometry.

PropertyValueReference
Excitation Maximum (Ex)~502-504 nm[4][6][12]
Emission Maximum (Em)~510-511 nm[4][6][12]
Molar Extinction Coefficient~85,000 cm⁻¹M⁻¹[6]
Recommended Laser Line488 nm[13]
Common Filter Set515/30 nm[13]

Experimental Protocols

Protocol 1: Labeling Antibodies with this compound, SE

This protocol describes the conjugation of this compound, succinimidyl ester (SE) to an antibody for use in flow cytometry.

Materials:

  • Antibody of interest (in an amine-free buffer)

  • This compound, SE (Succinimidyl Ester)

  • High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts.

  • Prepare the Dye: Dissolve this compound, SE in DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

  • Conjugation: While vortexing the antibody solution, add a calculated amount of the dissolved this compound, SE. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute is the labeled antibody.

  • Determination of Degree of Labeling (Optional): The degree of substitution can be determined by measuring the absorbance at 280 nm (for the protein) and 504 nm (for this compound).

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Protocol 2: Staining Cell Surface Antigens with a this compound Labeled Antibody

This protocol outlines the steps for staining cell surface markers for flow cytometry analysis.

Materials:

  • Cells in suspension

  • This compound labeled antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Unstained control cells

  • Isotype control antibody labeled with this compound

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold flow cytometry staining buffer.

  • Staining: Add the predetermined optimal concentration of the this compound labeled antibody to 100 µL of the cell suspension.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by centrifuging at 250 x g for 5 minutes and decanting the supernatant.[14]

  • Resuspension: Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

  • Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation and an appropriate emission filter (e.g., 515/30 nm). Use unstained and isotype controls to set up the flow cytometer and to determine background fluorescence.

Protocol 3: Staining Intracellular Lipids with BODIPY FL

This protocol is for the analysis of neutral lipid content in cells using BODIPY FL.

Materials:

  • Live or fixed cells in suspension

  • BODIPY FL stock solution (e.g., 1 mM in DMSO)

  • PBS or other suitable buffer

  • Unstained control cells

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of live or fixed cells at a concentration of 1 x 10⁶ cells/mL.

  • Staining Solution Preparation: Dilute the BODIPY FL stock solution in PBS or serum-free medium to a final working concentration of 0.1-2 µM for live cells or 0.5-5 µM for fixed cells.[] The optimal concentration should be determined empirically.

  • Staining: Add the BODIPY FL working solution to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[14][]

  • Washing: Wash the cells twice with PBS to remove excess dye.[]

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry.

  • Analysis: Analyze the samples on a flow cytometer using the FITC channel. Use unstained cells to establish the negative population.

Diagrams

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage antibody Antibody in Amine-Free Buffer mix Mix Antibody and Dye (1 hr, RT, dark) antibody->mix dye This compound, SE in DMSO/DMF dye->mix purify Size-Exclusion Chromatography mix->purify store Store Labeled Antibody (4°C or -20°C) purify->store

Caption: Workflow for conjugating this compound, SE to an antibody.

Cell_Staining_Workflow start Single-Cell Suspension (1x10^6 cells/mL) stain Add this compound Labeled Antibody start->stain incubate Incubate (20-30 min, 4°C, dark) stain->incubate wash1 Wash with Staining Buffer incubate->wash1 wash2 Wash with Staining Buffer wash1->wash2 resuspend Resuspend for Analysis wash2->resuspend analyze Flow Cytometry Analysis resuspend->analyze

Caption: Protocol for cell surface antigen staining with this compound.

Lipid_Staining_Workflow start Live or Fixed Cell Suspension stain Add BODIPY FL Working Solution start->stain incubate Incubate (15-30 min, 37°C, dark) stain->incubate wash Wash Twice with PBS incubate->wash resuspend Resuspend for Analysis wash->resuspend analyze Flow Cytometry Analysis resuspend->analyze

Caption: Workflow for intracellular lipid staining with BODIPY FL.

References

Application Notes and Protocols for BODIPY FL-X in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL-X is a bright, green-fluorescent dye widely utilized in fluorescence microscopy for labeling a variety of biomolecules. Its unique photophysical properties, including high fluorescence quantum yield, narrow emission bandwidth, and relative insensitivity to pH and solvent polarity, make it an exceptional tool for cellular imaging and analysis.[1][2][3][4] This dye is spectrally similar to fluorescein (B123965) (FITC) and Alexa Fluor™ 488, serving as a viable alternative for various applications.[3][5] The hydrophobic nature of BODIPY™ dyes makes them particularly well-suited for staining lipids, membranes, and other lipophilic structures.[3][4][] This document provides detailed application notes and experimental protocols for the effective use of BODIPY™ FL-X in fluorescence microscopy.

Properties of BODIPY™ FL-X

BODIPY™ FL-X exhibits excellent spectral characteristics that are advantageous for fluorescence microscopy applications.[7] It possesses a high extinction coefficient and quantum yield, contributing to its bright fluorescence signal.[3][7] Furthermore, its relatively long excited-state lifetime is beneficial for fluorescence polarization-based assays.[3]

Table 1: Quantitative Data for BODIPY™ FL-X

PropertyValueReference
Excitation Wavelength (λex)~504 nm[1][2][3][5]
Emission Wavelength (λem)~510 nm[1][2][3][5]
Molar Extinction Coefficient~85,000 cm⁻¹M⁻¹[3]
Molecular Weight502.32 g/mol [3]

Key Applications

BODIPY™ FL-X is a versatile fluorescent probe with a broad range of applications in cellular and molecular biology research, including:

  • Labeling of Proteins and Peptides: The succinimidyl ester (SE) or N-hydroxysuccinimidyl (NHS) ester form of BODIPY™ FL-X readily reacts with primary amines on proteins and peptides to form stable covalent bonds.[1][2][3]

  • Staining of Lipids and Membranes: Due to its hydrophobic nature, BODIPY™ FL-X is an excellent stain for visualizing lipids, membranes, and other lipophilic cellular components.[3][4][]

  • Live and Fixed Cell Imaging: BODIPY™ FL-X is cell-permeant and can be used for staining both live and fixed cells.[][9]

  • Flow Cytometry: The bright fluorescence of BODIPY™ FL-X makes it suitable for use in flow cytometry applications.[][10]

  • Two-Photon Microscopy: This dye has a large two-photon cross-section, making it useful for multiphoton excitation microscopy.[3]

Experimental Protocols

Protocol 1: Labeling Proteins with BODIPY™ FL-X, SE

This protocol describes the general procedure for labeling proteins with the amine-reactive succinimidyl ester derivative of BODIPY™ FL-X.

Materials:

  • BODIPY™ FL-X, SE (Succinimidyl Ester)

  • Protein of interest

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the sodium bicarbonate buffer at a suitable concentration.

  • Prepare Dye Stock Solution: Dissolve BODIPY™ FL-X, SE in DMSO to create a stock solution.[5]

  • Labeling Reaction: Add the dye stock solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.

Protocol 2: Staining of Live Cells

This protocol outlines the steps for staining live cells in culture with BODIPY™ FL-X.

Materials:

  • BODIPY™ FL-X

  • Cells cultured on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Serum-free cell culture medium

  • DMSO

Procedure:

  • Prepare Staining Solution: Prepare a working solution of BODIPY™ FL-X at a concentration of 0.1–2 µM in serum-free medium from a DMSO stock.[]

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%).[]

  • Staining: Remove the culture medium and add the pre-warmed staining solution to the cells. Incubate at 37°C for 15-30 minutes, protected from light.[]

  • Washing: Gently wash the cells 2-3 times with PBS to remove unbound dye.[]

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence.

Protocol 3: Staining of Fixed Cells

This protocol provides a method for staining fixed cells with BODIPY™ FL-X.

Materials:

  • BODIPY™ FL-X

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • DMSO

Procedure:

  • Fixation: Fix the cells with 4% PFA at room temperature for 15 minutes.[]

  • Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]

  • Staining: Prepare a BODIPY™ FL-X working solution at a concentration of 0.5–5 µM in PBS from a DMSO stock. Add the staining solution to the fixed cells and incubate in the dark for 20–60 minutes.[]

  • Washing: Gently wash the cells 2-3 times with PBS to remove excess dye.[]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image with a fluorescence microscope.

Visualizations

The following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway that can be investigated using BODIPY™ FL-X.

experimental_workflow cell_culture Cell Culture fixation Fixation (Optional) cell_culture->fixation prepare_dye Prepare BODIPY FL-X Working Solution stain_cells Incubate Cells with Dye prepare_dye->stain_cells wash_cells Wash to Remove Excess Dye stain_cells->wash_cells mount_sample Mount Sample wash_cells->mount_sample microscopy Fluorescence Microscopy mount_sample->microscopy image_analysis Image Analysis microscopy->image_analysis

Caption: General experimental workflow for fluorescence microscopy using this compound.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus MDR_protein Multidrug Resistance Protein (e.g., P-gp) BODIPY_Verapamil BODIPY-FL-Verapamil (Fluorescent Substrate) MDR_protein->BODIPY_Verapamil Efflux Inhibition (by unlabeled drug) BODIPY_Verapamil->MDR_protein Binding & Efflux drug_target Drug Target BODIPY_Verapamil->drug_target Intracellular Accumulation & Fluorescence

References

Application Notes and Protocols: BODIPY FL-X Staining of Lipids and Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL-X is a versatile, bright green-fluorescent dye with properties similar to fluorescein (B123965) (FITC) and Alexa Fluor™ 488. Its high extinction coefficient, high fluorescence quantum yield, and relative insensitivity to pH and solvent polarity make it an excellent tool for various biological applications.[1][2][] A key feature of BODIPY dyes is their hydrophobic nature, which makes them particularly well-suited for staining lipids, membranes, and other lipophilic structures within cells.[][4][] This document provides detailed application notes and protocols for the use of BODIPY FL-X and its analogs in the staining and analysis of lipids and membranes.

BODIPY dyes are valued for their sharp emission peaks, high photostability, and low background interference, which contribute to high-quality imaging and reliable quantitative analysis.[] These characteristics make them suitable for a wide range of applications, including live-cell imaging, fixed-cell staining, and flow cytometry.

Core Properties of this compound

This compound exhibits a high fluorescence quantum yield, often approaching 1.0, even in aqueous environments.[2] It is characterized by a narrow emission bandwidth, resulting in a higher peak intensity compared to fluorescein.[2] The dye's fluorescence is largely unaffected by changes in pH or the polarity of the solvent.

Table 1: Spectral Properties of this compound and Common Analogs

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
This compound ~503~512~0.9>80,000
BODIPY 493/503 493503HighHigh
BODIPY FL C12 ~504~511HighHigh
BODIPY FL C16 ~504~511HighHigh

Data compiled from multiple sources.[1][2]

Applications in Lipid and Membrane Staining

This compound and its lipid-conjugated derivatives are powerful tools for visualizing and tracking lipids and membranes in various cellular contexts.

Staining of Lipid Droplets

BODIPY dyes are widely used to stain neutral lipid droplets in both live and fixed cells. Their lipophilic nature allows them to readily partition into the hydrophobic core of lipid droplets.

  • Live-Cell Imaging: Enables the real-time tracking of lipid droplet dynamics, including their formation, fusion, and degradation.[4]

  • Fixed-Cell Staining: Provides clear visualization of lipid droplet morphology and distribution within the cellular architecture.

Analysis of Fatty Acid Uptake and Metabolism

BODIPY FL conjugated to fatty acids, such as BODIPY FL C12 and C16, serve as fluorescent analogs to trace the uptake and subsequent metabolic fate of fatty acids. These probes allow for the real-time monitoring of fatty acid trafficking into cells and their incorporation into various lipid species.

Visualization of Cellular Membranes

The hydrophobic properties of BODIPY dyes make them effective for staining cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. Specific BODIPY-lipid conjugates, such as BODIPY FL-ceramide, can be used to label specific organelles like the Golgi apparatus.[4][6][7][8]

Studying Lipid-Associated Signaling Pathways

BODIPY FL-labeled lipids are instrumental in studying the role of lipids in various signaling pathways. For instance, they can be used to track the movement and localization of signaling lipids within the cell in response to stimuli.

Experimental Protocols

Protocol 1: General Staining of Lipids and Membranes in Live Cells

This protocol provides a general guideline for staining lipids and membranes in live, adherent cells.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • Live-cell imaging medium

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or slide.

  • Preparation of Staining Solution: Prepare a working solution of this compound at a final concentration of 0.1–2 µM in serum-free medium or PBS.[]

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with PBS or HBSS to remove unbound dye.[]

  • Imaging: Replace the wash buffer with live-cell imaging medium. Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence.

Table 2: Recommended Staining Parameters for Live-Cell Imaging

Cell TypeThis compound Concentration (µM)Incubation Time (min)
Adherent Mammalian Cells (e.g., HeLa, A498)0.1 - 215 - 30
Suspension Cells0.5 - 520 - 60

Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.[]

Protocol 2: Staining of Lipid Droplets in Fixed Cells

This protocol is suitable for visualizing lipid droplets in fixed cells, allowing for co-staining with other markers.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with an antifade reagent

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Wash cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells 2-3 times with PBS to remove the fixative.

  • Staining: Prepare a working solution of this compound at a concentration of 0.5–5 µM in PBS.[] Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells 2-3 times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope.

Protocol 3: Fatty Acid Uptake Assay using BODIPY FL C12/C16

This protocol describes a method to quantify fatty acid uptake using fluorescently labeled fatty acids.

Materials:

  • BODIPY FL C12 or C16 stock solution (1-5 mM in DMSO)

  • Serum-free medium

  • PBS or HBSS

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Preparation of Fatty Acid Solution: Prepare a working solution of BODIPY FL C12 or C16 at a final concentration of 1-5 µM in serum-free medium.

  • Uptake: Remove the culture medium, wash the cells with PBS, and add the fatty acid working solution. Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

  • Termination of Uptake: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, analyze the cells by flow cytometry or fluorescence microscopy.

Data Presentation

Table 3: Comparison of BODIPY FL Analogs and Nile Red for Lipid Droplet Staining

FeatureBODIPY FL Analogs (e.g., 493/503)Nile Red
Specificity for Neutral Lipids HighModerate (can stain other lipophilic structures)
Photostability HighModerate (prone to photobleaching)
Emission Spectrum NarrowBroad
Solvent Sensitivity LowHigh (emission shifts with solvent polarity)
Suitability for Multi-color Imaging ExcellentChallenging due to broad emission

This table provides a qualitative comparison based on published literature.[9]

Visualizations

Experimental Workflow for Live-Cell Lipid Droplet Staining

LiveCellStaining cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging A Culture cells to 70-80% confluency C Wash cells with PBS A->C B Prepare this compound working solution (0.1-2 µM) D Incubate with staining solution (15-30 min, 37°C) B->D C->D E Wash cells 2-3x with PBS D->E F Add imaging medium E->F G Image with fluorescence microscope F->G CeramideTrafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus ER BODIPY FL-Ceramide (de novo synthesis) Transport Vesicular or CERT-mediated transport ER->Transport Golgi BODIPY FL-Ceramide (accumulation for further metabolism) Transport->Golgi DyeComparison cluster_bodipy_props BODIPY Properties cluster_nile_props Nile Red Properties LipidStain Lipid Stains BODIPY BODIPY Dyes LipidStain->BODIPY NileRed Nile Red LipidStain->NileRed B_HighPhoto High Photostability BODIPY->B_HighPhoto B_NarrowEm Narrow Emission BODIPY->B_NarrowEm B_LowSolv Low Solvent Sensitivity BODIPY->B_LowSolv N_ModPhoto Moderate Photostability NileRed->N_ModPhoto N_BroadEm Broad Emission NileRed->N_BroadEm N_HighSolv High Solvent Sensitivity NileRed->N_HighSolv

References

BODIPY FL-X: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL-X is a bright, green-fluorescent dye widely utilized in live-cell imaging due to its exceptional photophysical properties. Its core structure, a boron-dipyrromethene, provides high fluorescence quantum yield, sharp excitation and emission peaks, and relative insensitivity to environmental factors such as pH and solvent polarity.[1][2][][4][5] These characteristics make it an ideal probe for dynamic cellular studies. This document provides detailed application notes and protocols for the use of BODIPY FL-X and its derivatives in various live-cell imaging techniques.

This compound is particularly noted for its hydrophobic nature, which makes it well-suited for staining lipids, membranes, and other lipophilic structures within cells.[2][6] Furthermore, its availability with reactive moieties, such as the N-hydroxysuccinimidyl (NHS) ester, allows for covalent labeling of primary amines on proteins and other biomolecules, enabling specific tracking and localization studies.[2][7]

Photophysical and Chemical Properties

A comprehensive understanding of the quantitative properties of this compound is crucial for designing and executing successful live-cell imaging experiments. The following table summarizes its key characteristics.

PropertyValueReference
Excitation Maximum (λex)504 nm[1][2][7]
Emission Maximum (λem)510 nm[1][2][7]
Molar Extinction Coefficient~85,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum YieldHigh[1][][5][7]
Excited-State Lifetime≥ 5 nanoseconds[2][6]
Molecular Weight (NHS Ester)502.32 g/mol [2]
Reactive Group (as NHS Ester)Succinimidyl Ester[2]
ReactivityPrimary amines (R-NH₂)[2]

Applications in Live Cell Imaging

This compound and its conjugates are versatile tools for a range of live-cell imaging applications, including:

  • Fluorescence Microscopy: High-resolution visualization of labeled proteins, lipids, and organelles.

  • Flow Cytometry: Quantitative analysis of labeled cell populations.[8][9][10][11]

  • Protein Labeling and Tracking: Covalent labeling of proteins for localization and dynamic studies.[12][13]

  • Lipid Droplet and Membrane Staining: Visualization of neutral lipids and cellular membranes.[5][8][9][10][][15]

  • Fluorescence Polarization Assays: Enabled by its relatively long excited-state lifetime.[2][6]

  • Two-Photon Excitation (TPE) Microscopy: Facilitated by a large two-photon cross-section.[2][6]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound in live-cell imaging.

Protocol 1: General Live-Cell Staining

This protocol outlines the basic steps for staining live cells in culture with this compound derivatives for fluorescence microscopy.

Materials:

  • This compound conjugate (e.g., BODIPY FL C5-ceramide for Golgi apparatus or general lipid staining)

  • Live cells cultured on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging vessel.[]

  • Staining Solution Preparation: Prepare a working solution of the this compound conjugate in serum-free medium or PBS. The optimal concentration typically ranges from 0.1 to 5 µM and should be determined empirically.[][16]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells gently with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[8][9][10][]

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove unbound dye and reduce background fluorescence.[]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC or Alexa Fluor 488 filter set).

Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_post_staining Post-Staining prep_cells Culture cells to 70-80% confluency prepare_stain Prepare this compound working solution (0.1-5 µM) wash_pbs Wash cells with PBS add_stain Incubate with staining solution (15-30 min, 37°C) wash_pbs->add_stain wash_remove Wash cells 2-3 times with PBS/medium add_stain->wash_remove image Image with fluorescence microscope wash_remove->image

Figure 1. General workflow for live-cell staining with this compound.

Protocol 2: Covalent Labeling of Proteins with this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to proteins for subsequent introduction into live cells or for in vitro studies.

Materials:

  • This compound NHS Ester

  • Purified protein with available primary amines

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • DMSO (anhydrous)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • While vortexing, add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized but a starting point is often 10-20 moles of dye per mole of protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at ~504 nm).

Protein_Labeling_Workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Dissolve protein in reaction buffer (pH 8.3) mix Add dye to protein solution protein_prep->mix dye_prep Dissolve this compound NHS Ester in DMSO dye_prep->mix incubate Incubate for 1 hour at room temperature mix->incubate purify Purify using size-exclusion chromatography incubate->purify characterize Determine degree of labeling purify->characterize

Figure 2. Workflow for covalent protein labeling with this compound NHS Ester.

Protocol 3: Staining of Neutral Lipid Droplets for Flow Cytometry

This protocol is adapted for the quantitative analysis of cellular neutral lipid content using BODIPY 493/503, a derivative commonly used for this purpose, followed by flow cytometry.

Materials:

  • BODIPY 493/503

  • Live cells in suspension or adherent cells to be brought into suspension

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to the desired confluency. For suspension cells, ensure an adequate cell number.

    • Optional: Treat cells with oleic acid (e.g., 30 µM overnight) to induce lipid droplet formation as a positive control.[8][9][10]

  • Staining Solution Preparation: Prepare a 2 µM BODIPY 493/503 staining solution in PBS from a DMSO stock.[8][9][10]

  • Cell Staining:

    • Wash cells once with PBS.[8][9][10]

    • Incubate cells in the staining solution for 15 minutes at 37°C, protected from light.[8][9][10] Include an unstained control sample.

  • Harvesting and Washing:

    • Wash cells with PBS to remove the staining solution.[8][9][10]

    • For adherent cells, trypsinize to create a single-cell suspension.[8][9][10]

    • Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes).[8][9][10]

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in flow cytometry buffer.

    • Analyze the samples on a flow cytometer, detecting the BODIPY fluorescence in the green channel (e.g., FL1).

Lipid_Droplet_Flow_Cytometry cluster_cell_prep Cell Preparation cluster_stain_harvest Staining and Harvesting cluster_analysis Analysis culture_cells Culture cells (+/- Oleic Acid treatment) wash1 Wash cells with PBS culture_cells->wash1 stain Incubate with 2 µM BODIPY 493/503 (15 min, 37°C) wash1->stain wash2 Wash to remove stain stain->wash2 harvest Trypsinize and pellet cells wash2->harvest resuspend Resuspend in flow cytometry buffer harvest->resuspend analyze Analyze on flow cytometer (Green Channel) resuspend->analyze

Figure 3. Workflow for lipid droplet analysis by flow cytometry.

Troubleshooting and Considerations

  • Photostability: While BODIPY dyes are relatively photostable, it is always recommended to minimize light exposure to prevent photobleaching, especially during long-term imaging experiments.[][][18]

  • Concentration Optimization: The optimal staining concentration can vary between cell types and specific BODIPY conjugates. It is advisable to perform a concentration titration to achieve the best signal-to-noise ratio.

  • Background Fluorescence: Inadequate washing can lead to high background fluorescence. Ensure thorough but gentle washing steps.[]

  • Cytotoxicity: While generally exhibiting low cytotoxicity, it is good practice to assess the potential for dye-induced cellular stress, especially at higher concentrations or with prolonged incubation times.[]

  • Hydrophobicity: The hydrophobic nature of BODIPY dyes can sometimes lead to aggregation in aqueous solutions. Using a stock solution in DMSO and diluting it immediately before use can mitigate this issue.[]

Conclusion

This compound and its derivatives are powerful and versatile fluorescent probes for a wide array of live-cell imaging applications. Their bright, stable fluorescence and adaptability for targeting specific cellular components make them invaluable tools for researchers in cell biology, drug discovery, and related fields. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively harness the capabilities of this compound to visualize and quantify dynamic cellular processes with high precision.

References

Amine-Reactive BODIPY FL-X Labeling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to BODIPY FL-X NHS Ester

BODIPY™ FL-X, succinimidyl ester (NHS ester), is a bright, photostable, and green-fluorescent dye widely utilized for the covalent labeling of primary amines in proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1][] Its exceptional photophysical properties, including a high extinction coefficient, high fluorescence quantum yield, and relative insensitivity to pH and solvent polarity, make it an ideal choice for a variety of applications in life sciences and drug discovery.[3][4] The this compound dye possesses a seven-atom aminohexanoyl spacer ("X") that separates the fluorophore from the reactive NHS ester group, minimizing potential steric hindrance and interaction with the labeled biomolecule.[5]

This document provides detailed application notes and protocols for the use of amine-reactive this compound for labeling biomolecules, with a focus on proteins and antibodies.

Physicochemical and Spectroscopic Properties

The key characteristics of this compound NHS ester are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueReference(s)
Reactive Group N-hydroxysuccinimidyl (NHS) ester[]
Reactivity Primary amines[]
Excitation Wavelength (λex) ~504 nm[3]
Emission Wavelength (λem) ~510 nm[3]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹[4]
Molecular Weight 502.32 g/mol [6]
Solubility DMSO, DMF[6]

Application Notes

Optimizing Labeling Reactions

Successful labeling with this compound NHS ester is dependent on several key factors:

  • pH: The reaction between the NHS ester and a primary amine is most efficient at a pH between 8.3 and 8.5.[7] At this pH, the primary amines are sufficiently deprotonated and nucleophilic to react with the NHS ester, while minimizing the hydrolysis of the NHS ester.

  • Buffer Composition: It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the dye.[] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.

  • Dye-to-Protein Molar Ratio: The optimal molar ratio of dye to protein should be determined empirically for each target molecule. A common starting point is a 10- to 20-fold molar excess of the dye.[1] Insufficient dye will result in a low degree of labeling (DOL), while excessive dye can lead to protein precipitation and fluorescence quenching.[1]

  • Protein Concentration: For efficient labeling, the protein concentration should ideally be between 2 and 10 mg/mL.[1]

Purification of Labeled Conjugates

After the labeling reaction, it is essential to remove any unreacted dye to ensure accurate determination of the DOL and to prevent background fluorescence in downstream applications. Common purification methods include:

  • Size-Exclusion Chromatography: This is a widely used method for separating the larger labeled protein from the smaller, unreacted dye molecules.

  • Dialysis: Dialysis can be used to remove unreacted dye, but it is generally a slower process than chromatography.

Storage of Labeled Conjugates

This compound labeled antibodies and other proteins should be stored under conditions that preserve their activity and fluorescence. For long-term storage, it is recommended to store the conjugates at -20°C in a solution containing a cryoprotectant such as glycerol.[8] To prevent photobleaching, the conjugates should be protected from light by storing them in dark tubes or tubes wrapped in aluminum foil.[8]

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound NHS Ester

This protocol provides a general procedure for labeling an IgG antibody with this compound NHS ester.

Materials:

  • IgG antibody (in an amine-free buffer such as PBS)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to adjust the pH.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • While gently stirring the antibody solution, slowly add the calculated volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Purify the labeled antibody from the unreacted dye using a size-exclusion chromatography column according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~504 nm (the absorbance maximum of this compound).

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the absorbance maximum of the dye (~504 nm).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye).

  • ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (~85,000 M⁻¹cm⁻¹).

An optimal DOL for antibodies is typically in the range of 2 to 8.[9]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Incorrect buffer pH.- Presence of primary amines in the buffer.- Hydrolyzed/inactive NHS ester.- Low protein concentration.- Insufficient dye-to-protein molar ratio.- Ensure the reaction pH is between 8.3 and 8.5.- Use an amine-free buffer.- Use a fresh vial of dye and prepare the stock solution immediately before use.- Concentrate the protein to 2-10 mg/mL.- Increase the molar excess of the dye.[1][10]
Protein Precipitation - High dye-to-protein ratio.- High concentration of organic solvent.- Reduce the molar excess of the dye.- Keep the final concentration of DMSO or DMF below 10% (v/v).[1]
Fluorescence Quenching - Over-labeling of the protein.- Reduce the dye-to-protein molar ratio to achieve an optimal DOL.[1]

Application Example: Fluorescence Polarization Assay

This compound is well-suited for fluorescence polarization (FP) assays due to its relatively long fluorescence lifetime.[11][12] FP assays are used to study molecular interactions, such as receptor-ligand binding.[13]

Protocol 2: Competitive Binding Assay using Fluorescence Polarization

This protocol describes a competitive binding assay to screen for inhibitors of a protein-ligand interaction.

Materials:

  • This compound labeled ligand (tracer)

  • Target protein (receptor)

  • Unlabeled test compounds (inhibitors)

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • In a microplate, add the target protein, the this compound labeled ligand, and the assay buffer.

    • In separate wells, add the same components along with serial dilutions of the test compounds.

    • Include control wells with only the labeled ligand (for minimum polarization) and wells with the labeled ligand and target protein (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • The decrease in fluorescence polarization in the presence of a test compound indicates that it is competing with the labeled ligand for binding to the target protein.

    • The IC₅₀ value (the concentration of inhibitor that causes a 50% decrease in the binding of the labeled ligand) can be calculated to determine the potency of the inhibitor.

Visualizations

Experimental Workflow: Antibody Labeling

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Solution Antibody->Mix Dye This compound NHS Ester Solvent Anhydrous DMSO Dye->Solvent Dissolve Solvent->Mix Buffer Bicarbonate Buffer (pH 8.3) Buffer->Antibody Adjust pH Incubate Incubate 1 hr at RT Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry (DOL Calculation) Purify->Analyze Store Store Conjugate at -20°C Analyze->Store

Caption: Workflow for labeling an antibody with this compound NHS ester.

Signaling Pathway: Receptor-Ligand Binding Assay

FP_Assay Receptor Target Receptor Complex Receptor-Ligand Complex Receptor->Complex FP_Low Low Fluorescence Polarization Receptor->FP_Low Labeled_Ligand This compound Labeled Ligand Labeled_Ligand->Complex Labeled_Ligand->FP_Low Inhibitor Unlabeled Inhibitor Inhibitor->Receptor FP_High High Fluorescence Polarization Complex->FP_High Two_Photon_Workflow cluster_sample_prep Sample Preparation cluster_imaging Two-Photon Imaging cluster_analysis Data Analysis Cells Culture Cells Label Label with this compound Conjugate Cells->Label Wash Wash to Remove Unbound Dye Label->Wash Microscope Two-Photon Microscope Wash->Microscope Excite Excite with Pulsed IR Laser Microscope->Excite Detect Detect Emitted Fluorescence Excite->Detect Image Image Reconstruction Detect->Image Quantify Quantify Fluorescence Intensity/Localization Image->Quantify

References

Application Notes: Preparing BODIPY™ FL-X Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL-X is a bright, green-fluorescent dye valuable for labeling various biomolecules, including proteins, lipids, and nucleic acids.[1][2][3] Its high fluorescence quantum yield, narrow emission bandwidth, and relative insensitivity to environmental polarity and pH make it an excellent alternative to traditional fluorophores like fluorescein (B123965) (FITC).[2][3][4][5][6][7] Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[2] This document provides a detailed protocol for preparing and storing concentrated stock solutions of BODIPY™ FL-X succinimidyl ester (SE) in dimethyl sulfoxide (B87167) (DMSO).

Quantitative Data Summary

A summary of the key properties of BODIPY™ FL-X, SE is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 502.32 g/mol [2][6]
Excitation Maximum (λex) ~504 nm[2][4][5][6]
Emission Maximum (λem) ~510 nm[2][4][5][6]
Recommended Solvent Anhydrous DMSO[2][6][8]
Typical Stock Concentration 5-10 mM[8][9]
Storage Conditions -20°C or -80°C, protect from light[6][8][10][11][12]

Experimental Protocol: Preparing a 10 mM BODIPY™ FL-X, SE Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of BODIPY™ FL-X, succinimidyl ester.

Materials:

  • BODIPY™ FL-X, SE (e.g., 5 mg vial)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Aliquoting the Reagent: Before opening, briefly centrifuge the vial of BODIPY™ FL-X, SE to ensure all the lyophilized powder is at the bottom. This prevents loss of the reagent.

  • Solvent Addition: To prepare a 10 mM stock solution from 1 mg of BODIPY™ FL-X, SE (MW: 502.32), add 199.1 µL of anhydrous DMSO. For a 5 mg vial, add 995.4 µL of anhydrous DMSO. It is crucial to use anhydrous DMSO as the succinimidyl ester group is moisture-sensitive.[6]

  • Dissolution: Cap the vial tightly and vortex thoroughly for at least one minute to ensure the dye is completely dissolved. If necessary, brief sonication in an ultrasonic bath can aid in dissolution.[6] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting for Storage: To avoid repeated freeze-thaw cycles, which can degrade the fluorescent probe, it is recommended to aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes.[8]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[6][8][10][11][12] When stored properly, the stock solution in DMSO is stable for at least six months at -80°C.[6][11]

Workflow Diagram

BODIPY_Stock_Solution_Workflow Workflow for Preparing BODIPY™ FL-X Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain BODIPY™ FL-X, SE vial centrifuge Centrifuge vial to collect powder start->centrifuge add_dmso Add anhydrous DMSO to desired concentration (e.g., 10 mM) centrifuge->add_dmso vortex Vortex thoroughly to dissolve add_dmso->vortex sonicate Optional: Sonicate if needed vortex->sonicate check_dissolution Visually confirm complete dissolution sonicate->check_dissolution check_dissolution->vortex Not Dissolved aliquot Aliquot into single-use tubes check_dissolution->aliquot Dissolved store Store at -20°C or -80°C, protected from light aliquot->store end End: Ready for use in experiments store->end

Caption: Workflow for preparing BODIPY™ FL-X stock solution.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling DMSO and fluorescent dyes.

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: BODIPY FL-X in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL-X is a bright, green-fluorescent dye renowned for its exceptional photophysical properties, making it a versatile tool in various fluorescence-based applications.[1][2][3] Its high fluorescence quantum yield, relative insensitivity to pH and solvent polarity, and narrow emission bandwidth make it an ideal fluorophore for Förster Resonance Energy Transfer (FRET)-based assays.[1][2][4][5] This document provides detailed application notes and protocols for utilizing this compound in FRET-based assays, particularly in the context of drug discovery and the study of molecular interactions.

This compound possesses an excitation maximum at approximately 504 nm and an emission maximum at around 510 nm.[1][6] The succinimidyl ester (SE) derivative of this compound allows for convenient and efficient labeling of primary amines on proteins and other biomolecules.[1][4][6] The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from the reactive group, which helps to minimize interactions between the dye and the labeled biomolecule.

Key Applications in FRET-Based Assays

This compound is extensively used as an acceptor fluorophore in Time-Resolved FRET (TR-FRET) assays, often paired with a long-lifetime terbium (Tb) chelate as the donor. This combination is particularly advantageous for high-throughput screening (HTS) due to the reduction of background fluorescence and light scattering, which enhances assay sensitivity and robustness.[7]

Protein-Ligand Binding Assays

TR-FRET assays employing this compound are powerful tools for quantifying the binding affinity of small molecules to target proteins. This approach has been successfully applied to study inhibitors of various E3 ligases and nuclear receptors, which are critical targets in drug discovery.

a) von Hippel-Lindau (VHL) E3 Ligase:

A highly sensitive TR-FRET assay has been developed to identify and characterize VHL ligands using a BODIPY FL-labeled VHL ligand (BODIPY FL VH032).[8][9] In this assay, a terbium-labeled anti-GST antibody serves as the donor, binding to a GST-tagged VCB (VHL-Elongin C-Elongin B) protein complex. The binding of BODIPY FL VH032 to VHL brings the donor and acceptor into close proximity, resulting in a FRET signal.[8] Competing ligands displace the fluorescent probe, leading to a decrease in the FRET signal.[8]

b) Cereblon (CRBN) E3 Ligase:

Similarly, a BODIPY FL-labeled thalidomide (B1683933) probe has been developed for a highly sensitive TR-FRET assay to characterize cereblon ligands.[5][10][11] This assay demonstrates significantly higher sensitivity compared to previously reported methods, enabling the accurate determination of ligand binding affinities.[5][10]

c) Pregnane X Receptor (PXR):

A TR-FRET assay using BODIPY FL-vindoline as a fluorescent probe has been established for the high-throughput screening of PXR ligands.[6] This assay exhibits a high signal-to-background ratio and excellent stability, making it suitable for identifying novel PXR modulators.[6]

FRET-Based Biosensors

BODIPY FL can be incorporated into genetically encoded or synthetic biosensors to monitor the spatiotemporal dynamics of intracellular signaling molecules. For instance, FRET-based biosensors for cyclic GMP (cGMP) have been developed by flanking a cGMP-binding domain with a FRET pair, which can include BODIPY FL, to detect low nanomolar concentrations of cGMP in living cells.

Quantitative Data

The following tables summarize the quantitative data from the aforementioned TR-FRET assays.

Table 1: Photophysical Properties of BODIPY FL

PropertyValueReference
Excitation Maximum (λex)~504 nm[1][6]
Emission Maximum (λem)~510 nm[1][6]
Fluorescence Lifetime~5 nanoseconds[2][5]
Förster Distance (R₀) with BODIPY FL (homo-FRET)57 Å[12]

Table 2: Quantitative Data for VHL TR-FRET Assay

ParameterValueConditionsReference
Kd (BODIPY FL VH032)3.01 nM2 nM GST-VCB, 2 nM Tb-anti-GST[8]
Average IC50 (VH298)44.31 nM4 nM BODIPY FL VH032, 2 nM GST-VCB, 2 nM Tb-anti-GST[1]
Z'-factor> 0.8530 to 240 min incubation[8]

Table 3: Quantitative Data for Cereblon TR-FRET Assay

ParameterValueConditionsReference
Kd (BODIPY FL Thalidomide)3.6 nM2 nM His-cereblon, 2 nM Tb-anti-His[5][10]
IC50 (Pomalidomide)6.4 nM4 nM BODIPY FL Thalidomide, 2 nM His-cereblon, 2 nM Tb-anti-His[10]
Assay Sensitivity Improvement41- to 187-foldCompared to previous FP and TR-FRET assays[10]

Table 4: Quantitative Data for PXR TR-FRET Assay

ParameterValueConditionsReference
Kd (BODIPY FL vindoline)256 nM5 nM GST-hPXR-LBD, 5 nM Tb-anti-GST[6]
IC50 (Rifampicin)27.2 µM100 nM BODIPY FL vindoline, 5 nM GST-hPXR-LBD, 5 nM Tb-anti-GST[6]
Signal-to-Background Ratio> 7-fold100 nM BODIPY FL vindoline[6]

Experimental Protocols

General Protocol for Protein Labeling with this compound, SE

This protocol describes the general procedure for labeling a protein with this compound, Succinimidyl Ester.

Materials:

  • This compound, SE (dissolved in anhydrous DMSO or DMF)

  • Protein to be labeled (in amine-free buffer, e.g., PBS pH 7.4)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare a stock solution of this compound, SE in anhydrous DMSO or DMF.

  • Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of dye is common.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BODIPY FL dye (at ~504 nm).

Protocol for VHL TR-FRET Competitive Binding Assay

This protocol is adapted from the assay developed for characterizing VHL ligands.[8]

Materials:

  • Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100

  • GST-VCB protein complex

  • Tb-anti-GST antibody

  • BODIPY FL VH032 probe

  • Test compounds dissolved in DMSO

  • 384-well low-volume black assay plates

Procedure:

  • Prepare solutions of GST-VCB (4 nM), Tb-anti-GST antibody (4 nM), and BODIPY FL VH032 (8 nM) in assay buffer.

  • Dispense test compounds or DMSO (for controls) into the assay plate using an acoustic liquid handler or multichannel pipette.

  • Add 10 µL of a pre-mixed solution of GST-VCB and Tb-anti-GST antibody to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of the BODIPY FL VH032 solution to each well. Final concentrations should be 2 nM GST-VCB, 2 nM Tb-anti-GST, and 4 nM BODIPY FL VH032.

  • Incubate for 90 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at 490 nm (Tb donor) and 520 nm (BODIPY FL acceptor).

  • Calculate the TR-FRET ratio (520 nm emission / 490 nm emission) and plot the data against the concentration of the test compound to determine the IC50 value.

Visualizations

TR_FRET_Assay_Principle cluster_no_competitor A) High FRET Signal (No Competitor) cluster_with_competitor B) Low FRET Signal (With Competitor) Tb_Donor Terbium Donor (on Antibody) GST_Protein GST-Tagged Target Protein Tb_Donor->GST_Protein binds BODIPY_Probe This compound Labeled Ligand Tb_Donor->BODIPY_Probe FRET BODIPY_Probe->GST_Protein binds Emission 520 nm Emission BODIPY_Probe->Emission Excitation 340 nm Excitation Excitation->Tb_Donor Tb_Donor_2 Terbium Donor (on Antibody) GST_Protein_2 GST-Tagged Target Protein Tb_Donor_2->GST_Protein_2 binds Emission_2 490 nm Emission Tb_Donor_2->Emission_2 BODIPY_Probe_2 This compound Labeled Ligand Competitor Unlabeled Competitor Ligand Competitor->GST_Protein_2 binds Excitation_2 340 nm Excitation Excitation_2->Tb_Donor_2

Caption: Principle of a competitive TR-FRET binding assay using this compound.

Experimental_Workflow_TR_FRET Start Start Compound_Dispensing Dispense Test Compounds and Controls into Plate Start->Compound_Dispensing Reagent_Addition_1 Add Premixed Target Protein and Tb-Antibody Solution Compound_Dispensing->Reagent_Addition_1 Incubation_1 Incubate (e.g., 30 min) Reagent_Addition_1->Incubation_1 Reagent_Addition_2 Add this compound Labeled Probe Solution Incubation_1->Reagent_Addition_2 Incubation_2 Incubate (e.g., 90 min) Reagent_Addition_2->Incubation_2 Read_Plate Read TR-FRET Signal (Ex: 340 nm, Em: 490/520 nm) Incubation_2->Read_Plate Data_Analysis Calculate FRET Ratio and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for a this compound based TR-FRET assay.

Conclusion

This compound is a robust and versatile fluorescent probe for FRET-based assays. Its favorable photophysical characteristics, coupled with the sensitivity of TR-FRET, make it an invaluable tool for academic research and high-throughput drug discovery. The provided protocols and data serve as a comprehensive guide for researchers looking to implement this compound in their studies of molecular interactions and cellular signaling.

References

Application Notes and Protocols: BODIPY FL-X for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ FL-X is a bright, green-fluorescent dye offering exceptional photophysical properties that make it a superior choice for high-throughput screening (HTS) assays. Its core structure, a boron-dipyrromethene difluoride, provides high fluorescence quantum yields and a high extinction coefficient.[1][2][3] Notably, its fluorescence is relatively insensitive to changes in solvent polarity and pH.[1][2][3] A key feature for HTS is its long excited-state lifetime (typically 5 nanoseconds or longer), which makes it an ideal fluorophore for fluorescence polarization (FP) based assays.[1][2][3][4][5]

The "X" designation in BODIPY FL-X refers to a seven-atom aminohexanoyl spacer. This spacer separates the fluorophore from its point of conjugation to a biomolecule, minimizing the potential for the dye to interact with the biomolecule and interfere with its function.[1][5] This technical bulletin provides detailed protocols for labeling biomolecules with this compound succinimidyl ester (SE) and its application in a fluorescence polarization competitive binding assay, a common format in drug discovery HTS.

Key Features and Advantages for HTS

  • High Quantum Yield & Brightness: Ensures a strong signal, enabling assay miniaturization and reduced reagent consumption.

  • Photostability: Resistant to photobleaching, allowing for stable and reproducible measurements over the course of an HTS run.[6]

  • Long Fluorescence Lifetime: Crucial for FP assays, providing a large dynamic range for detecting molecular interactions.[1][2][5]

  • pH Insensitivity: Reliable performance across a range of buffer conditions commonly used in biological assays.[1][2][6]

  • Narrow Emission Spectrum: Reduces spectral overlap, making it suitable for multiplexing with other fluorophores.[5][6]

  • Homogeneous Assay Format: FP assays are "mix-and-read," eliminating wash steps and simplifying automation for HTS.[7]

Data Presentation

Table 1: Photophysical and Chemical Properties of this compound
PropertyValueReference
Excitation Maximum (Ex)~504 nm[1]
Emission Maximum (Em)~510 nm[1]
Extinction Coefficient~85,000 cm⁻¹M⁻¹[1]
Typical Fluorescence Lifetime≥ 5 nanoseconds[1][2][4][5]
Reactive Group (for D6102)N-hydroxysuccinimidyl (NHS) Ester[1]
ReactivityPrimary amines[1][]
Molecular Weight (SE form)502.32 g/mol [1]
Table 2: Example Data from a Kinase FP-Based HTS Assay

This table presents hypothetical but realistic data for a competitive binding assay where a this compound labeled ligand (tracer) binds to a protein kinase. The assay measures the displacement of the tracer by unlabeled test compounds.

ParameterValueDescription
Tracer Concentration5 nMThe optimal concentration of the this compound labeled ligand.
Kinase Concentration10 nMThe concentration of the target protein kinase.
Assay Window (ΔmP)150 mPThe difference in millipolarization units between the fully bound and unbound tracer.
Z'-factor0.85A statistical measure of assay quality; >0.5 is considered excellent for HTS.
IC₅₀ (Potent Inhibitor)50 nMThe concentration of an unlabeled inhibitor required to displace 50% of the bound tracer.
IC₅₀ (Weak Inhibitor)10 µMThe concentration of a weaker unlabeled inhibitor required for 50% displacement.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound NHS Ester

This protocol describes the covalent conjugation of this compound NHS ester to a protein via its primary amines (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • BODIPY™ FL-X, SE (e.g., Invitrogen™ D6102)

  • High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • Protein of interest (at ≥ 2 mg/mL for optimal results)[1]

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration, dialysis) to remove unconjugated dye.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Determine Molar Ratio: For optimal labeling, it is recommended to test several molar ratios of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye. This is commonly achieved using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.

  • Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm (for protein) and 504 nm (for this compound).

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol provides a framework for an HTS-compatible competitive binding assay to screen for inhibitors of a protein-ligand interaction.

Materials:

  • This compound labeled ligand ("tracer")

  • Target protein

  • Assay Buffer: PBS, pH 7.4 with 0.01% Tween-20 (adjust as needed for protein stability)

  • Unlabeled test compounds and controls (e.g., known inhibitor)

  • 384-well, low-volume, black assay plates

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Component Preparation:

    • Dilute the target protein to 2X the final desired concentration in assay buffer.

    • Dilute the this compound tracer to 2X the final desired concentration in assay buffer.

    • Prepare serial dilutions of test compounds and controls in DMSO, then dilute into assay buffer.

  • Assay Plate Setup (Example for 20 µL final volume):

    • Add 5 µL of test compound or control solution to the appropriate wells.

    • Add 5 µL of assay buffer to the "no inhibitor" (high polarization) control wells.

    • Add 10 µL of a mixture containing the target protein and tracer to the "no inhibitor" wells to determine the "bound" signal.

    • Add 10 µL of the tracer solution (without protein) to the "no protein" (low polarization) control wells.

    • To the test compound wells, add 5 µL of the target protein solution.

    • Add 10 µL of the tracer solution to the test compound wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium. Protect the plate from light.

  • Measurement:

    • Set the microplate reader with excitation and emission filters appropriate for BODIPY FL (e.g., Ex: 480 nm, Em: 535 nm).[9]

    • Measure the parallel and perpendicular fluorescence emission intensities.

    • The instrument software will calculate the fluorescence polarization (FP) values, typically in millipolarization (mP) units.

  • Data Analysis:

    • Calculate the assay window (ΔmP) = mP(bound) - mP(free).

    • Calculate the Z'-factor to assess assay quality.

    • For test compounds, normalize the data relative to the high and low controls.

    • Plot the normalized FP values against the compound concentration and fit to a dose-response curve to determine IC₅₀ values.

Mandatory Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification p Protein in Conjugation Buffer m Mix & Incubate (1 hr, RT, dark) p->m ≥ 2 mg/mL d This compound SE in DMSO/DMF d->m 10-20x molar excess c Column Chromatography (e.g., Gel Filtration) m->c f Collect Labeled Protein Fraction c->f

Caption: Workflow for labeling a protein with this compound NHS Ester.

G Tracer BODIPY-Ligand (Tracer) Complex Tracer-Target Complex (High Polarization) Tracer->Complex Binds Target Target Protein Target->Complex InhibitorComplex Inhibitor-Target Complex (No Signal) Target->InhibitorComplex FreeTracer Free Tracer (Low Polarization) Complex->FreeTracer Displaced by Inhibitor Inhibitor Test Compound (Inhibitor) Inhibitor->InhibitorComplex Competes

Caption: Principle of a competitive binding FP assay.

G cluster_plate Assay Plate Setup (384-well) cluster_read Measurement cluster_analysis Data Analysis Compound 1. Add Compound/Control Protein 2. Add Target Protein Compound->Protein Tracer 3. Add BODIPY-Tracer Protein->Tracer Incubate 4. Incubate to Equilibrium Tracer->Incubate ReadFP 5. Read Fluorescence Polarization Incubate->ReadFP Calc 6. Calculate ΔmP and Z' ReadFP->Calc Plot 7. Plot Dose-Response Curve Calc->Plot IC50 8. Determine IC₅₀ Plot->IC50

References

Application Notes and Protocols for BODIPY FL-X in Two-Photon Excitation Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to BODIPY FL-X for Two-Photon Microscopy

BODIPY™ FL-X is a bright, green-fluorescent dye that serves as an exceptional tool for a variety of fluorescence microscopy applications, including two-photon excitation microscopy (TPEM). Its utility in TPEM is attributed to a large two-photon absorption cross-section, which allows for efficient excitation with near-infrared (NIR) light. This characteristic, combined with its high fluorescence quantum yield and photostability, makes this compound a robust probe for high-resolution, deep-tissue imaging of live and fixed specimens with reduced phototoxicity and background fluorescence compared to traditional one-photon microscopy.[1]

The core structure of BODIPY dyes imparts them with unique photophysical properties, such as sharp emission spectra and relative insensitivity to environmental polarity and pH.[] The "X" designation in this compound refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its reactive group, minimizing potential interference with the biomolecule to which it is conjugated. These properties make it an ideal candidate for labeling proteins, lipids, and other biomolecules for detailed investigation of cellular structures and signaling pathways.

Quantitative Data

The photophysical properties of BODIPY FL and its derivatives are critical for designing and executing successful two-photon microscopy experiments. The following tables summarize key quantitative data for BODIPY FL and related compounds.

PropertyValueNotes
One-Photon Excitation Max (λex)~502-504 nmIn buffer/organic solvents.
One-Photon Emission Max (λem)~510-512 nmIn buffer/organic solvents.
Two-Photon Excitation Max (λ2ex)920 - 972 nmOptimal range for two-photon excitation.[3]
Two-Photon Action Cross-Section (σ2)Varies (GM)While a specific value for this compound is not consistently reported, modified BODIPY dyes exhibit values ranging from 70 GM to over 1700 GM, indicating a high potential for efficient two-photon excitation.
Fluorescence Quantum Yield (Φ)High (approaching 1.0 in some environments)Contributes to the brightness of the probe.
Excited-State Lifetime (τ)~5 nanoseconds or longerUseful for fluorescence lifetime imaging (FLIM) applications.[1]

Table 1: Photophysical Properties of BODIPY FL.

DerivativeTwo-Photon Excitation Wavelength (nm)Two-Photon Action Cross-Section (GM)Application Note
BODIPY-based derivativeNot Specified~400Designed for bioconjugation and bioimaging.
Distyryl BODIPY derivatives80074 - 81Demonstrates the effect of extending π-conjugation.[4]
2,6-disubstituted BODIPYNot Specifiedup to 350Shows enhancement of two-photon absorption through substitution.
BODIPY-Porphyrin ConjugateNot Specified1725Engineered for high two-photon absorption for imaging and photodynamic therapy.[5]

Table 2: Two-Photon Properties of Various BODIPY Derivatives. (Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Experimental Protocols

Protocol 1: General Live-Cell Staining with this compound

This protocol provides a general guideline for staining live cells with this compound conjugates. Optimal concentrations and incubation times may vary depending on the specific conjugate and cell type.

Materials:

  • This compound conjugate (e.g., this compound, SE for protein labeling)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Live cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare Stock Solution: Dissolve the this compound conjugate in anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.

  • Prepare Staining Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 0.1-2 µM for cell cultures or cell lines.[] For tissue sections, a concentration of 1-10 µM may be required.[]

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate. Before staining, wash the cells gently with warm PBS or serum-free medium to remove any residual serum.

  • Staining: Remove the wash buffer and add the pre-warmed staining solution to the cells. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells 2-3 times with warm PBS or complete cell culture medium to remove any unbound dye.

  • Imaging: The cells are now ready for imaging using a two-photon microscope.

Protocol 2: Two-Photon Microscopy of this compound Labeled Cells

This protocol outlines the key steps for acquiring high-quality images of this compound labeled samples using a two-photon microscope.

Equipment and Settings:

  • Two-photon laser scanning microscope equipped with a tunable Ti:Sapphire laser.

  • High numerical aperture (NA) objective lens (e.g., 20x or 60x water or oil immersion).

  • Non-descanned detectors (NDDs) for efficient collection of scattered fluorescence photons.

Procedure:

  • Laser Tuning: Tune the Ti:Sapphire laser to the optimal two-photon excitation wavelength for BODIPY FL, typically in the range of 920-972 nm.[3]

  • Laser Power Optimization: Adjust the laser power to the minimum level necessary to obtain a sufficient signal-to-noise ratio. This will minimize photobleaching and phototoxicity. The optimal power will depend on the sample brightness and microscope setup.

  • Image Acquisition Parameters:

    • Scan Speed: Adjust the scan speed to balance image quality and acquisition time. Slower scan speeds generally result in higher signal-to-noise but increase the risk of photobleaching.

    • Dwell Time: The time the laser spends at each pixel. Longer dwell times increase signal but also photobleaching.

    • Frame Averaging: Averaging multiple frames can improve the signal-to-noise ratio of the final image.

  • Emission Filter Selection: Use an appropriate emission filter to collect the green fluorescence from BODIPY FL (e.g., a bandpass filter centered around 525 nm with a 50 nm bandwidth).

  • Z-Stack Acquisition: For 3D imaging, acquire a series of images at different focal planes (a z-stack) through the specimen. The step size between each slice should be determined by the axial resolution of the objective.

  • Image Analysis: The acquired images can be processed for visualization and quantitative analysis. Deconvolution algorithms can be applied to improve image resolution and contrast.

Application Example: Imaging of α1-Adrenergic Receptor Signaling

BODIPY FL conjugates can be used to visualize and study specific signaling pathways. A notable example is the use of BODIPY FL-prazosin , a fluorescent antagonist, to label and track α1-adrenergic receptors (α1-ARs), which are G-protein coupled receptors (GPCRs) involved in various physiological processes.[6][7]

Binding Affinity of BODIPY FL-prazosin:

  • Ki for α1a-AR: 14.5 nM[6][7]

  • Ki for α1b-AR: 43.3 nM[6][7]

This high-affinity ligand allows for the specific labeling and visualization of α1-AR subtypes in cells and tissues.

Protocol 3: Labeling and Imaging α1-Adrenergic Receptors with BODIPY FL-prazosin

Materials:

  • BODIPY FL-prazosin

  • Anhydrous DMSO

  • Cell line expressing α1-adrenergic receptors (e.g., COS-7 cells transfected with the receptor)

  • Cell culture and imaging reagents as in Protocol 1

Procedure:

  • Prepare BODIPY FL-prazosin Stock Solution: Dissolve BODIPY FL-prazosin in anhydrous DMSO to a stock concentration of 10-50 µM.

  • Prepare Staining Solution: Dilute the stock solution in an appropriate buffer or medium to a final concentration of 10 nM.[6]

  • Cell Labeling: Incubate the cells expressing α1-ARs with 10 nM BODIPY FL-prazosin for 30 minutes at room temperature.[6][7]

  • Washing: Gently wash the cells to remove unbound ligand.

  • Two-Photon Imaging: Image the labeled cells using the parameters outlined in Protocol 2. This will allow for the visualization of the subcellular localization of the α1-adrenergic receptors.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Two-Photon Microscopy cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (0.1-10 µM in medium/PBS) prep_stock->prep_working staining Incubate Cells with This compound (15-30 min) prep_working->staining cell_prep Prepare Live or Fixed Cells cell_prep->staining washing Wash Cells (2-3 times) staining->washing imaging Image with TPEM (λex = 920-972 nm) washing->imaging analysis Image Processing and Quantitative Analysis imaging->analysis

Caption: General experimental workflow for two-photon microscopy using this compound.

signaling_pathway ligand BODIPY FL-prazosin (Antagonist) receptor α1-Adrenergic Receptor (GPCR) ligand->receptor Binds and Blocks g_protein Gq/11 Protein receptor->g_protein Inhibits Activation plc Phospholipase C (PLC) g_protein->plc No Activation pip2 PIP2 plc->pip2 No Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er No Binding pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: α1-Adrenergic receptor signaling pathway visualized with BODIPY FL-prazosin.

Conclusion

This compound is a versatile and powerful fluorescent probe for two-photon excitation microscopy. Its favorable photophysical properties enable high-resolution imaging deep within biological samples with minimal phototoxicity. The protocols provided here offer a starting point for researchers to utilize this compound and its conjugates to explore a wide range of biological questions, from subcellular localization of proteins to the intricate dynamics of cell signaling pathways. The successful application of BODIPY FL-prazosin in studying adrenergic receptors highlights the potential for developing a broad range of BODIPY FL-based probes for targeted imaging in cell biology and drug discovery.

References

Troubleshooting & Optimization

reducing background fluorescence with BODIPY FL-X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using BODIPY FL-X.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence with this compound?

High background fluorescence in experiments using this compound can stem from several factors:

  • Excess Dye Concentration: Using a higher-than-optimal concentration of the dye can lead to non-specific binding and increased background signal.[][]

  • Insufficient Washing: Inadequate washing after the staining step fails to remove all unbound dye molecules, contributing to a general background haze.[][3]

  • Dye Aggregation: BODIPY dyes, being hydrophobic, can form aggregates in aqueous solutions, which can bind non-specifically to cellular structures and surfaces, appearing as bright, punctate background.[][4][5][6]

  • Autofluorescence: Some cell types or tissues naturally fluoresce, which can be mistaken for background from the dye.[3][7][8]

  • Non-Specific Binding: The hydrophobic nature of BODIPY dyes can lead to their non-specific association with cellular components other than the target of interest.[9]

  • Contaminated Reagents or Consumables: Dust, fibers, or residues in buffers, on coverslips, or in imaging dishes can be fluorescent.[10]

Q2: What are the optimal spectral settings for this compound to minimize background?

This compound is a green-fluorescent dye. To optimize signal-to-noise, it is crucial to use the correct excitation and emission filters.

ParameterRecommended Wavelength (nm)
Excitation Maximum (λex) ~504 nm
Emission Maximum (λem) ~510 nm

Data sourced from MedChemExpress and Fisher Scientific.[11][12]

Using filter sets that are not closely matched to these peaks can lead to the detection of autofluorescence or other non-specific signals.

Q3: Can I use this compound for both live and fixed cell imaging?

Yes, this compound can be used for both live and fixed cell imaging. However, the protocols will differ. For live-cell imaging, it is crucial to use lower dye concentrations and shorter incubation times to minimize cytotoxicity.[] For fixed cells, a mild fixation with paraformaldehyde is recommended, as harsh solvents like methanol (B129727) can extract lipids and affect staining.[][4]

Troubleshooting Guides

Issue 1: High and Diffuse Background Fluorescence

If you are experiencing a high and generally diffuse background, follow this troubleshooting workflow:

start High Diffuse Background optimize_conc Optimize Dye Concentration start->optimize_conc Step 1 increase_washes Increase Washing Steps and Duration optimize_conc->increase_washes If background persists check_autofluor Check for Autofluorescence increase_washes->check_autofluor If background persists resolved Background Reduced check_autofluor->resolved If autofluorescence is addressed

Figure 1. Workflow for troubleshooting high diffuse background.

Step-by-Step Guide:

  • Optimize Dye Concentration:

    • Problem: The this compound concentration is too high, leading to excess unbound dye.

    • Solution: Perform a concentration titration to find the optimal concentration. The recommended starting range is 0.1-5 µM.[] Lower concentrations often reduce non-specific staining.[]

Concentration RangeExpected Outcome
0.1 - 1.0 µM Lower background, potentially weaker signal. Ideal for live-cell imaging.
1.0 - 5.0 µM Brighter signal, but higher risk of increased background.
> 5.0 µM High risk of dye aggregation and significant background.
  • Increase Washing Steps and Duration:

    • Problem: Insufficient washing is leaving behind unbound dye.

    • Solution: Increase the number of washes (e.g., from 2-3 to 3-5 times) and the duration of each wash (e.g., from 2 minutes to 5-10 minutes).[][3] Use a gentle buffer like PBS or HBSS.[] Consider adding a mild detergent like 0.05% Tween 20 to the wash buffer, but be aware of potential compatibility issues.[12]

  • Check for Autofluorescence:

    • Problem: The background signal is originating from the sample itself.

    • Solution: Image an unstained control sample under the same conditions. If significant fluorescence is observed, you are dealing with autofluorescence. Consider using a quenching agent or selecting a different fluorophore with a spectral profile that avoids the autofluorescence range.[3][7]

Issue 2: Punctate or Speckled Background

Bright speckles or punctate spots in the background are often due to dye aggregates.

start Punctate Background prepare_fresh Prepare Fresh Dye Solution start->prepare_fresh Step 1 vortex_solution Vortex/Sonicate Diluted Dye prepare_fresh->vortex_solution Step 2 filter_solution Filter Staining Solution vortex_solution->filter_solution Optional Step resolved Background Reduced vortex_solution->resolved filter_solution->resolved

Figure 2. Workflow for troubleshooting punctate background.

Step-by-Step Guide:

  • Prepare Fresh Dye Solution:

    • Problem: this compound stock solutions, especially if stored improperly or for long periods, can form aggregates.

    • Solution: Always prepare a fresh working solution from a DMSO stock immediately before use.[]

  • Vortex/Sonicate Diluted Dye:

    • Problem: The hydrophobic dye is not fully dissolved in the aqueous staining buffer.

    • Solution: After diluting the DMSO stock into your aqueous buffer, vortex the solution vigorously.[4] Gentle sonication can also help to break up small aggregates.

  • Filter Staining Solution (Optional):

    • Problem: Persistent aggregates remain in the staining solution.

    • Solution: If the above steps do not resolve the issue, consider filtering the final staining solution through a 0.2 µm syringe filter before applying it to your sample.

Experimental Protocols

Protocol 1: Reducing Background in Live-Cell Imaging
  • Cell Preparation: Culture cells to 70-80% confluency.[]

  • Washing: Gently wash the cells 2-3 times with a warm, serum-free medium or HBSS to remove any residual serum proteins.[]

  • Staining Solution Preparation: Prepare a fresh 0.5-2 µM this compound staining solution in a serum-free medium.[] Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.[]

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Wash the cells 3-4 times with a warm, serum-free medium, with each wash lasting 5 minutes, to remove unbound dye.[13]

  • Imaging: Image the cells immediately in a suitable imaging medium. Use low laser power and short exposure times to minimize phototoxicity and photobleaching.[]

Protocol 2: Reducing Background in Fixed-Cell Staining
  • Fixation: Fix cells with 2-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[] Avoid using methanol-based fixatives.[4]

  • Washing: Wash the cells 3 times with PBS for 5 minutes each to remove the fixative.[14]

  • Staining Solution Preparation: Prepare a fresh 1-5 µM this compound staining solution in PBS.[]

  • Staining: Add the staining solution and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells 3-5 times with PBS for 5-10 minutes each.[15]

  • Mounting and Imaging: Mount the coverslip with an anti-fade mounting medium. Image using appropriate filter sets.[]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between potential causes and solutions for high background fluorescence with this compound.

cluster_causes Potential Causes cluster_solutions Solutions C1 High Dye Concentration S1 Titrate Concentration (0.1-5 µM) C1->S1 C2 Dye Aggregation S2 Prepare Fresh Solution & Vortex C2->S2 C3 Insufficient Washing S3 Increase Wash Steps & Duration C3->S3 C4 Autofluorescence S4 Use Unstained Control & Quenching Agents C4->S4

Figure 3. Causes and solutions for high background fluorescence.

References

Technical Support Center: Preventing Photobleaching of BODIPY™ FL-X

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ FL-X. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photobleaching of BODIPY™ FL-X and other BODIPY dyes.

Troubleshooting Guide

Rapid loss of fluorescence signal during imaging is a common issue. This guide will help you identify the cause of photobleaching and provide solutions to mitigate it.

Problem: The BODIPY™ FL-X signal fades quickly during observation.

This is a classic sign of photobleaching. Here are the potential causes and recommended actions:

Potential Cause Recommended Action
Excessive Illumination Intensity Reduce the power of the laser or lamp to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to decrease the intensity of the excitation light.
Prolonged Exposure Time Shorten the camera exposure time or increase the frame rate. For time-lapse experiments, increase the interval between image acquisitions.
Suboptimal Imaging Practices Use transmitted light or a more photostable fluorescent channel (e.g., DAPI for nuclear staining) to locate and focus on the region of interest before exposing the BODIPY™ FL-X to the excitation light.
Absence of Antifade Reagent For fixed samples, use a mounting medium containing an antifade reagent. For live-cell imaging, consider using a live-cell compatible antifade reagent.
Incompatible Antifade Reagent Some commercial antifade reagents may not be optimal for BODIPY™ dyes. For instance, it has been reported that some formulations of ProLong™ antifade reagent may not work well with BODIPY™ dyes.[1] If you suspect incompatibility, try a different antifade formulation.
High Oxygen Concentration Photobleaching is often mediated by reactive oxygen species.[] For in vitro experiments, using an oxygen scavenging system in the imaging buffer can significantly reduce photobleaching.[3]
High Dye Concentration High local concentrations of fluorophores can sometimes lead to increased photobleaching.[4] Ensure you are using the recommended staining concentration for BODIPY™ FL-X.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This process leads to the loss of its ability to fluoresce, resulting in a fading of the fluorescent signal during imaging experiments.[5]

Q2: How does photobleaching of BODIPY™ dyes occur?

A2: The primary mechanism of photobleaching for many fluorophores, including BODIPY™ dyes, involves the interaction of the excited-state dye with molecular oxygen. This interaction can generate reactive oxygen species (ROS), such as singlet oxygen, which can then react with and destroy the fluorophore, rendering it non-fluorescent.[]

Q3: Are BODIPY™ dyes considered photostable?

A3: Yes, BODIPY™ dyes are generally known for their high photostability, especially when compared to other common fluorophores like fluorescein.[6][7][8] However, under intense or prolonged illumination, all fluorophores, including BODIPY™ FL-X, will eventually photobleach.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching.[] Most antifade reagents are reactive oxygen species scavengers that protect the fluorophore by quenching the harmful free radicals that cause photodamage.[]

Q5: Can I use any antifade reagent with BODIPY™ FL-X?

A5: While many antifade reagents can be effective, some may not be compatible with all dyes. It has been noted that some commercial antifade reagents, such as certain ProLong™ formulations, may not be ideal for use with BODIPY™ dyes.[1] It is advisable to test a few different antifade reagents to find the one that performs best for your specific application.

Q6: Can I make my own antifade mounting medium?

A6: Yes, several "do-it-yourself" recipes for antifade mounting media are available and commonly used in research labs. These typically involve a glycerol-based solution containing an antifade agent like n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), or p-phenylenediamine (B122844) (PPD).

Q7: How can I minimize photobleaching in live-cell imaging with BODIPY™ FL-X?

A7: For live-cell imaging, minimizing the light exposure is crucial. Use the lowest possible excitation power and the shortest possible exposure times. If possible, use a more sensitive detector to allow for lower excitation intensity. Additionally, some cell-permeable antifade reagents, like Trolox, can be added to the imaging medium to reduce photobleaching.

Data Presentation: Comparison of Common Antifade Reagents

While direct quantitative data on the photostability of BODIPY™ FL-X with a wide range of specific antifade reagents is limited in the literature, the following table summarizes the properties of commonly used antifade agents. The efficacy of these agents with BODIPY™ FL-X should be empirically determined for optimal results.

Antifade ReagentCommon AbbreviationProperties and Considerations
p-PhenylenediaminePPDHighly effective antifade agent. Can be toxic and may cause background fluorescence. The pH of the mounting medium is critical for its effectiveness.
n-Propyl gallateNPGA common and effective antioxidant antifade reagent. It is less toxic than PPD.
1,4-Diazabicyclo[2.2.2]octaneDABCOA widely used and effective antifade agent. It is less toxic than PPD.
TroloxA vitamin E analog that is a potent antioxidant and can be used in both fixed and live-cell imaging to reduce photobleaching.

Experimental Protocols

Protocol 1: Staining Fixed Cells with BODIPY™ FL-X and Mounting with an Antifade Medium

This protocol provides a general procedure for staining fixed adherent cells with BODIPY™ FL-X and mounting them with an antifade medium to minimize photobleaching.

Materials:

  • BODIPY™ FL-X, succinimidyl ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary and secondary antibodies (if performing immunofluorescence)

  • Antifade mounting medium (commercial or homemade)

  • Microscope slides and coverslips

  • Nail polish or sealant

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips in a multi-well plate to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking (for intracellular targets):

    • If staining an intracellular target, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.

  • Antibody Incubation (if applicable):

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a secondary antibody conjugated to a fluorophore other than BODIPY™ FL-X (if co-staining) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • BODIPY™ FL-X Staining:

    • Prepare a 1-5 µM working solution of BODIPY™ FL-X from a stock solution (e.g., 1 mM in DMSO) in a suitable buffer like PBS.[10]

    • Incubate the cells with the BODIPY™ FL-X staining solution for 15-30 minutes at 37°C, protected from light.[10]

    • Wash the cells three times with PBS to remove unbound dye.[10]

  • Mounting:

    • Carefully remove the coverslip from the well and wick away excess PBS with a laboratory wipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

    • Allow the mounting medium to cure if using a hard-setting formulation (typically overnight at room temperature in the dark).

  • Imaging:

    • Image the slides using a fluorescence microscope with a standard FITC/GFP filter set.

    • To minimize photobleaching, use the lowest possible excitation light intensity and the shortest exposure time that provides a good quality image.

    • Locate and focus on the area of interest using a non-critical fluorescent channel or transmitted light before exposing the BODIPY™ FL-X to the excitation light.

Protocol 2: Preparation of a DIY n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol (high purity)

  • 10X Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • Prepare a 10% (w/v) NPG stock solution: Dissolve 1 g of NPG in 10 mL of DMSO or DMF. This may require gentle warming and vortexing.

  • Prepare the mounting medium:

    • In a 50 mL conical tube, combine:

      • 9 mL of glycerol

      • 1 mL of 10X PBS

    • Mix thoroughly by vortexing.

    • Slowly add 100 µL of the 10% NPG stock solution to the glycerol/PBS mixture while vortexing.

  • Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Visualizations

The following diagrams illustrate key concepts and workflows related to the photobleaching of BODIPY™ FL-X.

Photobleaching_Mechanism cluster_fluorophore BODIPY FL-X cluster_environment Cellular Environment cluster_antifade Antifade Action BODIPY_Ground Ground State (S0) BODIPY_Excited Excited Singlet State (S1) BODIPY_Ground->BODIPY_Excited Excitation Light (hν) Bleached_BODIPY Photobleached BODIPY (Non-fluorescent) BODIPY_Excited->BODIPY_Ground Fluorescence Emission Oxygen Molecular Oxygen (O2) BODIPY_Excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Forms ROS->BODIPY_Ground Damages Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: Mechanism of photobleaching and the protective action of antifade reagents.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed Check_Illumination Reduce Illumination Intensity & Exposure Time Start->Check_Illumination Improved1 Problem Solved Check_Illumination->Improved1 Yes Not_Improved1 Signal Still Fades Check_Illumination->Not_Improved1 No Use_Antifade Are you using an antifade reagent? Not_Improved1->Use_Antifade Add_Antifade Add an appropriate antifade reagent Use_Antifade->Add_Antifade No Not_Improved2 Signal Still Fades Use_Antifade->Not_Improved2 Yes Improved2 Problem Solved Add_Antifade->Improved2 Check_Compatibility Check Antifade Compatibility (e.g., avoid ProLong with BODIPY) Not_Improved2->Check_Compatibility Switch_Antifade Switch to a different antifade reagent (e.g., NPG, DABCO) Check_Compatibility->Switch_Antifade Potentially Incompatible Not_Improved3 Consider advanced issues (e.g., oxygen saturation, high dye concentration) Check_Compatibility->Not_Improved3 Compatible Improved3 Problem Solved Switch_Antifade->Improved3 End Consult further technical support Not_Improved3->End

Caption: A troubleshooting workflow for addressing photobleaching of BODIPY™ FL-X.

References

BODIPY FL-X Staining Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing BODIPY FL-X concentration for cellular staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-quality, reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during this compound staining experiments.

Problem Potential Cause Suggested Solution
High Background or Non-Specific Staining Dye concentration is too high.Perform a concentration titration to determine the optimal dye concentration. Lower concentrations are often more suitable for specific targets like lipid droplets.[]
Insufficient washing.Increase the number and duration of wash steps with PBS or an appropriate buffer after staining to remove unbound dye.[]
Presence of autofluorescent elements.Include an unstained control to assess the level of autofluorescence. Consider using a blocking buffer or autofluorescence quencher if necessary.[2]
Dye aggregation.Ensure the dye is fully dissolved in a suitable solvent like DMSO before preparing the working solution.[3]
Weak or No Signal Dye concentration is too low.Increase the dye concentration incrementally. Ensure the concentration is within the recommended range for your sample type.
Inefficient dye penetration.For tissue sections, consider using a permeabilizing agent. For cell cultures, ensure cells are not overly confluent, which can hinder dye access.[]
Incompatible fixative.If fixing cells after staining, avoid methanol-based fixatives as they can extract lipids and reduce the signal from lipid droplets. Paraformaldehyde (PFA) is a recommended alternative.
Photobleaching.Minimize exposure of stained samples to light. Use an anti-fade mounting medium for imaging.[][4]
Rapid Photobleaching Excessive exposure to excitation light.Reduce the intensity and duration of light exposure during imaging. Capture images promptly after focusing.
Absence of anti-fade reagent.Use a commercially available anti-fade mounting medium to preserve the fluorescence signal.[]
High oxygen concentration in the medium.The presence of dissolved oxygen can contribute to photobleaching. While complete removal is complex, minimizing air exposure can help.[4]
Uneven or Patchy Staining Inadequate sample permeabilization.Optimize the permeabilization step to ensure uniform access of the dye to intracellular structures.[5]
Uneven distribution of the staining solution.Ensure the entire sample is evenly covered with the this compound working solution during incubation.[3]
Cell health issues.Ensure cells are healthy and within optimal confluency (70-80%) before staining.[]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound staining?

A1: The optimal concentration of this compound varies depending on the sample type. The following table provides recommended starting ranges. It is always advisable to perform a titration to find the ideal concentration for your specific experimental conditions.[][3]

Sample Type Recommended Concentration Range
Live Cell Cultures / Cell Lines0.1–2 µM[]
Fixed Cells0.5–5 µM[]
Tissue Sections1–10 µM[]
Lipid Droplets / Adipocytes1–3 µM[]

Q2: How should I prepare the this compound stock and working solutions?

A2: A common method for preparing this compound solutions is as follows:

  • Stock Solution: Dissolve the powdered this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, for instance at a concentration of 1-10 mM.[3] Store this stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final working concentration using a buffer appropriate for your cells, such as phosphate-buffered saline (PBS) or serum-free medium.[3][6]

Q3: Can I fix cells after staining with this compound?

A3: Yes, cells can be fixed after staining. It is recommended to use a 4% paraformaldehyde (PFA) solution for 15-30 minutes at room temperature.[][6][7] Avoid using methanol-based fixatives, as they can extract lipids and compromise the staining of lipid droplets.

Q4: How can I minimize photobleaching of this compound?

A4: BODIPY dyes are known for their relatively high photostability.[] However, to minimize photobleaching, you should:

  • Protect stained samples from light at all stages following incubation.[6][7]

  • Reduce the intensity and duration of the excitation light during microscopy.

  • Use an anti-fade mounting medium for imaging fixed cells.[]

Q5: What are the excitation and emission wavelengths for this compound?

A5: this compound is a green-fluorescent dye with excitation and emission maxima similar to fluorescein (B123965) (FITC). The approximate excitation maximum is 505 nm and the emission maximum is 513 nm.[9]

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells

This protocol provides a general procedure for staining live adherent cells with this compound.

  • Cell Preparation: Culture adherent cells on sterile coverslips or in an appropriate imaging dish until they reach 70-80% confluency.[]

  • Preparation of Staining Solution: Prepare the this compound working solution at the desired concentration (e.g., 1 µM) in serum-free medium or PBS.

  • Washing: Gently wash the cells two to three times with PBS to remove the culture medium.[]

  • Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Gently wash the cells two to three times with PBS to remove any unbound dye.[]

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for green fluorescence.

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging A Culture Adherent Cells (70-80% Confluency) B Prepare this compound Working Solution A->B Start C Wash Cells with PBS (2-3x) B->C D Incubate with this compound (15-30 min, 37°C, Dark) C->D E Wash Cells with PBS (2-3x) D->E F Live Cell Imaging E->F End

Live Cell Staining Workflow
Protocol 2: Staining of Fixed Adherent Cells

This protocol outlines the steps for staining fixed adherent cells with this compound.

  • Cell Preparation: Culture adherent cells on sterile coverslips to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[]

  • Washing: Wash the cells two to three times with PBS to remove the fixative.[]

  • Preparation of Staining Solution: Prepare the this compound working solution at the desired concentration (e.g., 2 µM) in PBS.

  • Staining: Add the this compound working solution to the fixed cells and incubate for 20-60 minutes in the dark at room temperature.[]

  • Washing: Wash the cells two to three times with PBS to remove excess dye.[]

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[]

  • Imaging: Image the cells using a fluorescence or confocal microscope.

G cluster_prep Cell Preparation & Fixation cluster_stain Staining Procedure cluster_image Imaging A Culture Adherent Cells B Fix with 4% PFA (15 min) A->B Start C Wash with PBS (2-3x) B->C D Prepare this compound Working Solution C->D E Incubate with this compound (20-60 min, Dark) D->E F Wash with PBS (2-3x) E->F G Mount with Anti-Fade Medium F->G H Fluorescence Imaging G->H End

Fixed Cell Staining Workflow

Logical Troubleshooting Flow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound staining.

G Start Staining Issue? HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? HighBg->WeakSignal No Sol_HighBg1 Decrease Concentration HighBg->Sol_HighBg1 Yes Photobleach Rapid Photobleaching? WeakSignal->Photobleach No Sol_WeakSignal1 Increase Concentration WeakSignal->Sol_WeakSignal1 Yes Sol_Photobleach1 Reduce Light Exposure Photobleach->Sol_Photobleach1 Yes Sol_HighBg2 Increase Washes Sol_HighBg1->Sol_HighBg2 End Resolved Sol_HighBg2->End Sol_WeakSignal2 Check Fixation/Permeabilization Sol_WeakSignal1->Sol_WeakSignal2 Sol_WeakSignal2->End Sol_Photobleach2 Use Anti-Fade Mountant Sol_Photobleach1->Sol_Photobleach2 Sol_Photobleach2->End

Troubleshooting Decision Tree

References

troubleshooting weak signal in BODIPY FL-X experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to weak signals in experiments using BODIPY™ FL-X dye.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My BODIPY FL-X signal is very weak or non-existent. What are the common causes?

A weak or absent fluorescent signal can stem from several factors, ranging from the experimental setup to the chemical environment of the dye. The most common issues include:

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for this compound.

  • Low Dye Concentration: The concentration of the dye may be too low for detection.[][]

  • Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore, leading to signal loss.[][] BODIPY dyes are generally photostable, but prolonged or high-intensity illumination will eventually cause photobleaching.[][4]

  • Fluorescence Quenching: The fluorescence of BODIPY dyes can be quenched by various factors, including high dye concentration (self-quenching), interaction with other molecules, and environmental conditions.[][][6]

  • Inefficient Labeling: The conjugation of the this compound succinimidyl ester to the target molecule may have been inefficient.

  • Poor Cell Health or Sample Quality: Unhealthy or dying cells can exhibit altered morphology and biochemistry, leading to poor dye uptake or retention.[]

Q2: What is fluorescence quenching and how can I prevent it with this compound?

Fluorescence quenching is a process that decreases the intensity of the fluorescent signal.[] For BODIPY dyes, common quenching mechanisms include:

  • Self-Quenching (Aggregation): At high concentrations, hydrophobic BODIPY molecules can aggregate, which leads to a significant reduction in fluorescence.[] To prevent this, use the lowest effective dye concentration and consider water-soluble derivatives if aggregation is a persistent issue.[]

  • Collisional Quenching: Excited dye molecules collide with other molecules (quenchers) in the solution, losing energy without emitting a photon.[]

  • Photoinduced Electron Transfer (PET): Electron transfer can occur between the dye and other molecules, providing a non-radiative pathway for the dye to return to its ground state.[] For instance, the fluorescence of BODIPY FL is known to be quenched by proximity to guanosine (B1672433) bases in DNA or RNA.[6][7]

  • Formation of Non-fluorescent Complexes: The dye may form a stable complex with a quencher, preventing fluorescence.[]

Solutions to Minimize Quenching:

  • Optimize dye concentration by performing a titration to find the lowest concentration that still provides a detectable signal.[][8]

  • Ensure thorough washing steps to remove unbound dye.[8][]

  • In nucleic acid labeling, be aware of potential quenching by guanine (B1146940) residues.[7]

Q3: How can I optimize my staining protocol to improve the signal-to-noise ratio?

A high signal-to-noise ratio (SNR) is crucial for obtaining clear and quantifiable results.[][11] Here are key optimization steps:

  • Optimize Dye Concentration: Using too high a concentration can increase background noise due to non-specific binding and self-quenching.[][8][] Conversely, too low a concentration results in a weak signal.[][] It is essential to perform a concentration gradient to find the optimal balance.[][8]

  • Optimize Incubation Time: Insufficient incubation time can lead to incomplete labeling and a weak signal, while excessive time may increase non-specific background.[][]

  • Thorough Washing: Include several washing steps after staining to remove unbound dye, which is a major source of background fluorescence.[8][][12]

  • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent to protect the sample from photobleaching during observation.[][12]

  • Proper Controls: Always include an unstained control sample to measure the level of autofluorescence and a positive control to ensure the staining protocol is working.[12]

Q4: My signal is fading quickly during imaging. What can I do to prevent photobleaching?

Photobleaching is the photochemical destruction of a fluorophore. While BODIPY dyes are known for their high photostability compared to traditional dyes like fluorescein[][4][], they are not immune to this effect.

Strategies to Minimize Photobleaching:

  • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.[][8]

  • Minimize Exposure Time: Keep the exposure time as short as possible for image acquisition.[][8]

  • Use Antifade Mounting Media: For fixed samples, always use a quality antifade reagent.[]

  • Image Quickly: Acquire images promptly after preparing the sample.

  • Maintain Stable Conditions: For live-cell imaging, ensure the cells are in a stable environment (temperature, CO₂) to reduce metabolic stress that can affect fluorescence.[]

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~504 nm[13][14][15]
Emission Maximum (λem)~510 nm[13][14][15]
Molar Extinction Coefficient~85,000 cm⁻¹M⁻¹[14]
Fluorescence Quantum YieldHigh (approaching 1.0)[6][13][16]
Recommended Laser Line488 nm[17]
Common Emission Filter515/30 nm[17]

Table 2: Recommended Staining Concentrations

Sample TypeRecommended ConcentrationReference
Cell Cultures (Live Cells)0.1–2 µM[]
Fixed Cells0.5–5 µM[]
Tissue Sections1–10 µM[]

Experimental Protocols

General Protocol for Staining Live Cells with this compound Conjugate

This protocol provides a general workflow. Optimal concentrations and incubation times should be determined empirically for your specific cell type and experimental conditions.[8]

  • Prepare Staining Solution: Prepare a working solution of the this compound conjugate in a suitable buffer (e.g., PBS or live-cell imaging medium). A typical starting concentration range is 100 nM to 5 µM.[8]

  • Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.

  • Staining: Remove the culture medium and gently wash the cells once with pre-warmed imaging medium. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[8][]

  • Washing: Remove the staining solution and wash the cells gently three times with pre-warmed imaging medium to remove any unbound dye. This step is critical for reducing background.[8][12]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with fluorescence microscopy using the appropriate filter set for BODIPY FL.

General Protocol for Staining Fixed and Permeabilized Cells
  • Cell Preparation: Grow cells on coverslips.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[12]

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.[12]

  • Permeabilization (Optional): If the target is intracellular, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Incubate the cells with the this compound working solution (typically 0.5–5 µM) for 30-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[12]

  • Mounting: Mount the coverslip onto a glass slide using an antifade mounting medium.[12] Allow it to cure before imaging.

Visualizations

Troubleshooting Workflow for Weak this compound Signal

Weak_Signal_Troubleshooting Start Weak or No Signal Detected Check_Hardware Step 1: Verify Hardware Start->Check_Hardware Check_Filters Are excitation/emission filters correct for This compound? Check_Hardware->Check_Filters Check_Lamp Is the light source (lamp/laser) functional and aligned? Check_Filters->Check_Lamp Yes Solution_Hardware Correct hardware setup: - Use appropriate filters - Check light source Check_Filters->Solution_Hardware No Check_Protocol Step 2: Review Protocol Check_Lamp->Check_Protocol Yes Check_Lamp->Solution_Hardware No Check_Concentration Is the dye concentration optimal? Check_Protocol->Check_Concentration Check_Incubation Are incubation time and temperature correct? Check_Concentration->Check_Incubation Yes Solution_Protocol Optimize protocol: - Titrate dye concentration - Adjust incubation - Improve washing Check_Concentration->Solution_Protocol No Check_Washing Were washing steps performed thoroughly? Check_Incubation->Check_Washing Yes Check_Incubation->Solution_Protocol No Check_Chemistry Step 3: Investigate Chemistry Check_Washing->Check_Chemistry Yes Check_Washing->Solution_Protocol No Check_Quenching Could fluorescence quenching be an issue (e.g., aggregation)? Check_Chemistry->Check_Quenching Check_Photobleaching Was the sample overexposed to excitation light? Check_Quenching->Check_Photobleaching No Solution_Chemistry Mitigate chemical issues: - Use lower concentration - Use antifade reagent - Reduce exposure Check_Quenching->Solution_Chemistry Yes Check_Photobleaching->Solution_Chemistry Yes Success Signal Improved Check_Photobleaching->Success No Solution_Hardware->Success Solution_Protocol->Success Solution_Chemistry->Success

Caption: A flowchart for systematically troubleshooting weak signal issues in this compound experiments.

Mechanisms of Fluorescence Signal Loss

Signal_Loss_Mechanisms ExcitedState This compound (Excited State S1) Fluorescence Desired Pathway: Fluorescence ExcitedState->Fluorescence Emits Photon (Good Signal) Quenching Problem: Quenching (Non-Radiative Decay) ExcitedState->Quenching Energy Loss (Weak Signal) Photobleaching Problem: Photobleaching (Irreversible Destruction) ExcitedState->Photobleaching High Intensity Light (No Signal) GroundState This compound (Ground State S0) Fluorescence->GroundState Quenching->GroundState Aggregation Aggregation (Self-Quenching) Quenching->Aggregation PET Photoinduced Electron Transfer (PET) Quenching->PET Collision Collisional Quenching Quenching->Collision

Caption: Diagram illustrating the pathways leading to either successful fluorescence or signal loss.

References

Technical Support Center: BODIPY® FL-X Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their BODIPY® FL-X conjugation experiments.

Troubleshooting Guide

Low or no fluorescence signal after conjugation is a common issue that can be frustrating. This guide will walk you through potential causes and solutions to improve your BODIPY® FL-X conjugation efficiency.

Question: Why is my final conjugate not fluorescent, or the signal very weak?

Answer: Low fluorescence intensity can stem from several factors throughout the conjugation and purification process. Here’s a systematic approach to troubleshooting this issue:

1. Inefficient Conjugation Reaction:

  • Suboptimal pH: The reaction between the BODIPY® FL-X NHS ester and primary amines on your target molecule is highly pH-dependent. The ideal pH range is typically 8.0-9.0.[1] At a lower pH, the primary amines are protonated and less reactive.

  • Incorrect Buffer Composition: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target molecule for the dye, significantly reducing conjugation efficiency.[1]

  • Low Molar Ratio of Dye to Protein: An insufficient amount of dye will result in a low degree of labeling (DOL). A molar excess of the dye is recommended, typically in the range of 10-20 fold.[1]

  • Low Protein Concentration: The concentration of your protein or antibody should be at least 2 mg/mL for optimal results.[1] Dilute protein solutions can lead to lower labeling efficiency.

  • Hydrolyzed NHS Ester: BODIPY® FL-X NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive. Always use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.

2. Issues with the Conjugate:

  • Dye Aggregation: BODIPY® dyes can be prone to aggregation, especially at high concentrations, which can lead to fluorescence quenching.[] The "X" spacer in BODIPY® FL-X is designed to minimize this, but it can still occur.

  • Protein Denaturation: Harsh reaction conditions can denature your protein, leading to a loss of function and potentially affecting the fluorescence of the conjugate.

3. Problems During Purification:

  • Loss of Conjugate: The purification step is crucial for removing unconjugated dye, but it can also lead to the loss of your labeled protein if not performed correctly.

  • Incomplete Removal of Free Dye: Residual free dye can interfere with downstream applications and give a false impression of high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for BODIPY® FL-X conjugation?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.0 and 9.0.[1] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[3]

Q2: What buffers should I use for the conjugation reaction?

A2: It is crucial to use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include:

  • 0.1 M Sodium bicarbonate buffer (pH 8.0-8.5)

  • 0.1 M Sodium phosphate (B84403) buffer (pH 7.5-8.0)

  • 0.1 M HEPES buffer (pH 7.5-8.0)

Buffers to AVOID:

  • Tris-based buffers (e.g., TBS)

  • Glycine-containing buffers

Q3: What is the recommended molar ratio of BODIPY® FL-X to my protein/antibody?

A3: A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[1] However, the optimal ratio may need to be determined empirically for your specific molecule.

Q4: How can I prevent my BODIPY® FL-X dye from aggregating?

A4: To minimize aggregation, consider the following:

  • Use a high-quality, anhydrous solvent (DMSO or DMF) to dissolve the dye.

  • Avoid excessively high dye concentrations in the reaction mixture.

  • The aminohexanoyl spacer ('X') in BODIPY® FL-X helps to reduce interactions between the dye and the biomolecule, which can also help prevent aggregation.[3]

Q5: How do I remove unconjugated BODIPY® FL-X after the reaction?

A5: Gel filtration chromatography (e.g., using a Sephadex® G-25 column) is a common and effective method for separating the labeled protein from the smaller, unconjugated dye molecules.[4][5]

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the degree of labeling (DOL). Note that these are representative examples and the optimal conditions for your specific experiment should be determined empirically.

Table 1: Effect of pH on the Degree of Labeling (DOL)

pHBuffer SystemRepresentative DOL
7.00.1 M Sodium PhosphateLow
7.50.1 M Sodium PhosphateModerate
8.00.1 M Sodium BicarbonateHigh
8.50.1 M Sodium BicarbonateOptimal
9.00.1 M Sodium BorateHigh (risk of hydrolysis)

Table 2: Effect of Dye:Protein Molar Ratio on the Degree of Labeling (DOL)

Molar Ratio (Dye:Protein)Representative DOL
5:1Low
10:1Moderate
15:1High
20:1High (risk of aggregation/quenching)

Table 3: Comparison of Buffer Systems for Conjugation

Buffer System (0.1 M, pH 8.3)Key AdvantagePotential Issue
Sodium BicarbonateWidely used, effectiveCan evolve CO2, affecting pH
Sodium PhosphateGood buffering capacityMay be less optimal than bicarbonate for some proteins
HEPESGood for maintaining pHMore expensive than other options

Experimental Protocols

Protocol 1: BODIPY® FL-X Conjugation to a Protein

This protocol provides a general guideline for labeling a protein with BODIPY® FL-X NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • BODIPY® FL-X NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Gel filtration column (e.g., Sephadex® G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[1] Ensure the buffer is free of any primary amines.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the BODIPY® FL-X NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (e.g., 10-fold).

    • Slowly add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Equilibrate a gel filtration column (e.g., Sephadex® G-25) with PBS, pH 7.4.

    • Apply the reaction mixture to the column.

    • Elute the column with PBS. The first colored fraction to elute will be the BODIPY® FL-X labeled protein. The smaller, unconjugated dye will elute later.

    • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 504 nm (for BODIPY® FL-X).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) conjugation Mix Protein and Dye (10-20x molar excess of dye) Incubate 1 hr at RT, protected from light prep_protein->conjugation prep_dye Prepare BODIPY® FL-X Stock (10 mg/mL in anhydrous DMSO/DMF) prep_dye->conjugation purify Gel Filtration (e.g., Sephadex® G-25) conjugation->purify analysis Characterize Conjugate (e.g., Determine DOL) purify->analysis troubleshooting_logic cluster_conjugation_issues Conjugation Inefficiency cluster_conjugate_issues Conjugate Problems cluster_purification_issues Purification Errors start Low/No Fluorescence Signal check_ph Verify pH (8.0-9.0) start->check_ph check_buffer Check for Amine-Free Buffer start->check_buffer check_ratio Optimize Dye:Protein Ratio start->check_ratio check_conc Ensure Protein Conc. >2 mg/mL start->check_conc check_dye Use Fresh Dye Stock start->check_dye check_aggregation Assess Dye Aggregation start->check_aggregation check_denaturation Evaluate Protein Integrity start->check_denaturation check_loss Minimize Conjugate Loss start->check_loss check_free_dye Ensure Complete Removal of Free Dye start->check_free_dye

References

dealing with BODIPY FL-X aggregation and quenching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY FL-X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound aggregation and fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key advantages?

This compound is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. It is known for its bright green fluorescence, with excitation and emission maxima around 503 nm and 512 nm, respectively.[1] Key advantages of BODIPY dyes include:

  • High fluorescence quantum yield: Often approaching 1.0, even in aqueous solutions.[2][]

  • High molar extinction coefficient: Leading to bright signals.[2]

  • Narrow and symmetric emission peaks: This minimizes spectral crosstalk in multicolor imaging experiments.[2][]

  • Relative insensitivity to solvent polarity and pH: Ensuring consistent performance across various experimental conditions.[1][2][4]

  • High photostability: It resists photobleaching, making it suitable for long-term imaging.[1][]

  • Electrical neutrality: The nonpolar and neutral nature of the chromophore minimizes perturbations to the function of labeled biomolecules.[2]

Q2: What causes aggregation and fluorescence quenching of this compound?

Aggregation and fluorescence quenching are common issues that can significantly reduce the signal-to-noise ratio in experiments.

  • Aggregation-Caused Quenching (ACQ): At high concentrations or in aqueous solutions, this compound molecules can stack together, forming non-fluorescent H-type aggregates.[5][6] This is a primary cause of signal loss.

  • High Degree of Labeling (DOL): Conjugating a high number of this compound molecules to a single biomolecule (e.g., a protein or antibody) can lead to self-quenching.[2] These conjugates may exhibit less than 3% of the fluorescence of the free dye.[2]

  • Solvent Polarity: The polarity of the solvent can influence dye aggregation.[5] Some BODIPY dyes show reduced fluorescence in polar solvents due to enhanced non-radiative decay.[]

  • Collisional Quenching: Excited BODIPY molecules can lose energy through collisions with other molecules in the solution, a process known as dynamic or collisional quenching.[]

  • Photoinduced Electron Transfer (PET): Electron transfer can occur within the dye molecule or between the dye and its local environment, leading to non-radiative decay and quenching.[2][]

  • Formation of Non-fluorescent Complexes: BODIPY dyes can form stable, non-fluorescent complexes with certain quencher molecules.[]

Q3: How can I prevent this compound aggregation?

Preventing aggregation is crucial for maintaining a strong fluorescent signal. Here are some effective strategies:

  • Optimize Dye Concentration: Using the lowest effective concentration of the dye can prevent aggregation.[][]

  • Control Solvent Environment: While BODIPY dyes are generally insensitive to solvent polarity, in some cases, the choice of solvent can impact aggregation.[5] For probes prone to aggregation in aqueous media, using a less polar solvent for storage and initial dilution can help.

  • Incorporate Bulky Substituents: Modifying the BODIPY core with bulky groups can sterically hinder the π-π stacking that leads to aggregation.[]

  • Use of Surfactants or Polymers: In some applications, surfactants or encapsulation within polymeric matrices like polystyrene microspheres can prevent aggregation and maintain high fluorescence even at high dye concentrations.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Weak or No Fluorescent Signal

Possible Cause Troubleshooting Steps
Aggregation-Caused Quenching (ACQ) - Lower the working concentration of the this compound conjugate.[][] - If possible, prepare fresh dilutions from a stock solution in an organic solvent like DMSO or ethanol.[]
High Degree of Labeling (DOL) - Reduce the molar ratio of dye to the target molecule during conjugation. A degree of labeling of 1-2 is often optimal for peptides.[1] - Purify the conjugate to remove any over-labeled species.[1]
Incorrect Buffer/Solvent Conditions - Ensure the pH of your buffer is within the optimal range for your experiment and the stability of the dye.[1] - For some applications, switching to a buffer with a different pH can enhance signal intensity.[12]
Photobleaching - Minimize the exposure of your sample to the excitation light source. - Use an anti-fade mounting medium for fixed samples.
Inefficient Labeling - Verify the reactivity of your this compound derivative (e.g., NHS ester) and the target functional groups (e.g., primary amines). - Optimize the labeling reaction conditions, such as pH (typically 7.5-8.5 for NHS esters) and incubation time.[1]

Issue 2: High Background Signal

Possible Cause Troubleshooting Steps
Excessive Dye Concentration - Titrate the concentration of the this compound conjugate to find the optimal balance between signal and background.[][13]
Non-specific Binding - Increase the number and duration of washing steps after staining to remove unbound dye.[][13] - Use a blocking agent (e.g., BSA or serum) to minimize non-specific interactions.[13]
Precipitation of the Dye - Ensure the dye is fully dissolved in the working buffer. Centrifuge the solution before use to pellet any aggregates.
Autofluorescence - Check for autofluorescence in your sample by imaging an unstained control. - If autofluorescence is an issue, consider using a spectrally distinct fluorophore or employing spectral unmixing techniques.

Experimental Protocols

Protocol 1: General Staining Protocol for Cultured Cells

  • Cell Preparation:

    • Plate cells on coverslips or in imaging-compatible plates and culture to the desired confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • If required, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature) and permeabilize them (e.g., with 0.1% Triton X-100 in PBS for 10 minutes). Wash thoroughly with PBS after fixation and permeabilization.

  • Staining:

    • Prepare the this compound staining solution by diluting a stock solution (typically in DMSO or ethanol) to the final working concentration in a suitable buffer (e.g., PBS). Recommended starting concentrations are in the range of 0.1-5 µM, depending on the cell type and target.[]

    • Incubate the cells with the staining solution for the optimized duration (e.g., 15-60 minutes) at the appropriate temperature (e.g., room temperature or 37°C), protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three to five times with PBS to remove unbound dye and reduce background fluorescence.[]

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets suitable for this compound (Excitation/Emission: ~503/512 nm).

Protocol 2: Optimizing the Degree of Labeling (DOL) for Protein Conjugation

  • Prepare Protein and Dye:

    • Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Prepare a stock solution of amine-reactive this compound (e.g., NHS ester) in a high-quality, anhydrous organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Set up several small-scale reactions with varying molar ratios of dye to protein (e.g., 2:1, 5:1, 10:1, 20:1).

    • Add the appropriate volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and purify the conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[1]

  • Determine DOL:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~503 nm).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein.

  • Functional Assay and Fluorescence Measurement:

    • Evaluate the functionality of the labeled protein to ensure that the labeling process has not compromised its biological activity.

    • Measure the fluorescence intensity of each conjugate at the same protein concentration to identify the DOL that provides the brightest signal without significant quenching.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for BODIPY Staining

Sample TypeRecommended Concentration Range (µM)
Cell Cultures (Live Cells)0.1 - 2
Fixed Cells0.5 - 5
Tissue Sections1 - 10
Lipid Droplets/Adipocytes1 - 3
Data compiled from[]

Diagrams

Troubleshooting_Workflow cluster_start cluster_problem Problem Identification cluster_cause_weak Potential Causes for Weak Signal cluster_solution_weak Solutions for Weak Signal cluster_problem_bg Problem Identification cluster_cause_bg Potential Causes for High Background cluster_solution_bg Solutions for High Background cluster_end Start Experiment with This compound Problem Weak or No Signal? Start->Problem Cause_Aggregation Aggregation/ Quenching Problem->Cause_Aggregation Yes Cause_Labeling Inefficient Labeling Problem->Cause_Labeling Yes Cause_Bleaching Photobleaching Problem->Cause_Bleaching Yes Problem_BG High Background? Problem->Problem_BG No Solution_Concentration Optimize Dye Concentration Cause_Aggregation->Solution_Concentration Solution_DOL Optimize Degree of Labeling (DOL) Cause_Aggregation->Solution_DOL Solution_Labeling Optimize Labeling Protocol Cause_Labeling->Solution_Labeling Solution_Imaging Adjust Imaging Parameters Cause_Bleaching->Solution_Imaging End Optimal Signal Solution_Concentration->End Solution_DOL->End Solution_Labeling->End Solution_Imaging->End Cause_HighConc High Dye Concentration Problem_BG->Cause_HighConc Yes Cause_Binding Non-specific Binding Problem_BG->Cause_Binding Yes Cause_Wash Insufficient Washing Problem_BG->Cause_Wash Yes Problem_BG->End No Solution_Titrate Titrate Dye Concentration Cause_HighConc->Solution_Titrate Solution_Block Use Blocking Agents Cause_Binding->Solution_Block Solution_Wash Increase Washing Steps Cause_Wash->Solution_Wash Solution_Titrate->End Solution_Block->End Solution_Wash->End

Caption: Troubleshooting workflow for this compound aggregation and quenching.

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging cluster_analysis Analysis Prep_Sample Sample Preparation (e.g., Cell Culture) Stain Incubate Sample with Dye Solution Prep_Sample->Stain Prep_Dye Prepare this compound Working Solution Prep_Dye->Stain Wash Wash to Remove Unbound Dye Stain->Wash Image Fluorescence Microscopy Wash->Image Analysis Data Analysis Image->Analysis

Caption: General experimental workflow for fluorescent staining with this compound.

References

BODIPY FL-X Signal Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio of BODIPY FL-X in their experiments.

Troubleshooting Guide

Low fluorescence signal or high background can significantly impact the quality of your results. This guide addresses common issues encountered when using this compound and provides practical solutions.

Issue 1: Weak or No Fluorescence Signal

A faint or absent signal can arise from several factors, from dye concentration to imaging settings.

Potential CauseRecommended Solution
Inadequate Dye Concentration Optimize the this compound concentration by performing a titration. Recommended starting concentrations vary by sample type: 0.1–2 µM for live cells, 0.5–5 µM for fixed cells, and 1–10 µM for tissue sections.[][2]
Insufficient Incubation Time Ensure adequate incubation time for the dye to bind to the target. A typical starting point is 15-30 minutes at 37°C.[] Optimize this duration for your specific cell or tissue type.
Photobleaching Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium, especially for fixed samples.[3] BODIPY dyes are generally photostable, but prolonged exposure can still lead to signal loss.[][]
Fluorescence Quenching High degrees of labeling on a biopolymer can lead to self-quenching.[6] If creating conjugates, aim for an optimal degree of substitution. Fluorescence can also be quenched by proximity to certain molecules (e.g., guanosine).[6]
Incorrect Filter Sets Ensure the excitation and emission filters on your microscope or plate reader are appropriate for this compound (Ex/Em: ~504/510 nm).[7][8][9]
Low Target Abundance Confirm the expression level of your target molecule. If the target is not abundant, a weak signal is expected. Consider signal amplification techniques if necessary.

Issue 2: High Background Fluorescence

Excessive background signal can obscure specific staining and reduce the signal-to-noise ratio.

Potential CauseRecommended Solution
Excess Dye Concentration Using too high a concentration of this compound can lead to non-specific binding and high background.[2][] Perform a concentration titration to find the optimal balance between signal and background.[10]
Inadequate Washing Thoroughly wash the sample after incubation to remove unbound dye. Perform 2-3 gentle washes with an appropriate buffer like PBS.[][2][11]
Dye Aggregation BODIPY dyes are hydrophobic and can aggregate in aqueous solutions, leading to non-specific staining.[][12] Prepare fresh dilutions of the dye and vortex thoroughly before use.[12] Adding surfactants or protein blockers like BSA can also help.[]
Non-Specific Binding The hydrophobic nature of BODIPY dyes can cause them to bind non-specifically to lipids and membranes.[7][13] Include blocking steps in your protocol, especially for fixed and permeabilized samples.[14]
Autofluorescence Biological samples can exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a fluorophore with a different excitation/emission spectrum.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a bright, green-fluorescent dye with excitation and emission maxima similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[7][13][15]

PropertyValue
Excitation Maximum (Ex) ~504 nm[7][8][9]
Emission Maximum (Em) ~510 nm[7][8][9]
Extinction Coefficient ~85,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield High[7][8][9][16]

Q2: How does pH affect the fluorescence of this compound?

This compound is relatively insensitive to changes in pH, making it a stable fluorophore for various biological applications.[7][8][9]

Q3: Can I use this compound for live-cell imaging?

Yes, this compound is suitable for live-cell imaging due to its cell permeability and photostability.[] However, it's crucial to optimize the dye concentration and incubation time to minimize potential cytotoxicity.[2]

Q4: What causes fluorescence quenching with BODIPY dyes?

Fluorescence quenching is the reduction of fluorescence intensity. With BODIPY dyes, this can occur through several mechanisms:

  • Static quenching: Formation of a non-fluorescent complex between the dye and a quencher molecule.[]

  • Dynamic (collisional) quenching: Collision of the excited dye molecule with a quencher.[]

  • Photoinduced Electron Transfer (PET): Electron transfer processes that lead to non-radiative decay.[]

  • Förster Resonance Energy Transfer (FRET): Energy transfer to a nearby acceptor molecule.[]

  • Self-quenching: At high concentrations or high degrees of labeling, dye molecules can interact and quench each other's fluorescence.[][6]

Q5: How should I store my this compound dye?

Store the dye in a freezer at -5 to -30°C and protect it from light.[15] For stock solutions, it is recommended to dissolve the dye in an anhydrous solvent like DMSO or ethanol (B145695) and store it at -20°C.[12]

Experimental Protocols

Protocol 1: General Staining Protocol for Live Cells

This protocol provides a starting point for staining live cells with this compound. Optimization of concentrations and incubation times is recommended.

  • Cell Preparation: Plate cells on coverslips or in imaging dishes and culture until they reach the desired confluency (typically 30-50% for imaging).[3]

  • Staining Solution Preparation: Prepare a fresh 2 µM this compound staining solution in an appropriate buffer (e.g., PBS or imaging medium).[3] This can be achieved by diluting a 5 mM stock solution in DMSO.[3]

  • Washing: Gently wash the cells once with pre-warmed imaging medium to remove culture medium.[2]

  • Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][2]

  • Washing: Remove the staining solution and gently wash the cells three times with pre-warmed imaging medium to remove unbound dye.[2]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with fluorescence microscopy.

Protocol 2: General Staining Protocol for Fixed and Permeabilized Cells

This protocol is for staining intracellular targets in fixed cells.

  • Cell Preparation and Fixation: Plate cells on coverslips. Wash with PBS and then fix with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[3]

  • Permeabilization (if required for intracellular targets): Incubate cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.

  • Blocking (Optional but Recommended): To reduce non-specific binding, incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Staining: Prepare a this compound staining solution at a concentration between 0.5-5 µM in PBS.[] Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to four times with PBS for 5 minutes each to remove unbound dye.[11]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[3] Image using a fluorescence microscope with the appropriate filter sets.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Analysis start Start cell_culture Cell Culture start->cell_culture fixation Fixation (Optional) cell_culture->fixation permeabilization Permeabilization (Optional) fixation->permeabilization blocking Blocking (Optional) permeabilization->blocking staining This compound Incubation blocking->staining wash1 Wash staining->wash1 wash2 Wash wash1->wash2 wash3 Wash wash2->wash3 imaging Fluorescence Imaging wash3->imaging analysis Data Analysis imaging->analysis

Caption: General experimental workflow for this compound staining.

troubleshooting_flowchart cluster_low_signal Low Signal Troubleshooting cluster_high_bg High Background Troubleshooting start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Weak/No Signal issue->low_signal Low Signal high_bg High Background issue->high_bg High Background check_conc Optimize Dye Concentration low_signal->check_conc reduce_conc Reduce Dye Concentration high_bg->reduce_conc check_incubation Optimize Incubation Time check_conc->check_incubation check_filters Verify Filter Sets check_incubation->check_filters check_photobleaching Minimize Photobleaching check_filters->check_photobleaching improve_washing Improve Washing Steps reduce_conc->improve_washing prevent_aggregation Prevent Dye Aggregation improve_washing->prevent_aggregation add_blocking Add Blocking Step prevent_aggregation->add_blocking

Caption: Troubleshooting flowchart for common this compound issues.

References

Technical Support Center: Stability of BODIPY™ FL-X Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ FL-X conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the storage and stability of these fluorescent conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing BODIPY™ FL-X conjugates?

A1: To ensure the longevity and performance of your BODIPY™ FL-X conjugates, it is crucial to store them properly. Stock solutions are typically prepared in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1] For long-term storage, we recommend the following conditions:

  • Temperature: Store stock solutions at -20°C or -80°C.[2]

  • Light: Protect from light to prevent photobleaching.[][4]

  • Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Long-term storage in aqueous buffers is not recommended due to the potential for hydrolysis, especially for NHS-ester and maleimide (B117702) conjugates.[5]

Q2: How stable are different BODIPY™ FL-X conjugates in storage?

A2: The stability of BODIPY™ FL-X conjugates can vary depending on the reactive group ('X') and the storage conditions. Here is a general overview for common conjugates:

  • BODIPY™ FL NHS Ester: The N-hydroxysuccinimidyl (NHS) ester is susceptible to hydrolysis in the presence of moisture. It should be stored desiccated at -20°C. The half-life of hydrolysis for NHS esters is on the order of hours at pH 7 and decreases to minutes at higher pH (e.g., pH 8.6).[6]

  • BODIPY™ FL Maleimide: Maleimide conjugates are reactive towards thiols. While the maleimide itself is stable when stored dry at -20°C, the resulting thioether bond in the conjugate can undergo a reversible retro-Michael reaction, leading to deconjugation. Hydrolysis of the succinimide (B58015) ring can lead to a more stable product.[7]

  • BODIPY™ FL Azide: Azide-functionalized BODIPY™ FL is generally stable and can be stored at -20°C in the dark for up to 24 months.[8][9]

Q3: What are the main causes of degradation for BODIPY™ FL-X conjugates?

A3: The primary pathways for the degradation of BODIPY™ FL-X conjugates include:

  • Photobleaching: The BODIPY™ core can be irreversibly damaged by prolonged exposure to light, especially high-intensity light sources used in fluorescence microscopy. This process often involves the interaction of the excited fluorophore with molecular oxygen, leading to the production of reactive oxygen species that can destroy the dye.[][10]

  • Hydrolysis: The reactive "X" group or the linkage formed after conjugation can be susceptible to hydrolysis. NHS esters are readily hydrolyzed by water.[6] The thiosuccinimide adduct of a maleimide conjugate can also undergo ring-opening hydrolysis.[7]

  • Oxidation: The BODIPY™ core is prone to photooxidation in environments containing oxygen.[]

Q4: I am seeing a decrease in the fluorescence of my stored conjugate. What could be the cause?

A4: A decrease in fluorescence can be attributed to several factors:

  • Degradation of the BODIPY™ core: As mentioned above, photobleaching or chemical oxidation can destroy the fluorophore.

  • Hydrolysis of the conjugate: If the linkage between the BODIPY™ FL dye and the target molecule is not stable, the dye may detach, leading to a loss of signal from the intended target.

  • Fluorescence Quenching: High degrees of labeling on a protein or conjugation to specific residues like guanosine (B1672433) can lead to self-quenching of the BODIPY™ fluorescence.[11]

  • Aggregation: Some BODIPY™ derivatives can aggregate in aqueous solutions, which can lead to fluorescence quenching.[12]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
No or weak fluorescence signal from the conjugate. 1. Degradation of the conjugate during storage. 2. Inefficient labeling reaction. 3. Photobleaching during imaging. 4. Incorrect filter set on the microscope.1. Verify storage conditions (temperature, light protection). Prepare fresh conjugate if necessary. 2. Optimize labeling conditions (pH, concentration, incubation time). 3. Minimize light exposure, use an anti-fade mounting medium, and reduce laser power or exposure time.[10] 4. Ensure the excitation and emission filters match the spectral properties of BODIPY™ FL (Ex/Em ~505/513 nm).[2]
Fluorescence signal decreases rapidly during imaging. 1. Photobleaching. 2. The conjugate is in an unstable chemical environment.1. Use a more photostable dye if possible. Employ imaging techniques that reduce light exposure.[10] 2. Ensure the buffer system is compatible with the conjugate and does not promote degradation.
High background fluorescence. 1. Excess, unbound BODIPY™ FL-X reagent. 2. Non-specific binding of the conjugate.1. Ensure thorough purification of the conjugate after the labeling reaction to remove all unconjugated dye. 2. Include appropriate blocking steps in your experimental protocol.
Unexpected peaks in HPLC analysis of the conjugate. 1. Presence of degradation products. 2. Isomers of the conjugate. 3. Impurities from the synthesis.1. Analyze the mass of the unexpected peaks to identify potential degradation products. 2. Depending on the conjugation chemistry, different isomers may be possible. 3. Ensure the purity of the starting materials.

Quantitative Data on Stability

The stability of BODIPY™ FL-X conjugates is influenced by the specific linkage and the surrounding environment. Below is a summary of available quantitative data.

Table 1: Stability of BODIPY-Maleimide Conjugates

Linkage TypeModel System/ConditionsStability Outcome
Traditional Thiol-MaleimideBODIPY-maleimide conjugated to reduced antibody cysteines, incubated with 5 mM cysteine for 7 days.~8% loss of the BODIPY label was observed.[7]
Hydrolyzed ThiosuccinimideConjugates made with electron-withdrawing N-substituents on the maleimide, purposefully hydrolyzed in vitro.The ring-opened products have half-lives of over two years, ensuring in vivo stability.[7]

Table 2: Hydrolysis Rates of NHS Esters

pHTemperatureHalf-life of Hydrolysis
7.00°C4 to 5 hours[6]
8.64°C10 minutes[6]

Experimental Protocols

To assess the stability of your BODIPY™ FL-X conjugates, you can perform the following key experiments.

Protocol 1: Stability Assessment by UV-Vis Spectrophotometry

This protocol allows for the monitoring of the concentration of the intact conjugate over time by measuring its absorbance.

Materials:

  • BODIPY™ FL-X conjugate solution

  • Appropriate storage buffer and solvent (e.g., PBS, DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of the BODIPY™ FL-X conjugate at a known concentration in the desired storage buffer.

  • Measure the initial absorbance spectrum of the solution from 200 to 700 nm. Record the absorbance maximum (λmax) and the absorbance value at this wavelength. The λmax for BODIPY™ FL is typically around 505 nm.[2]

  • Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, light/dark).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial and allow it to equilibrate to room temperature.

  • Measure the UV-Vis absorbance spectrum of the sample.

  • Compare the absorbance at λmax over time to the initial measurement. A decrease in absorbance indicates degradation of the chromophore.

  • The percentage of remaining conjugate can be calculated as: (Absorbance at time t / Initial Absorbance) * 100%.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to separate the intact conjugate from its degradation products, allowing for a more detailed analysis of stability.

Materials:

  • BODIPY™ FL-X conjugate solution

  • HPLC system with a UV-Vis or fluorescence detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water and acetonitrile (B52724) with a modifier like formic acid)

Procedure:

  • Prepare a sample of the BODIPY™ FL-X conjugate for analysis.

  • Develop an HPLC method that can separate the intact conjugate from potential degradation products. A common approach is a reverse-phase method with a gradient elution from a lower to a higher concentration of organic solvent.

  • Inject a sample of the freshly prepared conjugate to establish the retention time and peak area of the intact molecule.

  • Store the conjugate under the desired conditions.

  • At various time points, inject a sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact conjugate.

  • The percentage of remaining intact conjugate can be calculated by comparing the peak area of the conjugate at different time points to the initial peak area.

Visualizations of Degradation Pathways

Photodegradation of the BODIPY™ Core

The photostability of the BODIPY™ core is a key feature, but it can undergo degradation upon prolonged exposure to light, often involving reactive oxygen species.

G Photodegradation of BODIPY Core BODIPY BODIPY FL Conjugate (Ground State) BODIPY_excited Excited Singlet State BODIPY->BODIPY_excited Light Absorption (hν) Degradation_Products Non-fluorescent Degradation Products BODIPY->Degradation_Products BODIPY_excited->BODIPY Fluorescence BODIPY_triplet Excited Triplet State BODIPY_excited->BODIPY_triplet Intersystem Crossing ROS Reactive Oxygen Species (e.g., ¹O₂) BODIPY_triplet->ROS Energy Transfer to O₂ ROS->BODIPY Reaction with BODIPY Core G Hydrolysis of BODIPY-NHS Ester cluster_0 Reaction Pathways NHS_Ester BODIPY FL-NHS Ester Conjugate Stable Amide Bond (Conjugate) NHS_Ester->Conjugate Conjugation (pH 7-9) Hydrolyzed_Ester Hydrolyzed BODIPY FL (Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis Amine Primary Amine (e.g., on Protein) Amine->Conjugate Water Water (H₂O) Water->Hydrolyzed_Ester G Stability of Maleimide-Thiol Adduct Maleimide BODIPY FL-Maleimide Adduct Thiosuccinimide Adduct (Potentially Unstable) Maleimide->Adduct Michael Addition Thiol Thiol (e.g., Cysteine) Thiol->Adduct Retro_Michael Retro-Michael Reaction (Reversible) Adduct->Retro_Michael Hydrolysis Ring-Opening Hydrolysis (Irreversible) Adduct->Hydrolysis Retro_Michael->Maleimide Retro_Michael->Thiol Stable_Product Stable Ring-Opened Product Hydrolysis->Stable_Product

References

effect of pH on BODIPY FL-X fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the fluorescence intensity of BODIPY™ FL-X dye.

Troubleshooting Guide

Issue: My BODIPY FL-X fluorescence signal is lower than expected after a change in buffer pH.

Possible Causes and Solutions:

  • Extreme pH-Induced Instability: While generally stable, prolonged exposure to harsh acidic or basic conditions can affect the stability of the this compound fluorophore.

    • Recommendation: Verify the pH of your buffer. If possible, perform a buffer exchange to a pH range of 4-10. For applications requiring more extreme pH, consider running a pH stability test with the free dye to determine its stability in your specific buffer system.

  • pH-Dependent Quenching: In some specific molecular contexts, the local environment of the dye can induce pH-dependent quenching.

    • Recommendation: To investigate this, measure the fluorescence intensity of a constant concentration of your this compound conjugate across a range of pH values. This will help you to create a pH-fluorescence profile for your specific conjugate.

  • Precipitation of the Conjugate: Changes in pH can affect the solubility of the molecule to which this compound is conjugated, leading to precipitation and a decrease in the measured fluorescence.

    • Recommendation: Visually inspect your sample for any precipitate. Centrifuge the sample and measure the fluorescence of the supernatant. If precipitation is suspected, consider adjusting the buffer composition to improve solubility.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescence of this compound sensitive to pH?

A1: Generally, this compound is considered to be relatively insensitive to changes in pH within a wide physiological range.[1][2][3][4] Its fluorescence intensity remains stable under various pH conditions, which is a significant advantage over other fluorophores like fluorescein (B123965).

Q2: Can the fluorescence of this compound be quenched by acidic or basic conditions?

A2: While the core this compound fluorophore is largely pH-insensitive, some studies on modified BODIPY dyes have shown a decrease in fluorescence intensity in acidic mediums (pH 5-6).[5] However, for the standard this compound, significant quenching is not typically observed in the recommended pH range.

Q3: What is the optimal pH range for working with this compound?

A3: For optimal and stable fluorescence, it is recommended to use this compound in buffers with a pH between 4 and 10. For conjugation reactions, such as with NHS esters, a pH of 8.3 is often recommended to ensure efficient labeling of primary amines.[1]

Q4: How does the pH insensitivity of this compound compare to other green fluorophores?

A4: this compound offers superior pH stability compared to fluorescein (FITC), which is known to have pH-dependent fluorescence intensity, with a significant decrease in fluorescence in acidic environments. This makes this compound a more reliable choice for experiments involving pH fluctuations.[1][4]

Q5: Are there any situations where I should be concerned about pH when using this compound?

A5: While generally robust, it's important to consider the stability of the entire conjugate, not just the fluorophore. The biomolecule to which this compound is attached may have pH-dependent conformational changes that could indirectly affect the fluorescence signal. Additionally, some research suggests that repeated exposure to acidic and basic conditions, such as those used in oligonucleotide synthesis, may affect the stability of the BODIPY fluorophore.

Quantitative Data Summary

The following table summarizes the general pH stability of this compound based on available literature. Note that specific quantitative data on the percentage of fluorescence intensity change versus pH for this compound is not extensively published, reflecting its general pH insensitivity.

pH RangeExpected Fluorescence Intensity ChangeRemarks
< 4Potential for decreased stability and fluorescenceConsidered outside the optimal working range.
4 - 10Minimal to no significant changeGenerally stable and reliable for fluorescence measurements.
> 10Potential for decreased stability and fluorescenceConsidered outside the optimal working range.

Experimental Protocols

Protocol: Assessing the pH Stability of a this compound Conjugate

This protocol outlines a method to determine the effect of pH on the fluorescence intensity of your specific this compound-labeled protein.

Materials:

  • This compound conjugated protein of interest

  • A series of buffers with pH values ranging from 3 to 11 (e.g., citrate, phosphate, and carbonate-bicarbonate buffers)

  • Fluorometer or fluorescence plate reader

  • 96-well black microplate

Procedure:

  • Prepare a stock solution of your this compound conjugate in a standard buffer (e.g., PBS, pH 7.4).

  • In the wells of a 96-well black microplate, prepare a series of dilutions of your conjugate in each of the different pH buffers. Ensure the final concentration of the conjugate is the same in all wells.

  • Include a "buffer blank" for each pH value containing only the buffer.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em = 504/510 nm).

  • Subtract the background fluorescence of the buffer blanks from the corresponding sample wells.

  • Plot the normalized fluorescence intensity as a function of pH.

Visualizations

BODIPY_FLX_pH_Effect cluster_conditions Experimental pH Conditions cluster_outcomes Fluorescence Outcome acidic Acidic (pH < 4) potential_quenching Potential for Quenching/ Instability acidic->potential_quenching Possible under harsh conditions optimal Optimal (pH 4-10) stable Stable Fluorescence optimal->stable Generally observed alkaline Alkaline (pH > 10) instability Instability/ Degradation alkaline->instability Possible under harsh conditions

Caption: Logical relationship between pH and this compound fluorescence.

Experimental_Workflow start Start: This compound Conjugate prepare_buffers Prepare Buffers (pH 3-11) start->prepare_buffers dilute Dilute Conjugate in each pH Buffer prepare_buffers->dilute incubate Incubate (30 min, protected from light) dilute->incubate measure Measure Fluorescence (Ex/Em ~504/510 nm) incubate->measure analyze Analyze Data: Plot Fluorescence vs. pH measure->analyze end End: pH Stability Profile analyze->end

Caption: Workflow for assessing this compound conjugate pH stability.

References

Validation & Comparative

A Head-to-Head Battle of the Green Fluorophores: BODIPY FL-X vs. Alexa Fluor 488 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly influences the outcome of fluorescence-based assays. In the green emission spectrum, BODIPY FL-X and Alexa Fluor 488 are two of the most prominent contenders for protein labeling. This guide provides an objective comparison of their performance, supported by photophysical data and detailed experimental protocols, to aid in the selection of the optimal dye for your specific application.

Introduction to the Green Dye Competitors

This compound is a bright, green-fluorescent dye characterized by a boron-dipyrromethene core. This structure imparts unique hydrophobic properties, making it an excellent choice for labeling lipids and other lipophilic molecules.[1] Its fluorescence is relatively insensitive to solvent polarity and pH changes.[1] The "X" in its name refers to a seven-atom aminohexanoyl spacer, which helps to separate the fluorophore from its conjugation site, potentially reducing interactions with the labeled biomolecule.[2]

Alexa Fluor 488 is a sulfonated rhodamine derivative, renowned for its exceptional brightness and high photostability.[3][4] Its sulfonation renders it highly water-soluble, which minimizes the risk of precipitation and aggregation when conjugated to proteins.[5] The fluorescence of Alexa Fluor 488 is also notably stable across a broad pH range, a crucial attribute for experiments in varying cellular environments.[3]

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. The following table summarizes the key spectral characteristics of this compound and Alexa Fluor 488.

PropertyThis compoundAlexa Fluor 488
Excitation Maximum (λex) ~504 nm~494-496 nm[3]
Emission Maximum (λem) ~510 nm~517-519 nm[3]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹~71,000 - 73,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) High (approaching 1.0 in some environments)[6]~0.92[3]
Brightness (ε x Φ) Very HighVery High
Photostability High[7]High[3][4]
pH Sensitivity Relatively insensitiveInsensitive (pH 4-10)[3]
Solubility Hydrophobic[1]Hydrophilic (highly water-soluble)[5]

Performance in Protein Labeling: A Comparative Overview

While both dyes are extensively used for protein labeling, their distinct chemical properties can influence their performance in specific applications.

This compound: Its hydrophobic nature can be advantageous for probing nonpolar environments, such as the interior of proteins or lipid membranes.[1][5] However, this same property can sometimes lead to aggregation or precipitation of protein conjugates in aqueous buffers.[5] The quantum yield of BODIPY dyes can be sensitive to the microenvironment, potentially decreasing in aqueous solutions compared to nonpolar environments.[5]

Alexa Fluor 488: Its high water solubility makes it a robust choice for labeling proteins that will be used in aqueous buffers, reducing the likelihood of aggregation and improving the stability of the conjugate.[5] It is often considered a gold standard for cell-based imaging assays due to its brightness and photostability.[5] Studies have shown that conjugation with Alexa Fluor 488 has a minimal effect on the affinity of labeled proteins, such as Fab fragments.[8]

Direct quantitative comparisons of conjugation efficiency and the brightness of protein conjugates under identical experimental conditions are limited in publicly available literature. However, both dyes are known to produce brightly fluorescent protein conjugates. The choice between them often comes down to the specific requirements of the experiment, particularly the solubility and environmental sensitivity.

Experimental Protocols: Amine-Reactive Labeling

The most common method for labeling proteins with both this compound and Alexa Fluor 488 is through the use of N-hydroxysuccinimidyl (NHS) esters, which react with primary amines (e.g., on lysine (B10760008) residues) on the protein surface to form stable amide bonds.[9][]

General Protocol for Protein Labeling with NHS Esters

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

1. Protein Preparation:

  • Ensure the protein is in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.[11]

  • Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[11] If necessary, perform buffer exchange via dialysis or a desalting column.

2. Reaction Buffer Preparation:

  • Prepare a 1 M sodium bicarbonate solution (pH 8.3-8.5).[9]

3. Dye Stock Solution Preparation:

  • Immediately before use, dissolve the this compound NHS Ester or Alexa Fluor 488 NHS Ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[11][12] NHS esters are moisture-sensitive.

4. Labeling Reaction:

  • Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of the 1 M sodium bicarbonate solution.[3]

  • Add the desired molar excess of the reactive dye stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[3]

5. Purification of the Conjugate:

  • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.

6. Determination of Degree of Labeling (DOL):

  • The DOL (the average number of dye molecules per protein) can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Visualizing the Workflow and Concepts

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Reaction Incubate 1-2h at RT, protected from light Protein->Reaction Dye Reactive Dye (NHS Ester) Dye->Reaction Buffer Bicarbonate Buffer (pH 8.3-8.5) Buffer->Reaction Purify Size-Exclusion Chromatography or Dialysis Reaction->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze LabeledProtein LabeledProtein Analyze->LabeledProtein Labeled Protein Conjugate

A generalized workflow for protein labeling with NHS ester-functionalized fluorescent dyes.

DyePropertiesComparison cluster_bodipy This compound cluster_alexa Alexa Fluor 488 B_Core Boron-Dipyrromethene Core B_Prop1 Hydrophobic B_Core->B_Prop1 B_Prop2 Environmentally Sensitive Quantum Yield B_Core->B_Prop2 B_App Ideal for Lipids and Nonpolar Environments B_Prop1->B_App B_Prop2->B_App A_Core Sulfonated Rhodamine Core A_Prop1 Hydrophilic A_Core->A_Prop1 A_Prop2 High Photostability A_Core->A_Prop2 A_App Excellent for Aqueous Applications A_Prop1->A_App A_Prop2->A_App

A conceptual comparison of the core properties and ideal applications of this compound and Alexa Fluor 488.

Conclusion: Making the Right Choice

Both this compound and Alexa Fluor 488 are high-performance fluorescent dyes for protein labeling, each with its own set of strengths.

  • Choose this compound when your application involves probing hydrophobic environments or when its unique spectral properties are advantageous, and potential solubility issues with the protein conjugate can be managed.

  • Choose Alexa Fluor 488 for most applications in aqueous buffers, especially for cell-based imaging, where its high water solubility, brightness, and photostability are paramount to achieving high-quality, reproducible results.

Ultimately, the optimal choice will depend on the specific protein being labeled and the downstream application. For critical experiments, empirical testing of both dyes may be warranted to determine the best performer.

References

A Comparative Analysis of BODIPY FL-X and Fluorescein (FITC) Photostability for Advanced Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and cellular imaging, the choice of fluorophore is paramount to the success of an experiment. Among the myriad of available fluorescent dyes, BODIPY FL-X and fluorescein (B123965) isothiocyanate (FITC) are two commonly employed green-emitting probes. While both are effective in labeling a variety of biomolecules, their performance under continuous light exposure—a critical factor for long-term imaging studies—differs significantly. This guide provides an objective comparison of the photostability of this compound and FITC, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal dye for their specific needs.

Quantitative Photostability Comparison

The photostability of a fluorophore is its ability to resist photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to light.[1] This characteristic is often quantified by the photobleaching quantum yield (Φb), which represents the probability that an excited fluorophore will be photodegraded. A lower Φb value indicates higher photostability.[2]

While direct side-by-side comparisons under identical conditions are limited in the literature, the consensus from numerous studies is that BODIPY dyes, as a class, exhibit significantly higher photostability than fluorescein derivatives like FITC.[3][4][5][] Fluorescein is notoriously susceptible to photobleaching, which can limit its utility in experiments requiring prolonged or intense illumination.[2][][7][8]

FluorophoreRelative PhotostabilityKey Observations
This compound HighBODIPY dyes are known for their high thermal and photochemical stability.[5] They are less prone to photooxidation and can withstand prolonged laser excitation, making them suitable for long-term imaging experiments.[][]
Fluorescein (FITC) Poor to ModerateFITC is known to be highly susceptible to photobleaching, leading to rapid signal loss under continuous illumination.[2][] Its photostability is significantly lower than that of many modern dyes, including the Alexa Fluor and BODIPY families.[10][11]

Experimental Protocol for Photostability Measurement

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized photobleaching experiment can be performed. The following protocol outlines a general procedure for measuring the rate of fluorescence decay under continuous illumination.

Objective: To quantify and compare the photobleaching rates of this compound and FITC-labeled samples.

Materials:

  • Fluorescently labeled samples (e.g., antibodies, proteins, or cells) conjugated with this compound and FITC.

  • Fluorescence microscope equipped with a suitable light source (e.g., laser or mercury arc lamp), filter sets for green fluorescence, and a sensitive camera.

  • Microscope slides and coverslips.

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with the fluorescently labeled samples. For cellular imaging, cells can be grown on coverslips and then stained. For in vitro assays, labeled proteins can be immobilized on a slide.

    • Mount the coverslip onto the slide using an appropriate mounting medium. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Select the appropriate objective lens and filter set for the fluorophore being tested (excitation/emission maxima for both dyes are in the green spectrum).

    • Set the illumination intensity to a constant and reproducible level. It is crucial to use the same illumination power for all samples being compared.

  • Image Acquisition:

    • Define a region of interest (ROI) for imaging.

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

    • Set the time interval and the total acquisition time. The duration should be sufficient to observe a significant decrease in fluorescence intensity for the less stable dye.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time for both this compound and FITC.

  • The resulting curves will illustrate the rate of photobleaching. The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined from these curves for a quantitative comparison.[10]

Visualizing the Experimental Workflow and Photobleaching Process

To further clarify the experimental process and the underlying photophysical events, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Fluorescently Labeled Samples prep2 Mount on Microscope Slide prep1->prep2 setup2 Set Constant Illumination Power prep2->setup2 setup1 Select Objective and Filter Set setup1->setup2 acq1 Define Region of Interest (ROI) setup2->acq1 acq2 Acquire Time-Lapse Image Series acq1->acq2 analysis1 Measure Mean Fluorescence Intensity acq2->analysis1 analysis2 Normalize Intensity and Plot vs. Time analysis1->analysis2 analysis3 Determine Photobleaching Half-Life analysis2->analysis3 G cluster_photophysics Photophysical Processes cluster_outcome Possible Outcomes S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing fluorescence Fluorescence (Photon Emission) S1->fluorescence photobleaching Photobleaching (Irreversible Damage) T1->photobleaching Reaction with O2 excitation Excitation (Light Absorption)

References

BODIPY FL-X: A Superior Green Fluorescent Dye for Robust and Versatile Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of green fluorescent dyes, BODIPY FL-X emerges as a superior alternative for a wide range of research, diagnostic, and drug development applications. Its exceptional photostability, pH insensitivity, and high quantum yield offer significant advantages over traditional dyes like fluorescein (B123965) (FITC) and even compare favorably with other high-performance dyes such as Alexa Fluor 488. This guide provides an objective comparison of this compound's performance against these alternatives, supported by experimental data and detailed protocols.

Key Performance Advantages of this compound

This compound distinguishes itself from other green fluorescent dyes through a combination of key photophysical properties that translate to more reliable and reproducible experimental outcomes.

Exceptional Photostability for Long-Term Imaging: A critical factor in fluorescence microscopy is the dye's resistance to photobleaching. This compound exhibits significantly higher photostability compared to fluorescein, allowing for longer exposure times and time-lapse imaging without substantial signal loss.[1][2] This property is crucial for experiments requiring detailed observation of cellular processes over extended periods.

Stable Fluorescence Across a Wide pH Range: Unlike fluorescein, whose fluorescence intensity is highly dependent on pH, this compound maintains consistent fluorescence across a broad pH range.[1][3][4] This insensitivity to pH fluctuations is a major advantage in cellular environments where local pH can vary, ensuring that observed changes in fluorescence intensity are due to the biological event of interest and not an artifact of changing pH.

High Brightness for Enhanced Sensitivity: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. This compound boasts a high molar extinction coefficient and a quantum yield that approaches 1.0, even in aqueous environments.[3] This intrinsic brightness allows for the detection of low-abundance targets and reduces the required concentration of the dye, minimizing potential cytotoxicity.

Narrow Emission Spectrum for Multiplexing: this compound possesses a characteristically narrow emission spectrum.[3] This is particularly advantageous in multicolor imaging experiments, as it reduces spectral overlap with other fluorophores, leading to less crosstalk and more accurate colocalization analysis.

Unique Hydrophobicity for Lipid and Membrane Staining: The hydrophobic nature of the BODIPY core makes it an excellent tool for staining lipids, membranes, and other lipophilic structures.[1] This property allows for clear visualization of cellular compartments and lipid droplets.

The "X" Factor: A Spacer for Reduced Interference: The "X" in this compound refers to a seven-atom aminohexanoyl spacer. This spacer separates the fluorophore from its point of attachment to a biomolecule, which can reduce the potential for the dye to interfere with the biological activity of the labeled molecule.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of BODIPY FL, fluorescein (FITC), and Alexa Fluor 488 for a direct comparison.

PropertyBODIPY FLFluorescein (FITC)Alexa Fluor 488
Excitation Maximum (nm) ~503~494~495
Emission Maximum (nm) ~512~518~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) >80,000[3]~83,000~71,000
Quantum Yield (Φ) ~0.9[3]~0.92~0.92
Photostability High[1][2]Low[1][2]High
pH Sensitivity Insensitive[1][3][4]SensitiveInsensitive

Experimental Protocols

To substantiate the performance claims, this section provides detailed methodologies for key experiments that highlight the advantages of this compound.

Experimental Protocol 1: Demonstration of pH Insensitivity

Objective: To compare the fluorescence intensity of BODIPY FL and Fluorescein (FITC) across a range of pH values.

Materials:

  • BODIPY FL, succinimidyl ester

  • Fluorescein isothiocyanate (FITC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Methodology:

  • Prepare Stock Solutions: Dissolve BODIPY FL, SE and FITC in DMSO to a concentration of 1 mg/mL.

  • Prepare Working Solutions: Dilute the stock solutions in each of the different pH PBS buffers to a final concentration of 1 µg/mL.

  • Plate Loading: Pipette 100 µL of each working solution into separate wells of the 96-well black microplate. Include buffer-only wells as blanks. Prepare triplicate wells for each condition.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader.

    • For BODIPY FL, use an excitation wavelength of ~500 nm and an emission wavelength of ~510 nm.

    • For FITC, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the sample wells. Plot the average fluorescence intensity of each dye as a function of pH.

Expected Results: The fluorescence intensity of BODIPY FL will remain relatively constant across the tested pH range, while the fluorescence of FITC will show a significant decrease at acidic pH values.

Experimental Protocol 2: Photostability Assessment

Objective: To compare the photostability of this compound, Fluorescein (FITC), and Alexa Fluor 488.

Materials:

  • Cells cultured on glass-bottom dishes

  • Antibodies or other targeting molecules conjugated with this compound, FITC, and Alexa Fluor 488 respectively

  • Fluorescence microscope with a camera and time-lapse imaging capabilities

  • Image analysis software

Methodology:

  • Cell Staining: Stain the cells with the fluorescently labeled molecules according to standard protocols.

  • Image Acquisition:

    • Locate a field of view with positively stained cells for each dye.

    • Using identical illumination intensity and exposure time, acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Select a region of interest (ROI) within a stained cell for each time series.

    • Measure the mean fluorescence intensity of the ROI at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time for each dye.

Expected Results: The plot will show a much slower decay in fluorescence intensity for this compound and Alexa Fluor 488 compared to FITC, demonstrating their superior photostability.

Visualizing Workflows with this compound

The versatility of this compound is evident in its wide range of applications. The following diagrams, generated using the DOT language, illustrate two common experimental workflows.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_product Final Product protein Protein Solution (pH 8.3-9.0) reaction Incubate (1 hour, RT) protein->reaction Add bodipy This compound, SE in DMSO bodipy->reaction Add purification Column Chromatography reaction->purification Purify conjugate This compound Labeled Protein purification->conjugate Collect

Protein Labeling Workflow with this compound, SE.

fpia_principle cluster_unbound Unbound State cluster_bound Bound State unbound_tracer Tracer unbound_label Fast Rotation Low Polarization bound_complex Antibody bound_tracer Tracer bound_complex:f1->bound_tracer bound_label Slow Rotation High Polarization

Principle of Fluorescence Polarization Immunoassay (FPIA).

References

A Comparative Guide to BODIPY FL-X Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for the accuracy and reliability of experimental data. BODIPY FL-X is a versatile fluorescent dye known for its exceptional photophysical properties. This guide provides an objective comparison of this compound with other common fluorescent dyes, details experimental protocols for validating its labeling specificity, and illustrates relevant biological pathways and experimental workflows.

Performance Comparison of Green Fluorescent Dyes

This compound offers several advantages over traditional green fluorescent dyes such as Fluorescein (B123965) (FITC) and even compares favorably with modern dyes like Alexa Fluor 488. Key performance indicators include quantum yield (a measure of fluorescence efficiency) and photostability (resistance to fading upon excitation).

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)PhotostabilitypH Sensitivity
This compound ~504~510~0.9-1.0[1][2][3]High[1][4]Low[4][5]
Fluorescein (FITC) ~494~518~0.92[6]Low[6][7]High[8]
Alexa Fluor 488 ~495~519~0.92[6]High[6][8]Low (pH 4-10)[8]

Key Insights:

  • This compound exhibits a very high quantum yield, often approaching 1.0, making it an exceptionally bright fluorophore.[1][2][3]

  • Its high photostability allows for longer imaging periods without significant signal loss, a crucial advantage over the rapidly photobleaching FITC.[1][4][6][7]

  • Unlike fluorescein, the fluorescence of this compound is relatively insensitive to changes in environmental pH, ensuring more stable and reliable measurements in various cellular compartments.[4][5][8]

Experimental Protocols for Validating Labeling Specificity

Ensuring that this compound specifically labels the target molecule is critical for data interpretation. A combination of techniques should be employed to confirm specificity and rule out non-specific binding.

Protocol 1: In-Gel Fluorescence vs. Western Blot

This protocol validates that the fluorescence signal co-localizes with the protein of interest.

  • Protein Labeling: Conjugate the protein of interest with this compound NHS ester, which reacts with primary amines on the protein.[4][] Follow the manufacturer's instructions for the conjugation reaction and purification of the labeled protein.

  • SDS-PAGE: Separate the labeled protein lysate using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • In-Gel Fluorescence Imaging: Image the gel using a fluorescence imager with appropriate filters for BODIPY FL (Excitation: ~488 nm, Emission: ~510-570 nm).[10]

  • Western Blotting: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Comparison: Develop the blot and compare the fluorescent band from the in-gel image with the band from the western blot. A specific signal will show bands at the same molecular weight in both detection methods.

Protocol 2: Competition Assay for Non-Specific Binding

This assay determines if the labeling can be competed away by an excess of unlabeled ligand, indicating specific binding.

  • Cell Culture: Culture cells that express the target of interest.

  • Blocking (Competition): Incubate one set of cells with a significant excess (e.g., 100-fold) of the unlabeled molecule that is conjugated to this compound for a predetermined time.

  • Labeling: Add the this compound labeled molecule to both the pre-incubated (competed) cells and a control set of cells (without pre-incubation with the unlabeled molecule). Incubate for a time sufficient for binding to occur.

  • Washing: Wash the cells thoroughly with PBS to remove any unbound fluorescent probe.[]

  • Imaging and Analysis: Image both sets of cells using fluorescence microscopy under identical acquisition settings. Quantify the fluorescence intensity. A significant reduction in fluorescence in the competed cells compared to the control cells indicates specific binding.

Protocol 3: Orthogonal Validation with Flow Cytometry

Flow cytometry provides a high-throughput method to quantify labeling on a single-cell basis.

  • Cell Preparation: Prepare a single-cell suspension of the cells of interest.

  • Labeling: Incubate the cells with the this compound labeled probe.

  • Co-staining (Optional): To identify specific cell populations, co-stain with an antibody against a cell surface marker conjugated to a different fluorophore.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The fluorescence intensity of this compound in the target cell population can be quantified.

  • Specificity Control: As a control, a sample can be treated with a blocking agent or a competitive unlabeled ligand prior to adding the this compound probe to assess the level of non-specific binding.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

G Workflow for Validating this compound Labeling Specificity cluster_0 Biochemical Validation cluster_1 Cell-Based Validation cluster_2 High-Throughput Validation p1 Label Protein with This compound p2 SDS-PAGE p1->p2 p3 In-Gel Fluorescence p2->p3 p4 Western Blot with Specific Antibody p2->p4 p5 Compare Signals p3->p5 p4->p5 c1 Culture Cells c2 Competition Assay (with unlabeled ligand) c1->c2 c3 Label with This compound Probe c2->c3 c4 Fluorescence Microscopy c3->c4 c5 Quantify Fluorescence c4->c5 f1 Prepare Single-Cell Suspension f2 Label with This compound Probe f1->f2 f3 Flow Cytometry Analysis f2->f3

Caption: A workflow for validating the specificity of this compound labeling.

This compound can be used to label ligands that interact with specific cellular signaling pathways. For example, a tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) can be conjugated with this compound to visualize its binding and cellular uptake.[12]

EGFR_Signaling EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates BODIPY_TKI BODIPY-TKI BODIPY_TKI->Dimerization Inhibits Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a BODIPY-labeled TKI.

References

A Comparative Guide to the Spectral Properties of BODIPY FL-X and Cy2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral properties of two commonly used green-fluorescent dyes, BODIPY FL-X and Cy2. The information presented is intended to assist researchers in selecting the appropriate fluorophore for their specific applications, such as fluorescence microscopy, flow cytometry, and immunoassays.

Quantitative Data Summary

The spectral characteristics of this compound and Cy2 are summarized in the table below. These values are critical for predicting the performance of the dyes in various experimental setups.

Spectral PropertyThis compoundCy2
Excitation Maximum (λex) ~504 nm492 nm[1]
Emission Maximum (λem) ~510 nm508 nm[1]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹Cyanine (B1664457) dyes can have high ε, up to 300,000 cm⁻¹M⁻¹[2][3]
Fluorescence Quantum Yield (Φ) High (often approaching 1.0 in non-polar environments)[4][5]Variable (typically 0.06-0.4 for cyanine dyes)[6]
Stokes Shift ~6 nm16 nm
Photostability Generally high[4]Less photostable than some spectrally similar dyes[7]
pH Sensitivity Relatively insensitive[3][5][7]Information not readily available
Solvent Effects Relatively insensitive to solvent polarity[3][5][8]Fluorescence properties can be influenced by the solvent[9]

Experimental Protocols

The following are detailed methodologies for determining the key spectral properties of fluorescent dyes.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO, methanol, or PBS) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Measurement:

    • Use a UV-Vis spectrophotometer.

    • Calibrate the instrument by using the solvent as a blank.

    • Measure the absorbance of each dilution at the dye's absorption maximum (λmax).

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • The data should yield a straight line that passes through the origin.

    • The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Selection of a Standard: Choose a reference dye with a known quantum yield and similar spectral properties (absorption and emission range) to the sample dye. For green-emitting dyes, fluorescein (B123965) in 0.1 M NaOH (Φ = 0.95) is a common standard.

  • Preparation of Solutions: Prepare a series of dilutions for both the sample and standard dyes in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite each solution at the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Visualizations

Experimental Workflow for Fluorescence Spectroscopy

FluorescenceSpectroscopyWorkflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis A Prepare Dye Stock Solution B Perform Serial Dilutions A->B C Calibrate Spectrophotometer B->C To Spectrophotometer E Excite Sample at λex B->E To Spectrofluorometer D Measure Absorbance at λmax C->D G Calculate Molar Extinction Coefficient D->G Absorbance Data H Calculate Quantum Yield D->H Absorbance Data F Record Emission Spectrum E->F F->H Emission Data

Caption: Workflow for determining spectral properties.

This diagram outlines the key steps involved in the experimental determination of the spectral properties of fluorescent dyes, from sample preparation to data analysis.

References

A Comparative Guide to the Quantitative Fluorescence of BODIPY FL-X

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the careful selection of fluorescent probes is paramount for generating reliable and reproducible data. This guide provides a quantitative comparison of BODIPY FL-X with two commonly used green fluorescent dyes, Fluorescein (B123965) (often used as FITC) and Alexa Fluor 488. The following sections present key performance metrics, detailed experimental protocols for their quantitative analysis, and a visual representation of a typical experimental workflow.

Quantitative Performance Comparison

The selection of a fluorophore is often dictated by its specific photophysical properties. The following tables summarize the key quantitative parameters for this compound, Fluorescein, and Alexa Fluor 488 to facilitate an objective comparison.

Table 1: Spectral and Photophysical Properties

PropertyThis compoundFluorescein (FITC)Alexa Fluor 488
Excitation Maximum (λex) ~504 nm[1][2]~494-498 nm[3][4]~495-499 nm[5][6][7]
Emission Maximum (λem) ~510 nm[1][2]~512-518 nm[3]~519-520 nm[5][6][7]
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹[1]~75,000-92,300 cm⁻¹M⁻¹[]~71,000 cm⁻¹M⁻¹[7][9]
Fluorescence Quantum Yield (Φ) High (approaching 1.0)[1][10][11]~0.92 (in 0.1 M NaOH)[9]~0.92[7][9]
Fluorescence Lifetime (τ) ~5 nanoseconds or longer[1][11]~3-4 nanoseconds[3]~4.1 nanoseconds[6][9]

Table 2: Stability and Environmental Sensitivity

PropertyThis compoundFluorescein (FITC)Alexa Fluor 488
Photostability High[2][12][13]Low[12][14][15]High[6][15]
pH Sensitivity Relatively insensitive[1][11]Highly sensitive (pH 5-9)[3]Insensitive (pH 4-10)[6]
Solvent Polarity Sensitivity Relatively insensitive[1][11]SensitiveInsensitive

Experimental Protocols

To ensure the generation of robust and comparable quantitative data, standardized experimental protocols are essential. The following sections detail methodologies for key fluorescence analysis experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the steps to determine the fluorescence quantum yield of a sample (e.g., this compound) relative to a well-characterized standard (e.g., Fluorescein in 0.1 M NaOH with a known quantum yield of 0.92).[9][16]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, methanol, or phosphate-buffered saline)

  • Fluorescent standard with a known quantum yield (e.g., Fluorescein)

  • Test fluorophore (e.g., this compound)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions for both the standard and the test fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[16]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the test sample (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test² / n_std²) Where:

      • Φ_std is the quantum yield of the standard.

      • Slope_test and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.

      • n_test and n_std are the refractive indices of the solvents used for the test and standard samples, respectively (if different).

Protocol 2: Assessment of Photostability

This protocol describes a method to compare the photostability of different fluorophores by measuring their rate of photobleaching under continuous illumination.[15]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or stabilized arc lamp) and a sensitive camera.

  • Fluorophore-labeled samples (e.g., conjugated antibodies or stained cells) for each dye being tested (this compound, Fluorescein, Alexa Fluor 488).

  • Microscope slides and coverslips.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorophore-labeled samples.

  • Image Acquisition:

    • Locate a region of interest (ROI) for each sample.

    • Using identical illumination power and camera settings for all samples, acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds).

    • Continue acquiring images until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • The rate of fluorescence decay provides a quantitative measure of photostability. A slower decay rate indicates higher photostability.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the quantitative comparison of fluorophore photostability.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_comp Comparison prep1 Prepare Fluorophore-Labeled Samples prep2 Mount Samples on Slides prep1->prep2 acq1 Define Region of Interest (ROI) prep2->acq1 acq2 Set Consistent Illumination and Camera Settings acq1->acq2 acq3 Acquire Time-Lapse Image Series acq2->acq3 an1 Measure Mean Fluorescence Intensity in ROI acq3->an1 an2 Correct for Background Fluorescence an1->an2 an3 Normalize Intensity to Time Zero an2->an3 an4 Plot Normalized Intensity vs. Time an3->an4 comp1 Compare Fluorescence Decay Rates an4->comp1 comp2 Determine Relative Photostability comp1->comp2

Caption: Workflow for quantitative photostability comparison of fluorescent dyes.

References

Comparative Guide to the Cross-Reactivity of Anti-BODIPY FL Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the polyclonal anti-BODIPY FL antibody (Catalog No. A-5770) with other common fluorophores. The information presented is based on publicly available data from the manufacturer and is intended to assist researchers in designing and interpreting experiments involving this antibody.

Introduction

The anti-BODIPY FL antibody is a valuable tool for various biological applications, including the detection and quenching of the BODIPY FL fluorophore.[1][2] Understanding its cross-reactivity profile is crucial for accurate data interpretation and avoiding potential artifacts in multiplexing experiments. This guide summarizes the available quantitative and qualitative data on the antibody's specificity and provides a detailed protocol for its assessment.

Structural Comparison of BODIPY Dyes

The cross-reactivity of the anti-BODIPY FL antibody is largely influenced by the structural similarities between different BODIPY dyes. The core structure of BODIPY (boron-dipyrromethene) consists of a dipyrromethene ligand complexed with a boron difluoride unit. Substitutions on this core structure give rise to a family of dyes with distinct spectral properties.

BODIPY_Structures cluster_BODIPY_FL BODIPY FL cluster_BODIPY_TR BODIPY TR cluster_BODIPY_TMR BODIPY TMR BODIPY_FL BODIPY_FL BODIPY_TR BODIPY_TR BODIPY_TMR BODIPY_TMR

Caption: Chemical structures of BODIPY FL, BODIPY TR, and BODIPY TMR. Note the shared core structure and differing side chains.

Cross-Reactivity Data

The anti-BODIPY FL antibody was raised against the BODIPY FL fluorophore and exhibits high specificity for this target.[1][2][3] However, due to structural homology, it shows some degree of cross-reactivity with other members of the BODIPY dye family. The antibody shows no significant cross-reaction with non-BODIPY dyes.[1][2][3] The cross-reactivity is often assessed through fluorescence quenching assays, where the binding of the antibody to the fluorophore results in a decrease in its fluorescence emission.

Fluorophore/HaptenCross-Reactivity (Fluorescence Quenching)Notes
BODIPY FL ~80%The antibody effectively quenches the fluorescence of its target fluorophore.[1][2]
BODIPY TR Lesser extent than BODIPY FL (Quantitative data not publicly available)The antibody shows partial cross-reactivity, resulting in some quenching of the BODIPY TR signal.[1][2]
BODIPY TMR Not significant (Quantitative data not publicly available)The antibody has minimal cross-reactivity with BODIPY TMR, causing negligible fluorescence quenching.[1][2]
Non-BODIPY Dyes No appreciable cross-reactionThe antibody is specific to the BODIPY core structure.

Note: While the manufacturer provides a specific quenching percentage for BODIPY FL, the data for BODIPY TR and TMR is qualitative. Researchers may need to perform their own quenching assays to determine the precise level of cross-reactivity in their specific experimental setup.

Experimental Protocols

Assessing Antibody Cross-Reactivity via Fluorescence Quenching Assay

This protocol describes a general method for quantifying the cross-reactivity of the anti-BODIPY FL antibody with various fluorophores using a solution-based fluorescence quenching assay.

Materials:

  • Anti-BODIPY FL Antibody (e.g., Thermo Fisher Scientific, Cat. No. A-5770)

  • BODIPY FL dye (and other fluorophores to be tested, e.g., BODIPY TR, BODIPY TMR)

  • 100 mM Sodium Phosphate (B84403) Buffer, pH 8.0

  • Fluorometer or microplate reader with appropriate excitation and emission filters

  • Microcentrifuge tubes

  • 96-well black microplates (for plate reader assays)

Procedure:

  • Preparation of Fluorophore Solutions:

    • Prepare a stock solution of each fluorophore in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in 100 mM sodium phosphate buffer, pH 8.0, to a final concentration of 50 nM.

  • Preparation of Antibody Dilutions:

    • Centrifuge the anti-BODIPY FL antibody solution briefly to pellet any aggregates.

    • Prepare a series of dilutions of the antibody in the same phosphate buffer. The final concentrations should be chosen to observe a dose-dependent quenching effect.

  • Fluorescence Quenching Measurement:

    • In a 96-well black microplate, add a fixed volume of the 50 nM fluorophore solution to each well.

    • Add an equal volume of the different antibody dilutions to the wells. Include a control well with buffer only (no antibody).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a fluorometer or microplate reader with the appropriate excitation and emission wavelengths for the specific fluorophore being tested.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching for each antibody concentration using the following formula: % Quenching = [1 - (Fluorescence with Antibody / Fluorescence without Antibody)] * 100

    • Plot the percentage of quenching as a function of the antibody concentration to determine the maximal quenching and the concentration of antibody required for 50% quenching (Q50).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 50 nM Fluorophore Solutions (BODIPY FL, TR, TMR) C Mix Fluorophore and Antibody in 96-well plate A->C B Prepare Serial Dilutions of Anti-BODIPY FL Antibody B->C D Incubate at RT (Protected from light) C->D E Measure Fluorescence Intensity D->E F Calculate % Fluorescence Quenching E->F G Plot Quenching vs. Antibody Concentration F->G

Caption: Workflow for assessing antibody cross-reactivity via fluorescence quenching.

Conclusion

The anti-BODIPY FL antibody (A-5770) is a highly specific reagent for the BODIPY FL fluorophore. While it exhibits minimal to no cross-reactivity with non-BODIPY dyes, researchers should be aware of its potential for cross-reaction with other BODIPY variants, particularly BODIPY TR. For applications requiring the simultaneous use of multiple BODIPY dyes, it is recommended to perform a fluorescence quenching assay, as described in this guide, to empirically determine the extent of cross-reactivity and ensure the accuracy of experimental results.

References

A Head-to-Head Comparison of Green Fluorescent Dyes: Evaluating BODIPY FL-X in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical decision that profoundly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the performance of BODIPY FL-X against two widely used green fluorescent dyes, Alexa Fluor 488 and Fluorescein Isothiocyanate (FITC), in various cell lines. The following analysis is supported by key performance metrics and detailed experimental protocols to aid in making an informed choice for your specific research needs.

Key Performance Characteristics

The efficacy of a fluorescent dye is determined by several key photophysical properties. This compound, Alexa Fluor 488, and FITC are all excitable by the common 488 nm laser line, making them compatible with most standard fluorescence microscopy and flow cytometry setups. However, they exhibit notable differences in their quantum yield, molar extinction coefficient, and environmental sensitivity, which directly translate to variations in brightness and signal stability.

PropertyThis compoundAlexa Fluor 488FITC
Excitation Maximum (nm) ~504[1]~496[2]~495[3]
Emission Maximum (nm) ~510[1]~519[2]~525[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) >80,000~71,000[2]~75,000[3]
Quantum Yield Approaching 1.0~0.92[2][4]~0.92[3]
pH Sensitivity Relatively insensitiveInsensitive (pH 4-10)[5]High[5]
Photostability HighHigh[5]Low[6]

Key Insights:

  • Brightness: Both this compound and Alexa Fluor 488 are exceptionally bright, largely due to their high quantum yields and strong light absorption (molar extinction coefficient).

  • Signal Stability: A significant advantage of this compound and Alexa Fluor 488 over FITC is their relative insensitivity to environmental pH changes, ensuring more stable and reliable fluorescence signals in the varying microenvironments within a cell.

  • Photostability: this compound and Alexa Fluor 488 exhibit superior photostability compared to FITC, which is prone to rapid photobleaching under intense or prolonged illumination. This makes them more suitable for time-lapse imaging and experiments requiring extended observation periods.

Performance in Cell Staining Applications

HeLa Cells (Adherent Epithelial Cells): In applications such as immunofluorescence staining of intracellular targets in HeLa cells, the high brightness and photostability of this compound and Alexa Fluor 488 are advantageous for obtaining high-resolution images with a strong signal-to-noise ratio. The pH insensitivity of these dyes is also crucial for consistent staining of organelles with varying pH, such as lysosomes.

Jurkat Cells (Suspension T-lymphocytes): For flow cytometry analysis of Jurkat cells, the intense fluorescence of this compound and Alexa Fluor 488 allows for clear distinction of cell populations, even those with low antigen expression. Their resistance to photobleaching is beneficial when analyzing large numbers of cells over an extended period. In contrast, the pH sensitivity of FITC can lead to variability in fluorescence intensity, potentially affecting the accuracy of quantitative measurements.

Experimental Protocols

Detailed methodologies for labeling proteins with the amine-reactive succinimidyl ester (SE) or isothiocyanate (ITC) forms of these dyes are provided below. These protocols are foundational for preparing fluorescently labeled antibodies and other proteins for cell staining experiments.

This compound Succinimidyl Ester Protein Labeling Protocol

This protocol provides a general guideline for conjugating this compound NHS ester to a protein.

Materials:

  • This compound, SE

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-9.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is free of amine-containing buffers (e.g., Tris). If necessary, perform buffer exchange into a suitable labeling buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound, SE in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

    • Add the dye stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Alexa Fluor 488 Succinimidyl Ester Protein Labeling Protocol

This protocol is a general procedure for labeling proteins with Alexa Fluor 488 NHS ester.

Materials:

  • Alexa Fluor 488, NHS Ester

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: The protein must be in an amine-free buffer.

  • Prepare Dye Stock Solution: Dissolve the Alexa Fluor 488, NHS Ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to achieve a pH of 8.3-8.5.

    • Add the dissolved dye to the protein solution. A common starting molar ratio of dye to protein is 10:1.

    • Incubate for 1 hour at room temperature with continuous stirring, protected from light.

  • Purification: Purify the conjugate by size-exclusion chromatography to remove free dye.

Fluorescein Isothiocyanate (FITC) Protein Labeling Protocol

This protocol outlines a standard method for labeling proteins with FITC.[3][4]

Materials:

  • Fluorescein Isothiocyanate (FITC)

  • Protein of interest (2 mg/mL in 0.1 M sodium carbonate buffer, pH 9.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., gel filtration)[3]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium carbonate buffer (pH 9.0) at a concentration of at least 2 mg/mL. The buffer should not contain amines or sodium azide.[3]

  • Prepare FITC Solution: Freshly prepare a 1 mg/mL solution of FITC in anhydrous DMSO.

  • Labeling Reaction:

    • Slowly add the FITC solution to the protein solution while gently stirring. A common ratio is 50 µL of FITC solution per 1 mL of protein solution.

    • Incubate the reaction for 8 hours at 4°C in the dark.

  • Purification: Remove unreacted FITC by gel filtration.[3]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application Protein_Prep Prepare Protein Solution (Amine-free buffer) Adjust_pH Adjust pH of Protein Solution (pH 8.3-9.0) Protein_Prep->Adjust_pH Dye_Prep Prepare Dye Stock Solution (Anhydrous DMSO) Add_Dye Add Dye to Protein Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate (1 hr, RT, dark) Add_Dye->Incubate Purify Purify Labeled Protein (Size-Exclusion Chromatography) Incubate->Purify Cell_Staining Cell Staining (e.g., HeLa, Jurkat) Purify->Cell_Staining Imaging Fluorescence Imaging/ Flow Cytometry Cell_Staining->Imaging

A generalized workflow for protein labeling and cell staining.

Signaling_Pathway_Placeholder Ligand Fluorescently Labeled Antibody Receptor Cell Surface/Intracellular Antigen Ligand->Receptor Binding Signal Fluorescence Signal Receptor->Signal Generates Detection Microscope/ Flow Cytometer Signal->Detection Detected by

Basic principle of fluorescent detection in cell staining.

Conclusion

This compound stands as a high-performance fluorescent dye, offering significant advantages in brightness and photostability, comparable to Alexa Fluor 488. Both of these dyes represent a substantial improvement over the traditional FITC, particularly for quantitative and long-term imaging studies where signal stability is paramount. The choice between this compound and Alexa Fluor 488 may depend on the specific application and the molecular characteristics of the protein being labeled. For researchers requiring robust, bright, and stable green fluorescence, this compound is an excellent candidate to consider for achieving high-quality, reproducible results in cellular imaging and analysis.

References

A Researcher's Guide to BODIPY FL-X: A Comparative Analysis for Cellular Imaging and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a robust fluorescent tool, BODIPY FL-X offers a compelling combination of brightness, stability, and versatility. This guide provides a comprehensive comparison of this compound with common alternatives, supported by quantitative data and detailed experimental protocols to inform your selection and experimental design.

This compound is a green-fluorescent dye known for its high fluorescence quantum yield and relative insensitivity to environmental factors such as pH.[1][2] Its succinimidyl ester (SE) derivative is widely used for covalently labeling primary amines on proteins and other biomolecules.[1][3][4] This guide will delve into the specific applications of this compound, compare its performance against other popular green fluorophores, and provide detailed methodologies for its use.

Performance Comparison of Green Fluorescent Dyes

The selection of a fluorescent dye is critical for the success of imaging and labeling experiments. Key parameters for consideration include the quantum yield (a measure of the efficiency of fluorescence), the extinction coefficient (a measure of light absorption), and the excitation and emission maxima. The following table summarizes these properties for this compound and its common alternatives: Fluorescein isothiocyanate (FITC) and Cyanine2 (Cy2).

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)
This compound ~504~510~0.9 - 1.0>80,000
FITC ~495~519-525~0.5 - 0.92~73,000 - 75,000
Alexa Fluor 488 ~495~519~0.92~71,000
Cy2 ~492~508N/A~150,000

This compound exhibits a quantum yield that is often near unity, making it an exceptionally bright fluorophore.[5] Its narrow emission spectrum is also advantageous for multicolor imaging applications, as it minimizes spectral overlap with other dyes.

Key Applications of this compound

The unique photophysical and chemical properties of this compound make it suitable for a wide range of applications in biological research:

  • Protein and Peptide Labeling: The NHS ester derivative of this compound readily reacts with primary amines on proteins and peptides, enabling their fluorescent tagging for visualization and quantification.[6][7]

  • Lipid and Membrane Staining: Due to its hydrophobic nature, BODIPY FL is an excellent tool for staining lipids, membranes, and lipid droplets within cells.[1][6] This allows for the investigation of lipid metabolism and membrane dynamics.

  • Fluorescence Polarization Assays: The relatively long excited-state lifetime of this compound makes it a suitable probe for fluorescence polarization-based assays, which are used to study molecular interactions.[4][6]

  • Two-Photon Microscopy: this compound possesses a large two-photon cross-section, rendering it effective for deep-tissue imaging with reduced scattering and phototoxicity.[4][6]

  • Cellular Imaging: It is widely used for visualizing cellular structures and tracking biomolecules in both live and fixed cells.[5][8]

  • Studying Sphingolipid Metabolism: BODIPY FL-labeled sphingolipids are valuable tools for investigating their internalization, transport, and metabolism within cellular pathways.[4]

Experimental Protocols

Protein Labeling with this compound, SE

This protocol provides a general guideline for labeling proteins with this compound, SE. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound, SE (dissolved in anhydrous DMSO or DMF to 10 mg/mL)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a suitable concentration.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound, SE in DMSO or DMF.

  • Labeling Reaction: While gently vortexing, add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for the protein) and ~504 nm (for this compound). Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Staining of Lipid Droplets in Cultured Cells

This protocol describes the use of BODIPY FL to stain neutral lipid droplets in live or fixed cells.

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • BODIPY FL stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

  • Mounting medium

Procedure:

For Live Cell Staining:

  • Prepare Staining Solution: Dilute the BODIPY FL stock solution in serum-free culture medium to a final concentration of 1-5 µM.

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence.

For Fixed Cell Staining:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

  • Prepare Staining Solution: Dilute the BODIPY FL stock solution in PBS to a final concentration of 1-5 µM.

  • Staining: Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Visualizing Workflows and Pathways

To further aid in the understanding of this compound applications, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_cells Prepare Cultured Cells fix_perm Fixation & Permeabilization (Optional) prep_cells->fix_perm prep_dye Prepare this compound Solution fix_perm->prep_dye incubate Incubate with Cells prep_dye->incubate wash Wash to Remove Excess Dye incubate->wash acquire Fluorescence Microscopy wash->acquire analyze Image Analysis acquire->analyze G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm bodipy_sm BODIPY FL-Sphingomyelin early_endosome Early Endosome bodipy_sm->early_endosome Endocytosis receptor Receptor late_endosome Late Endosome early_endosome->late_endosome golgi Golgi Apparatus early_endosome->golgi Recycling lysosome Lysosome late_endosome->lysosome Degradation golgi->bodipy_sm Transport to PM er Endoplasmic Reticulum golgi->er er->golgi

References

A Head-to-Head Comparison: BODIPY FL-X vs. Green Fluorescent Protein (GFP) Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe, a quantitative understanding of fluorophore performance is paramount. This guide provides an objective comparison of the brightness of the synthetic dye BODIPY FL-X and the widely used genetically encoded Green Fluorescent Protein (GFP), supported by key photophysical data and detailed experimental protocols for empirical validation.

The intrinsic brightness of a fluorophore is a critical determinant of signal-to-noise in fluorescence-based assays, directly impacting sensitivity and data quality. This brightness is not a singular measure but a product of two fundamental photophysical properties: the molar extinction coefficient (ε), which dictates the efficiency of photon absorption, and the fluorescence quantum yield (Φ), the ratio of photons emitted to photons absorbed. A higher value for both properties results in a brighter fluorophore.

This guide will focus on a comparative analysis of this compound, a popular member of the borondipyrromethene class of synthetic dyes, and Enhanced Green Fluorescent Protein (EGFP), a common variant of GFP engineered for improved brightness and stability.

Quantitative Performance: A Side-by-Side Look

The theoretical brightness of a fluorophore can be calculated by multiplying its molar extinction coefficient by its quantum yield. Based on published data, this compound demonstrates significantly higher theoretical brightness than EGFP.

PropertyThis compoundEGFP (Enhanced GFP)
Excitation Maximum (λex) ~504 nm~488 nm
Emission Maximum (λem) ~510 nm~507 nm
Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹~55,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.9[1][2]~0.6
Theoretical Brightness (ε x Φ) ~76,500 ~33,000

Note: Values are approximate and can be influenced by the local environment (e.g., solvent, pH, conjugation to a target molecule).

The Basis of Fluorophore Brightness

The overall brightness of a fluorescent signal is a function of how efficiently a fluorophore absorbs light and how efficiently it converts that absorbed light into an emitted photon. This relationship is governed by the molar extinction coefficient and the quantum yield.

cluster_0 Factors Determining Fluorophore Brightness Absorption Photon Absorption Efficiency Brightness Overall Brightness Absorption->Brightness Molar Extinction Coefficient (ε) Emission Photon Emission Efficiency Emission->Brightness Quantum Yield (Φ)

Caption: Relationship between key photophysical properties and overall fluorophore brightness.

Experimental Protocols

To empirically validate the theoretical brightness differences in a laboratory setting, the following protocols provide a framework for comparing this compound and GFP in a cellular context.

Protocol 1: Comparative Brightness Analysis by Whole-Cell Fluorescence Microscopy

This protocol details a method for comparing the fluorescence intensity of cells labeled with this compound to cells expressing EGFP.

I. Materials

  • Cells expressing EGFP (e.g., a stable cell line expressing EGFP-tagged protein).

  • Non-transfected parental cells (for this compound labeling).

  • This compound, succinimidyl (NHS) ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cell culture medium appropriate for the cell line.

  • Formaldehyde or paraformaldehyde for cell fixation (optional).

  • Glass-bottom imaging dishes or plates.

  • Fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC/GFP filter set).

II. Methodology

  • Cell Preparation:

    • Plate the EGFP-expressing cells and the non-transfected parental cells on separate glass-bottom dishes at a suitable density to achieve 60-70% confluency on the day of the experiment.

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of this compound Staining Solution:

    • Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Labeling with this compound:

    • Wash the non-transfected parental cells twice with warm PBS.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Remove the staining solution and wash the cells three times with warm PBS or complete cell culture medium to remove unbound dye.

    • Add fresh, pre-warmed complete medium to the cells.

  • Image Acquisition:

    • Crucial Step: Use identical microscope settings (laser power/lamp intensity, exposure time, gain, and objective) for imaging both the EGFP-expressing cells and the this compound-labeled cells.

    • Acquire multiple images from different fields of view for each condition to ensure a representative sample.

    • Include a sample of unstained parental cells to measure background autofluorescence.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell.

    • Define a region of interest (ROI) around individual cells.

    • Measure the mean gray value within each ROI.

    • For each image, measure the mean background fluorescence from a cell-free area.

    • Calculate the corrected total cell fluorescence (CTCF) for each cell using the formula: CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background).

    • Compare the average CTCF values between the EGFP and this compound samples.

Protocol 2: Quantitative Comparison using Flow Cytometry

Flow cytometry allows for the high-throughput analysis of fluorescence intensity from thousands of individual cells.

I. Materials

  • Cell suspensions of EGFP-expressing cells and non-transfected parental cells.

  • This compound, succinimidyl (NHS) ester.

  • Anhydrous DMSO.

  • PBS with 2% Fetal Bovine Serum (FBS) (Staining Buffer).

  • Flow cytometer equipped with a blue laser (e.g., 488 nm).

II. Methodology

  • Cell Preparation:

    • Harvest EGFP-expressing and parental cells, creating single-cell suspensions.

    • Adjust the cell concentration to approximately 1 x 10⁶ cells/mL in cold staining buffer.

  • This compound Labeling:

    • Add the desired concentration of this compound NHS ester (pre-diluted in staining buffer) to the parental cell suspension.

    • Incubate for 30 minutes on ice or at room temperature, protected from light.

    • Wash the cells twice with cold staining buffer by centrifugation to remove excess dye.

    • Resuspend the labeled cells, the EGFP-expressing cells, and an unlabeled control sample in staining buffer for analysis.

  • Flow Cytometry Analysis:

    • Run the samples on the flow cytometer, exciting with the 488 nm laser and collecting emission in the green channel (e.g., 530/30 nm bandpass filter).

    • Ensure the detector voltages are set so that the fluorescence signals from both samples are on-scale.

    • Record data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the main cell population based on forward and side scatter to exclude debris.

    • Compare the geometric mean fluorescence intensity (gMFI) of the green channel for the EGFP-expressing cells and the this compound-labeled cells.

    • Subtract the gMFI of the unlabeled control cells to correct for autofluorescence.

Experimental Workflow Visualization

The general workflow for comparing the cellular brightness of a synthetic dye versus a fluorescent protein is outlined below.

cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Data Acquisition cluster_3 Analysis A1 Culture EGFP-expressing cells B1 No Labeling (Endogenous EGFP) A1->B1 A2 Culture parental (non-fluorescent) cells B2 Stain parental cells with this compound A2->B2 C1 Image Acquisition (Microscopy) or Data Collection (Flow Cytometry) B1->C1 B2->C1 D1 Quantify Mean Fluorescence Intensity per cell C1->D1 D2 Compare Brightness (this compound vs. EGFP) D1->D2

References

Safety Operating Guide

Navigating the Disposal of BODIPY FL-X: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent dye BODIPY FL-X, understanding the proper disposal procedures is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste, aligning with standard laboratory safety protocols.

I. Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is crucial to be familiar with the immediate safety and handling precautions to minimize exposure and mitigate risks.

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][2]

  • Avoid Direct Contact: Take measures to prevent contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Prevent Inhalation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust or vapors.[3] Should inhalation occur, move to an area with fresh air and seek medical advice.[1]

  • Spill Management: In case of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[3] Use appropriate absorbent materials to contain and clean up the spill, and dispose of the contaminated materials as hazardous waste.[1]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for proper labeling and handling.

PropertyValue
CAS Number 217190-09-5[3]
Molecular Formula C24H29BF2N4O5[3]
Molecular Weight 502.32 g/mol [3]
Excitation Wavelength (λex) ~504 nm[4][5]
Emission Wavelength (λem) ~510 nm[4][5]
Recommended Storage Freezer (-5 to -30°C), protected from light[4]

III. Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is to adhere to all local, state, and federal regulations.[3] The following procedures are based on general best practices for laboratory chemical waste.

A. Solid Waste Disposal

Solid waste includes items such as contaminated gloves, pipette tips, vials, and absorbent materials from spill cleanups.

  • Segregation: Collect all solid waste contaminated with this compound separately from non-hazardous trash.

  • Waste Container: Place the segregated waste into a clearly labeled, durable, and leak-proof hazardous waste container.

  • Labeling: The container must be clearly marked as "Hazardous Waste" and should list "this compound" as a constituent.

  • Storage: Store the sealed container in a designated and secure hazardous waste accumulation area within the laboratory.

  • Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

B. Liquid Waste Disposal

Liquid waste includes unused solutions of this compound, as well as solvent rinses of contaminated glassware.

  • Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and chemical-resistant hazardous waste container. Be aware of the solvents used, such as DMSO or DMF, and use a container that is compatible.[4]

  • Waste Container: Ensure the liquid waste container is appropriate for the type and volume of waste. Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.

  • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical components with their estimated concentrations (e.g., "this compound in DMSO").

  • Storage: Store the sealed liquid waste container within secondary containment, such as a chemical-resistant tray, to prevent spills.

  • Disposal: Contact your institution's EHS office to schedule a pickup for the liquid hazardous waste.

IV. Decontamination of Laboratory Equipment

Proper decontamination of glassware and other reusable equipment is critical to prevent cross-contamination and ensure safety.

  • Initial Rinse: The first solvent rinse of any glassware or equipment that has been in contact with this compound should be collected and disposed of as hazardous liquid waste. For highly toxic substances, it is recommended to collect the first three rinses.

  • Subsequent Cleaning: After the initial hazardous rinse has been collected, the glassware can typically undergo standard laboratory washing procedures with soap and water.

V. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of waste generated during experiments involving this compound.

cluster_generation Waste Generation cluster_solid_disposal Solid Waste Disposal Path cluster_liquid_disposal Liquid Waste Disposal Path A This compound Experimentation B Solid Waste (e.g., gloves, vials) A->B C Liquid Waste (e.g., solutions, rinses) A->C D Collect in Labeled Hazardous Waste Container B->D G Collect in Compatible Hazardous Waste Container C->G E Store in Secure Accumulation Area D->E F EHS/Certified Vendor Pickup E->F H Store in Secondary Containment G->H I EHS/Certified Vendor Pickup H->I

Caption: A workflow diagram illustrating the proper segregation and disposal pathways for solid and liquid waste containing this compound.

References

Essential Safety and Operational Guide for Handling BODIPY FL-X

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with BODIPY FL-X, a bright, green-fluorescent dye. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of your experimental results.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are chemical reagents that require careful handling. The primary hazards include skin and eye irritation.[1] Although the hazards of this material have not been fully investigated, it is recommended to handle it with caution as a potentially harmful substance.[2]

Minimum Recommended PPE:

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the minimum required PPE for handling this compound in various forms.

Operation Required Personal Protective Equipment (PPE)
Handling solid (powder) this compound - Gloves: Disposable nitrile gloves (double-gloving is recommended).[3] - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.[3] - Body Protection: A standard laboratory coat.[3][4] - Respiratory Protection: Not generally required if handled in a well-ventilated area. If weighing out large quantities or if dust is generated, a NIOSH-approved N95 respirator may be appropriate.[4] - Footwear: Closed-toe shoes.[3]
Handling dissolved this compound (in DMSO or other solvents) - Gloves: Disposable nitrile gloves. Immediately remove and replace if they come into contact with the chemical solution.[3] - Eye Protection: Safety glasses with side shields. A face shield should be considered when handling larger volumes or when there is a splash hazard.[3][4] - Body Protection: A laboratory coat.[3][4] - Footwear: Closed-toe shoes.[3]
Performing conjugation reactions or cell staining - Gloves: Disposable nitrile gloves.[3] - Eye Protection: Safety glasses with side shields.[3] - Body Protection: A laboratory coat.[3][4] - Footwear: Closed-toe shoes.[3]

Operational Plan: Handling and Experimental Protocol

a. Storage and Handling:

  • Store this compound at ≤ -20°C, protected from long-term exposure to light.[2]

  • Keep the container tightly closed in a dry, well-ventilated place.[1]

  • Avoid generating dust when working with the solid form.

  • Wash hands thoroughly after handling.[1]

b. Experimental Protocol: Protein Labeling with BODIPY™ FL-X NHS Ester:

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins. For optimal results, the protein concentration should be at least 2 mg/mL.[5]

Materials:

  • BODIPY™ FL-X NHS Ester

  • High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • Protein (e.g., IgG antibody)

  • 0.1-0.2 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Dye Stock Solution: Dissolve the BODIPY™ FL-X NHS Ester in DMF or DMSO.

  • Prepare the Protein Solution: Dissolve the protein in the sodium bicarbonate buffer.

  • Conjugation Reaction: Add the reactive dye solution to the protein solution while stirring. Allow the reaction to proceed for 1 hour at room temperature.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a purification column.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh boats) in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the dye in a clearly labeled hazardous waste container. Do not pour down the drain.

  • Uncleaned Containers: Handle empty containers as you would the product itself.

Visual Workflow for Protein Labeling

The following diagram illustrates the key steps in a typical protein labeling experiment using this compound NHS Ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Prepare Dye Stock Solution (this compound in DMSO/DMF) conjugation Conjugation Reaction (1 hour at Room Temperature) prep_dye->conjugation Add to protein prep_protein Prepare Protein Solution (in Bicarbonate Buffer) prep_protein->conjugation purify Purify Conjugate (e.g., Gel Filtration) conjugation->purify Separate unreacted dye analyze Analyze Labeled Protein purify->analyze

Caption: Workflow for protein conjugation with this compound NHS Ester.

References

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